molecular formula C13H12N2O2 B1283101 4-Aminophenyl 4-aminobenzoate CAS No. 20610-77-9

4-Aminophenyl 4-aminobenzoate

Cat. No.: B1283101
CAS No.: 20610-77-9
M. Wt: 228.25 g/mol
InChI Key: LOCTYHIHNCOYJZ-UHFFFAOYSA-N
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Description

4-Aminophenyl 4-aminobenzoate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-aminophenyl) 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCTYHIHNCOYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573274
Record name 4-Aminophenyl 4-aminobenzoate
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Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20610-77-9
Record name 4-Aminophenyl 4-aminobenzoate
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Record name 4-Aminophenyl 4-Aminobenzoate
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Foundational & Exploratory

Synthesis of 4-Aminophenyl 4-aminobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Aminophenyl 4-aminobenzoate (B8803810), a molecule of interest in various research and development sectors. The synthesis involves a multi-step process commencing from commercially available starting materials, p-aminobenzoic acid and 4-aminophenol (B1666318). The core strategy employs the use of a protecting group to facilitate the desired esterification, followed by deprotection to yield the final product.

Overview of the Synthetic Pathway

The synthesis of 4-Aminophenyl 4-aminobenzoate can be achieved through a four-step process. This pathway involves the protection of the amino functionalities of both p-aminobenzoic acid and 4-aminophenol via acetylation. The resulting 4-acetamidobenzoic acid is then converted to its more reactive acid chloride derivative. This activated species subsequently undergoes esterification with 4-acetamidophenol to form the di-acetylated intermediate, 4-acetamidophenyl 4-acetamidobenzoate. The final step involves the acidic or basic hydrolysis of the acetyl protecting groups to yield the target molecule, this compound.

Synthesis_Pathway cluster_0 Step 1: Protection of p-Aminobenzoic Acid cluster_1 Step 2: Protection of 4-Aminophenol cluster_2 Step 3: Acid Chloride Formation cluster_3 Step 4: Esterification cluster_4 Step 5: Deprotection PABA p-Aminobenzoic Acid Step1_Product 4-Acetamidobenzoic Acid PABA->Step1_Product Acetylation AceticAnhydride1 Acetic Anhydride (B1165640) Step1_Product_copy 4-Acetamidobenzoic Acid Aminophenol 4-Aminophenol Step2_Product 4-Acetamidophenol Aminophenol->Step2_Product Acetylation AceticAnhydride2 Acetic Anhydride Step2_Product_copy 4-Acetamidophenol Step3_Product 4-Acetamidobenzoyl Chloride Step1_Product_copy->Step3_Product Chlorination ThionylChloride Thionyl Chloride Step3_Product_copy 4-Acetamidobenzoyl Chloride Step4_Product 4-Acetamidophenyl 4-Acetamidobenzoate Step3_Product_copy->Step4_Product Step2_Product_copy->Step4_Product Step4_Product_copy 4-Acetamidophenyl 4-Acetamidobenzoate Final_Product 4-Aminophenyl 4-Aminobenzoate Step4_Product_copy->Final_Product Hydrolysis AcidBase Acid or Base (e.g., HCl or NaOH)

Caption: Proposed multi-step synthesis pathway for this compound.

Quantitative Data Summary

StepReactionStarting MaterialReagentsProductMolar Ratio (Reagent:SM)SolventTemperature (°C)Time (h)Yield (%)Purity (%)
1Acetylationp-Aminobenzoic AcidAcetic Anhydride4-Acetamidobenzoic Acid1.1 : 1Water1000.2572>95
2Acetylation4-AminophenolAcetic Anhydride4-Acetamidophenol1.1 : 1Water1000.25~95>98
3Chlorination4-Acetamidobenzoic AcidThionyl Chloride4-Acetamidobenzoyl Chloride2 : 1Toluene (anhydrous)1102~90 (est.)Crude
4Esterification4-Acetamidobenzoyl Chloride & 4-AcetamidophenolPyridine (B92270) (catalyst)4-Acetamidophenyl 4-Acetamidobenzoate1 : 1 (SMs)Dichloromethane (B109758) (anhydrous)2512~85 (est.)>90
5Hydrolysis4-Acetamidophenyl 4-AcetamidobenzoateHydrochloric Acid (6M)This compoundExcessWater1004~75 (est.)>97

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzoic Acid

Methodology:

  • In a 250 mL beaker, suspend 10.0 g (0.073 mol) of p-aminobenzoic acid in 100 mL of water.

  • While stirring, add 8.0 mL (0.085 mol) of acetic anhydride to the suspension.

  • Heat the mixture to boiling on a hot plate, stirring until all the solid dissolves.

  • Remove the beaker from the heat and allow it to cool to room temperature.

  • Further cool the mixture in an ice bath to induce crystallization.

  • Collect the white crystalline product by vacuum filtration and wash with cold water.

  • Dry the product in an oven at 100 °C.

Expected Yield: Approximately 9.5 g (72%).

Step 2: Synthesis of 4-Acetamidophenol (Paracetamol)

Methodology:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g (0.092 mol) of 4-aminophenol in 30 mL of warm water.

  • To this solution, add 10.5 mL (0.11 mol) of acetic anhydride.

  • Stir the mixture vigorously to ensure thorough mixing.

  • Cool the flask in an ice bath to initiate crystallization.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold water.

  • Recrystallize the crude product from hot water to obtain pure 4-acetamidophenol.

  • Dry the purified crystals.

Expected Yield: Approximately 13.2 g (~95%).

Step 3: Synthesis of 4-Acetamidobenzoyl Chloride

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place 10.0 g (0.056 mol) of dry 4-acetamidobenzoic acid.

  • Add 15 mL (0.20 mol) of thionyl chloride and a few boiling chips.

  • Heat the mixture to reflux in a fume hood for 2 hours. The solid will gradually dissolve.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-acetamidobenzoyl chloride is a solid and can be used in the next step without further purification.

Expected Yield: Approximately 10.0 g (~90%, crude).

Step 4: Synthesis of 4-Acetamidophenyl 4-Acetamidobenzoate

Methodology:

  • In a dry flask, dissolve 8.5 g (0.056 mol) of 4-acetamidophenol in 100 mL of anhydrous dichloromethane.

  • Add 4.9 mL (0.061 mol) of pyridine to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of the crude 4-acetamidobenzoyl chloride (from Step 3) in 50 mL of anhydrous dichloromethane to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization from ethanol.

Expected Yield: Approximately 14.9 g (~85%).

Step 5: Synthesis of this compound (Deprotection)

Methodology:

  • In a round-bottom flask, suspend 10.0 g (0.032 mol) of 4-acetamidophenyl 4-acetamidobenzoate in 100 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux for 4 hours. The solid should dissolve as the hydrolysis proceeds.

  • After cooling to room temperature, carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the final product, this compound.

Expected Yield: Approximately 5.5 g (~75%).

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the experimental procedures.

Experimental_Workflow cluster_protection Protection Steps cluster_core_reaction Core Synthesis cluster_deprotection Final Deprotection PABA_start Start with p-Aminobenzoic Acid Acetylation1 Acetylation with Acetic Anhydride PABA_start->Acetylation1 Isolation1 Isolate & Dry 4-Acetamidobenzoic Acid Acetylation1->Isolation1 AcidChloride_Formation Form Acid Chloride with Thionyl Chloride Isolation1->AcidChloride_Formation Aminophenol_start Start with 4-Aminophenol Acetylation2 Acetylation with Acetic Anhydride Aminophenol_start->Acetylation2 Isolation2 Isolate & Dry 4-Acetamidophenol Acetylation2->Isolation2 Esterification Esterification Isolation2->Esterification AcidChloride_Formation->Esterification Workup_Purification_Ester Workup & Purify Di-acetylated Intermediate Esterification->Workup_Purification_Ester Hydrolysis Acid Hydrolysis (e.g., 6M HCl) Workup_Purification_Ester->Hydrolysis Neutralization Neutralization with Sodium Bicarbonate Hydrolysis->Neutralization Isolation_Final Isolate & Dry Final Product Neutralization->Isolation_Final

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship cluster_intermediates Protected Intermediates start Starting Materials p-Aminobenzoic Acid 4-Aminophenol prot_paba 4-Acetamidobenzoic Acid To Acid Chloride Formation start:paba->prot_paba:in Acetylation prot_ap 4-Acetamidophenol To Esterification start:ap->prot_ap:in Acetylation acid_chloride 4-Acetamidobenzoyl Chloride To Esterification prot_paba:out->acid_chloride:in Chlorination diacetyl_intermediate 4-Acetamidophenyl 4-Acetamidobenzoate To Deprotection prot_ap:out->diacetyl_intermediate:in Esterification acid_chloride:out->diacetyl_intermediate:in Esterification final_product Final Product 4-Aminophenyl 4-aminobenzoate diacetyl_intermediate:out->final_product Hydrolysis

Caption: Logical relationship of intermediates in the synthesis pathway.

Spectroscopic and Physicochemical Analysis of 4-Aminophenyl 4-aminobenzoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminophenyl 4-aminobenzoate (B8803810) is an aromatic ester of significant interest in materials science and pharmaceutical research. A thorough understanding of its spectroscopic and physicochemical properties is fundamental for its application and development. This document provides a comprehensive overview of the available spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and physical characteristics of 4-aminophenyl 4-aminobenzoate. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes expected spectral features based on data from closely related compounds, namely 4-aminobenzoic acid and its esters, and provides generalized experimental protocols for obtaining such data.

Physicochemical Properties

A summary of the key physicochemical identifiers and properties for this compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[1][2][3]
CAS Number 20610-77-9[1][2][3]
Molecular Formula C₁₃H₁₂N₂O₂[1][3]
Molecular Weight 228.25 g/mol [1]
Monoisotopic Mass 228.089877630 Da[1]
Appearance Light yellow to Brown powder to crystal[4]
Melting Point 179.0 to 183.0 °C[4]
Purity >97.0% (GC)(T)[4]
InChI InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H,14-15H2[1][2][3]
InChIKey LOCTYHIHNCOYJZ-UHFFFAOYSA-N[1][2][3]
Canonical SMILES C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N[1]

Table 1: Physicochemical Identifiers and Properties of this compound. This table summarizes key identifiers and physical properties of the compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the amine protons. The aromatic region will likely display two sets of AA'BB' systems, characteristic of 1,4-disubstituted benzene (B151609) rings.

Predicted Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons (H-2', H-6')7.8 - 8.0Doublet (d)2H
Aromatic Protons (H-3', H-5')6.6 - 6.8Doublet (d)2H
Aromatic Protons (H-2, H-6)6.9 - 7.1Doublet (d)2H
Aromatic Protons (H-3, H-5)6.6 - 6.8Doublet (d)2H
Amine Protons (-NH₂) of benzoyl5.8 - 6.0Singlet (s)2H
Amine Protons (-NH₂) of phenyl ester4.0 - 5.0Singlet (s)2H

Table 2: Predicted ¹H NMR Spectral Data for this compound. The chemical shifts are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons attached to oxygen and nitrogen, and the remaining aromatic carbons.

Predicted Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)165 - 167
Aromatic Carbon (C-1')120 - 122
Aromatic Carbons (C-2', C-6')131 - 133
Aromatic Carbons (C-3', C-5')113 - 115
Aromatic Carbon (C-4')151 - 153
Aromatic Carbon (C-1)143 - 145
Aromatic Carbons (C-2, C-6)122 - 124
Aromatic Carbons (C-3, C-5)115 - 117
Aromatic Carbon (C-4)147 - 149

Table 3: Predicted ¹³C NMR Spectral Data for this compound. The predicted chemical shifts are based on data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
N-H (Amine)3300 - 3500Symmetric & Asymmetric Stretch
C-H (Aromatic)3000 - 3100Stretching
C=O (Ester)1700 - 1730Stretching
C=C (Aromatic)1580 - 1620Ring Stretching
C-N (Amine)1250 - 1350Stretching
C-O (Ester)1100 - 1300Stretching
C-H (Aromatic)800 - 860Out-of-plane Bending

Table 4: Predicted IR Absorption Bands for this compound. The presence of these bands would be indicative of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak and characteristic fragment ions are predicted.

m/zIonDescription
228.09[M]⁺Molecular Ion
137.05[C₇H₇NO₂]⁺Fragment corresponding to 4-aminobenzoic acid
120.04[C₇H₄NO₂]⁺Fragment from loss of NH₃ from 4-aminobenzoic acid
109.07[C₆H₇N]⁺Fragment corresponding to 4-aminophenol
92.05[C₆H₆N]⁺Fragment from loss of OH from 4-aminophenol

Table 5: Predicted Mass Spectrometry Data for this compound. The predicted m/z values are based on the monoisotopic mass of the parent molecule and its likely fragmentation pattern.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These protocols are based on standard laboratory practices for the analysis of organic compounds.[5]

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is crucial to ensure the sample dissolves completely and to avoid interference with the signals of interest.

  • Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • Data Acquisition :

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy
  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for such compounds include:

    • Electron Ionization (EI) : Suitable for volatile and thermally stable compounds.

    • Electrospray Ionization (ESI) : A soft ionization technique suitable for less volatile or thermally labile compounds, often used in conjunction with liquid chromatography (LC-MS).

  • Instrumentation : Employ a mass spectrometer such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzer.

  • Data Acquisition : Acquire the mass spectrum over a suitable mass range to detect the molecular ion and expected fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

  • Data Analysis : Determine the mass-to-charge ratio (m/z) of the detected ions and analyze the fragmentation pattern to confirm the molecular structure.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound can be visualized as follows:

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Report Sample 4-Aminophenyl 4-aminobenzoate Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR KBr_Pellet KBr Pellet Preparation Sample->KBr_Pellet For IR ATR_Sample Direct ATR Application Sample->ATR_Sample For IR MS Mass Spectrometry (EI, ESI) Sample->MS Direct Introduction NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR) KBr_Pellet->IR ATR_Sample->IR ProcessNMR NMR Data Processing NMR->ProcessNMR ProcessIR IR Spectrum Analysis IR->ProcessIR ProcessMS MS Data Interpretation MS->ProcessMS Report Comprehensive Spectroscopic Report ProcessNMR->Report ProcessIR->Report ProcessMS->Report

Figure 1: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data, while largely predictive, offers valuable insights for researchers and scientists in the fields of chemistry and drug development. Experimental verification of these predicted spectral characteristics is recommended for any application requiring precise structural confirmation.

References

Unraveling the Crystalline Architecture: A Technical Guide to the Structural Analysis of 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a specific single-crystal X-ray diffraction structure for 4-Aminophenyl 4-aminobenzoate (B8803810) has not been publicly reported or deposited in crystallographic databases. Consequently, the quantitative data presented herein is illustrative, derived from closely related aminobenzoate structures to provide a representative understanding of the expected molecular geometry and crystal packing. The experimental protocols described are general best practices for the crystallographic analysis of such compounds.

Introduction

4-Aminophenyl 4-aminobenzoate is a molecule of interest in pharmaceutical and materials science due to its structural motifs, which are common in biologically active compounds and liquid crystals. The spatial arrangement of its constituent atoms, dictated by its crystal structure, governs its physicochemical properties, including solubility, stability, and bioavailability. Understanding this three-dimensional architecture is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of aromatic amino esters, with a specific focus on what would be expected for this compound. It details the experimental workflows, from synthesis and crystal growth to X-ray diffraction analysis, and presents the anticipated structural parameters in a clear, tabular format.

Predicted Crystallographic and Molecular Data

While the specific crystal structure of this compound is not available, we can anticipate the key structural parameters based on analyses of similar compounds, such as other aminobenzoate esters. The following tables summarize the expected quantitative data that would be obtained from a single-crystal X-ray diffraction study.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
α (°)90
β (°)90 - 105
γ (°)90
Volume (ų)1500 - 2500
Z4 or 8
Density (calculated) (g/cm³)1.2 - 1.4
R-factor (%)< 5

Table 2: Predicted Key Bond Lengths for this compound

BondExpected Length (Å)
C(ar)-C(ar)1.37 - 1.40
C(ar)-N1.38 - 1.42
C(ar)-C(=O)1.48 - 1.52
C=O1.20 - 1.24
C-O(ester)1.35 - 1.39
O(ester)-C(ar)1.40 - 1.44

Table 3: Predicted Key Bond Angles for this compound

AngleExpected Angle (°)
C(ar)-C(ar)-C(ar)118 - 122
C(ar)-C(ar)-N119 - 121
O=C-O(ester)122 - 126
C(ar)-C-O(ester)110 - 114
C-O(ester)-C(ar)115 - 119

Table 4: Predicted Key Torsion Angles for this compound

Torsion AngleExpected Angle (°)
C(ar)-C(ar)-C(=O)-O0 - 20 or 160 - 180
C(ar)-C-O-C(ar)160 - 180

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution of synthesis, crystallization, and data collection and analysis.

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 4-aminobenzoic acid with 4-aminophenol.

Reaction:

4-Aminobenzoic acid + 4-Aminophenol → this compound + H₂O

Procedure:

  • Reactant Dissolution: 4-Aminobenzoic acid and a suitable activating agent (e.g., dicyclohexylcarbodiimide, DCC) are dissolved in an anhydrous polar aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of 4-Aminophenol: 4-Aminophenol, along with a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP), is added to the solution.

  • Reaction: The mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with dilute acid (e.g., 1 M HCl) to remove unreacted base, and then with a saturated sodium bicarbonate solution to remove unreacted acid.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, leading to crystal formation.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters.

Visualizations

The following diagrams illustrate the general workflow for crystal structure analysis and a hypothetical representation of the molecular interactions within the crystal lattice of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd X-ray Diffraction Analysis cluster_analysis Data Analysis & Visualization synthesis Synthesis of This compound purification Purification (Column Chromatography/Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->crystal_growth data_collection Data Collection (Single-Crystal XRD) crystal_growth->data_collection data_processing Data Processing (Unit Cell, Space Group, Intensities) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Analysis of Geometric Parameters (Bond Lengths, Angles, Torsion Angles) structure_refinement->data_analysis visualization Visualization of Crystal Packing & Intermolecular Interactions data_analysis->visualization

Figure 1: Experimental workflow for crystal structure analysis.

molecular_interactions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 cluster_mol4 Molecule 4 N1_1 N-H O1_2 C=O N1_1->O1_2 N-H···O Hydrogen Bond O1_1 C=O N1_2 N-H Ring1 Aromatic Ring Ring2 Aromatic Ring Ring1->Ring2 π-π Stacking

Figure 2: Potential intermolecular interactions in the crystal.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its solid-state properties. Although a definitive structure is not yet available, this guide provides a comprehensive framework for its analysis. The detailed experimental protocols and the illustrative data tables offer a valuable resource for researchers working on this and related molecules. The anticipated hydrogen bonding and π-π stacking interactions, as visualized, are expected to be the dominant forces governing the crystal packing, which in turn will influence the material's bulk properties. Future experimental work to elucidate the precise crystal structure will be invaluable for the continued development of this compound in its various applications.

Unveiling the Thermal Characteristics of 4-Aminophenyl 4-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the thermal properties and stability of 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB), a crucial monomer in the synthesis of high-performance polymers. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering a consolidated resource on the thermal behavior of this compound.

Executive Summary

4-Aminophenyl 4-aminobenzoate is an aromatic diamine ester recognized for its role in producing thermally stable polymers such as polyimides and poly(ester imide)s. Understanding its intrinsic thermal properties is paramount for controlling polymerization processes and predicting the performance of the resulting materials. This guide synthesizes available data on the thermal characteristics of APAB, outlines standard experimental protocols for its analysis, and provides visual representations of these methodologies. While a definitive decomposition temperature is not widely reported in the literature, this guide presents the currently available data and establishes a framework for its experimental determination.

Thermal Properties of this compound

The thermal behavior of a compound dictates its processing window and service temperature in various applications. For this compound, the key thermal property that has been consistently reported is its melting point.

Quantitative Data Summary
Thermal PropertyValue
Melting Point (Tₘ)179 - 183 °C
Decomposition Temperature (Tₔ)Data not available
Glass Transition Temperature (T₉)Not applicable
Specific Heat Capacity (Cₚ)Data not available

Experimental Protocols for Thermal Analysis

To determine the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques. The following are detailed experimental protocols based on standard methodologies for similar aromatic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition, which is often taken as the temperature at which 5% weight loss occurs (Td5%).

    • Identify the peak decomposition temperature(s) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan is to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 220 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan under the same conditions as the first to observe any changes in thermal behavior after the initial melt.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The melting point (Tₘ) is determined as the onset or peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHₘ) is calculated by integrating the area of the melting peak.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

TGA_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis weigh Weigh 5-10 mg of APAB place Place in TGA pan weigh->place load Load sample into TGA place->load purge Purge with N2/Ar load->purge equilibrate Equilibrate at 30 °C purge->equilibrate ramp Heat to 800 °C at 10 °C/min equilibrate->ramp record Record weight vs. temp ramp->record plot Plot % weight loss record->plot determine Determine Td5% and peak decomposition plot->determine

TGA Experimental Workflow for this compound.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_setup_dsc Instrument Setup cluster_run_dsc Thermal Program cluster_analysis_dsc Data Analysis weigh_dsc Weigh 2-5 mg of APAB seal_dsc Seal in Al pan weigh_dsc->seal_dsc load_dsc Load sample and reference seal_dsc->load_dsc purge_dsc Purge with N2 load_dsc->purge_dsc equilibrate_dsc Equilibrate at 25 °C purge_dsc->equilibrate_dsc heat1 Heat to 220 °C at 10 °C/min equilibrate_dsc->heat1 cool Cool to 25 °C at 10 °C/min heat1->cool heat2 Second heating scan cool->heat2 record_dsc Record heat flow vs. temp heat2->record_dsc plot_dsc Plot heat flow record_dsc->plot_dsc determine_dsc Determine Tm and ΔHm plot_dsc->determine_dsc

DSC Experimental Workflow for this compound.

Discussion on Thermal Stability

For comparison, studies on other aromatic diamines used as curing agents for epoxy resins have shown them to be stable up to approximately 270 °C. Furthermore, research on 4-aminobenzoic acid indicates its stability below its melting point. A related compound, 4-nitroaniline (B120555) 4-aminobenzoic acid, has been reported to be stable up to 160 °C with a melting point of 151 °C. These examples suggest that this compound is likely to exhibit good thermal stability, with decomposition commencing at a temperature significantly above its melting point. The primary decomposition pathways would likely involve the cleavage of the ester linkage and the degradation of the amino groups.

Conclusion

This technical guide has consolidated the available information on the thermal properties of this compound. The melting point is consistently reported in the range of 179-183 °C. However, a significant data gap exists concerning its decomposition temperature and other thermal parameters. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to determine these missing values. The visualization of these workflows aims to facilitate the practical implementation of these analytical techniques. Further experimental investigation is crucial for a comprehensive understanding of the thermal stability and degradation kinetics of this important monomer, which will, in turn, enable more precise control over the synthesis and performance of advanced polymer systems.

Unveiling the Solubility Profile of 4-Aminophenyl 4-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 4-Aminophenyl 4-aminobenzoate (B8803810) in a range of common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound in publicly accessible literature, this document leverages established principles of chemical solubility and data from structurally analogous compounds, such as 4-aminobenzoic acid and its esters. Furthermore, a detailed experimental protocol is provided to enable researchers to generate precise quantitative solubility data.

Predicted Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. 4-Aminophenyl 4-aminobenzoate possesses both polar functional groups (amino and ester groups) and a significant nonpolar aromatic structure. This dual nature suggests a nuanced solubility profile.

Based on the known solubility of related compounds like 4-aminobenzoic acid, which is soluble in polar organic solvents, and various esters that exhibit solubility in a range of organic media, a qualitative solubility profile for this compound can be predicted.[1][2] Esters with shorter hydrocarbon chains are generally more soluble in polar solvents.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, EthanolSolubleThe polar hydroxyl group of the alcohol can form hydrogen bonds with the amino and ester groups of the solute.
Ketones AcetoneSolubleThe polar carbonyl group of the ketone can interact with the polar functionalities of the solute.
Esters Ethyl AcetateSoluble"Like dissolves like" principle; the ester solvent can favorably interact with the ester group of the solute.[3][4]
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderately SolubleEthers are less polar than alcohols and ketones but can still engage in dipole-dipole interactions.
Halogenated Alkanes Dichloromethane, ChloroformModerately SolubleThese solvents can dissolve a range of organic compounds, and the polarity of this compound should allow for some solubility.[5]
Aromatic Hydrocarbons Toluene, BenzeneSparingly SolubleThe nonpolar nature of these solvents is less compatible with the polar functional groups of the solute.[4]
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleThe significant difference in polarity between the solute and these nonpolar solvents will likely result in very poor solubility.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)SolubleThese are strong, polar aprotic solvents capable of dissolving a wide range of organic compounds.
Water Sparingly Soluble to InsolubleThe large nonpolar aromatic rings will likely dominate, leading to low aqueous solubility despite the presence of polar groups.[1][5]

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol is essential. The following method is adapted from established procedures for determining the solubility of organic compounds.[6]

Objective:

To quantitatively determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled shaker or incubator

  • Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter appropriate for the solvent to remove any suspended microcrystals.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

experimental_workflow start Start prepare_materials Prepare Materials: - this compound - Organic Solvents - Vials, etc. start->prepare_materials add_excess Add Excess Solute to Solvent prepare_materials->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (24-48h) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Concentration (e.g., HPLC, UV-Vis) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

"4-Aminophenyl 4-aminobenzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core physicochemical properties of 4-Aminophenyl 4-aminobenzoate (B8803810), a chemical compound relevant to researchers and professionals in drug development and chemical synthesis. The data is presented for quick reference and integration into research and development workflows.

Physicochemical Properties

The fundamental molecular characteristics of 4-Aminophenyl 4-aminobenzoate have been determined and are summarized in the table below. These values are essential for stoichiometric calculations, analytical characterization, and material specification.

IdentifierValueCitations
Molecular Formula C13H12N2O2[1][2][3]
Molecular Weight 228.25 g/mol [1][2][3][4]
IUPAC Name This compound[4]
CAS Number 20610-77-9[4]

Structural and Logical Representation

To visualize the identity of this compound, the following diagram outlines its key identifiers.

Figure 1. Core Identifiers of this compound A This compound B Molecular Formula C13H12N2O2 A->B has C Molecular Weight 228.25 g/mol A->C has

Caption: Core Identifiers of this compound

References

A Legacy of Synthesis: Historical Methods for Crafting 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled, detailing the historical synthesis methods of 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB), a crucial diamine monomer in the production of high-performance polymers. This whitepaper serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a window into the classic organic chemistry techniques that paved the way for modern materials science.

The synthesis of 4-Aminophenyl 4-aminobenzoate, a molecule featuring two amine functional groups and an ester linkage, has historically relied on a two-step process. This foundational approach involves an initial esterification reaction to create a dinitro precursor, followed by a reduction step to yield the final diamine product. This guide explores the key historical methods for each of these critical transformations, providing detailed experimental protocols and quantitative data to facilitate understanding and replication.

The Dinitro Precursor: Esterification via Schotten-Baumann Conditions

The initial and pivotal step in the historical synthesis of APAB is the formation of its dinitro precursor, 4-nitrophenyl 4-nitrobenzoate (B1230335). Early 20th-century chemists would have likely employed a method analogous to the Schotten-Baumann reaction, a robust and widely used technique for synthesizing esters from acid chlorides and alcohols (in this case, a phenol).

This reaction involves the acylation of 4-nitrophenol (B140041) with 4-nitrobenzoyl chloride. The process is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Experimental Protocol: Synthesis of 4-nitrophenyl 4-nitrobenzoate
  • Dissolution of Phenol: In a round-bottom flask equipped with a mechanical stirrer, dissolve 1.0 equivalent of 4-nitrophenol in a suitable inert organic solvent such as methylene (B1212753) chloride or diethyl ether.

  • Addition of Base: To the stirring solution, add 1.1 to 1.5 equivalents of an aqueous solution of sodium hydroxide or pyridine.

  • Acylation: Slowly add a solution of 1.0 equivalent of 4-nitrobenzoyl chloride in the same organic solvent to the reaction mixture. The reaction is typically performed at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the starting materials using techniques available at the time, such as melting point analysis of isolated aliquots.

  • Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with dilute acid (to remove any remaining pyridine), water, and brine.

  • Isolation and Purification: The organic solvent is removed by distillation. The crude 4-nitrophenyl 4-nitrobenzoate is then purified by recrystallization from a suitable solvent, such as ethanol (B145695), to yield a solid product.

The Final Transformation: Reduction of the Dinitro Compound

With the dinitro ester in hand, the final and most critical step is the reduction of both nitro groups to amines, yielding this compound. Historically, several methods were available for the reduction of aromatic nitro compounds, with two prominent techniques being reduction with metals in acidic media and catalytic hydrogenation.

Method 1: Reduction with Tin and Hydrochloric Acid (Béchamp Reduction)

A classic and historically significant method for the reduction of nitroarenes is the use of a metal, typically tin or iron, in the presence of a strong acid like hydrochloric acid. This method, a variation of the Béchamp reduction, was a workhorse of early organic synthesis.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, a suspension of 4-nitrophenyl 4-nitrobenzoate in ethanol or a mixture of ethanol and water is prepared.

  • Addition of Metal and Acid: Granulated tin metal (typically 3-5 equivalents per nitro group) is added to the suspension, followed by the slow and careful addition of concentrated hydrochloric acid.

  • Heating and Reflux: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by a change in color of the solution.

  • Work-up and Neutralization: After the reaction is complete, the mixture is cooled and filtered to remove any unreacted tin. The acidic solution is then carefully neutralized with a base, such as a concentrated solution of sodium hydroxide or sodium carbonate, to precipitate the free diamine.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization.

Method 2: Catalytic Hydrogenation

By the early 20th century, catalytic hydrogenation had emerged as a powerful and cleaner alternative for the reduction of nitro groups. This method involves the use of hydrogen gas in the presence of a metal catalyst.

  • Catalyst Suspension: A catalytic amount of a noble metal catalyst, such as platinum oxide (Adams' catalyst) or palladium on carbon, is suspended in a suitable solvent like ethanol or ethyl acetate (B1210297) in a high-pressure reaction vessel (autoclave).

  • Addition of Substrate: The 4-nitrophenyl 4-nitrobenzoate is added to the vessel.

  • Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas. The reaction mixture is then agitated (shaken or stirred) at a slightly elevated temperature until the theoretical amount of hydrogen has been consumed.

  • Work-up: The reaction mixture is filtered to remove the catalyst. The solvent is then evaporated to yield the crude this compound, which can be further purified by recrystallization.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the historical synthesis of this compound based on analogous reactions reported in the literature.

StepReactionReagentsTypical Yield (%)Purity Assessment (Historical)
1Esterification4-Nitrophenol, 4-Nitrobenzoyl Chloride, Base75-95Melting Point, Elemental Analysis
2aReduction4-Nitrophenyl 4-nitrobenzoate, Sn, HCl60-80Melting Point, Colorimetric Tests
2bReduction4-Nitrophenyl 4-nitrobenzoate, H₂, Catalyst (PtO₂ or Pd/C)85-98Melting Point, Elemental Analysis

Visualizing the Synthesis

To further elucidate the historical synthesis pathways, the following diagrams illustrate the logical flow of the reactions.

historical_synthesis_of_APAB cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product 4-Nitrophenol 4-Nitrophenol 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl_Chloride 4-Nitrophenyl_4-nitrobenzoate 4-Nitrophenyl_4-nitrobenzoate 4-Nitrobenzoyl_Chloride->4-Nitrophenyl_4-nitrobenzoate 4-Aminophenyl_4-aminobenzoate 4-Aminophenyl_4-aminobenzoate 4-Nitrophenyl_4-nitrobenzoate->4-Aminophenyl_4-aminobenzoate Reduction

Overall synthetic pathway for this compound.

reduction_methods cluster_methods Historical Reduction Methods Metal_Acid Metal in Acid (e.g., Sn/HCl) 4-Aminophenyl_4-aminobenzoate 4-Aminophenyl_4-aminobenzoate Metal_Acid->4-Aminophenyl_4-aminobenzoate Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., H₂/Pd-C) Catalytic_Hydrogenation->4-Aminophenyl_4-aminobenzoate 4-Nitrophenyl_4-nitrobenzoate 4-Nitrophenyl_4-nitrobenzoate 4-Nitrophenyl_4-nitrobenzoate->Catalytic_Hydrogenation

Comparison of historical reduction methods for the dinitro intermediate.

This guide provides a valuable historical perspective on the synthesis of a key industrial monomer. By understanding these foundational techniques, modern chemists can appreciate the ingenuity of their predecessors and gain insights into the evolution of organic synthesis.

Fundamental Reactivity of 4-Aminophenyl 4-aminobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl 4-aminobenzoate (B8803810) is a unique molecule possessing two primary aromatic amine functionalities and an ester linkage. This structure makes it a valuable building block in polymer chemistry, particularly for the synthesis of aromatic polyamides and poly(ester-imide)s, imparting desirable thermal and mechanical properties to the resulting materials. The presence of amino groups also suggests potential for biological activity, making it a molecule of interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the fundamental reactivity of 4-Aminophenyl 4-aminobenzoate, including its synthesis, core reactions, and polymerization potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₁₂N₂O₂[1]
Molecular Weight 228.25 g/mol [1]
CAS Number 20610-77-9[1]
Appearance Light yellow to brown powder/crystal[2]
IUPAC Name (4-aminophenyl) 4-aminobenzoate[1]
Canonical SMILES C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N[1]
InChIKey LOCTYHIHNCOYJZ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 78.3 Ų[1]

Synthesis

A plausible and common synthetic route to this compound involves a two-step process: the esterification of a protected or nitro-substituted aminobenzoic acid derivative, followed by the deprotection or reduction of the nitro group(s). A representative synthetic workflow is illustrated below.

Synthesis_of_4_Aminophenyl_4_aminobenzoate cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl chloride Esterification Esterification (e.g., with pyridine (B92270) in DCM) 4-Nitrobenzoyl_chloride->Esterification 4-Nitrophenol (B140041) 4-Nitrophenol 4-Nitrophenol->Esterification 4-Nitrophenyl_4-nitrobenzoate 4-Nitrophenyl 4-nitrobenzoate (B1230335) Esterification->4-Nitrophenyl_4-nitrobenzoate Reduction Reduction (e.g., H2, Pd/C in Ethanol) 4-Nitrophenyl_4-nitrobenzoate->Reduction 4-Aminophenyl_4-aminobenzoate This compound Reduction->4-Aminophenyl_4-aminobenzoate

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 4-Nitrophenyl 4-nitrobenzoate (Intermediate)

This protocol is adapted from general procedures for the synthesis of nitro-benzoate esters.[3]

  • Reaction Setup: To a solution of 4-nitrophenol (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or pyridine, add a base like triethylamine (B128534) or pyridine (1.1 eq) at 0 °C under an inert atmosphere.

  • Addition of Acyl Chloride: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess base, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-nitrophenyl 4-nitrobenzoate.

Experimental Protocol: Synthesis of this compound

This protocol is based on general methods for the catalytic hydrogenation of aromatic nitro compounds.[4][5]

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-nitrophenyl 4-nitrobenzoate (1.0 eq) in a suitable solvent such as ethanol, methanol (B129727), or ethyl acetate.

  • Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (from a balloon or a pressurized system).

  • Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization to yield this compound.

Fundamental Reactivity

The reactivity of this compound is governed by its three primary functional groups: two aromatic amino groups and one ester linkage.

Reactions of the Amino Groups

The aromatic amino groups are nucleophilic and can undergo a variety of reactions typical of anilines.

  • Acylation: The amino groups can be readily acylated by reaction with acid chlorides or anhydrides to form amides. This reaction is fundamental to its use in polymerization.

  • Diazotization: Treatment with nitrous acid (NaNO₂/HCl) at low temperatures would lead to the formation of a bis-diazonium salt, a versatile intermediate for the introduction of various functional groups.

Reactions of the Ester Group
Oxidation and Reduction
  • Oxidation: The aromatic amino groups are susceptible to oxidation, which can lead to the formation of colored polymeric products. The specific products would depend on the oxidizing agent and reaction conditions.

  • Reduction: The parent molecule is typically synthesized via a reduction step. Further reduction under forcing conditions is generally not applicable without cleaving the ester bond.

Polymerization

This compound is a valuable AA-type monomer for the synthesis of aromatic polyamides through polycondensation with BB-type monomers such as diacyl chlorides.[5][7]

Polyamide_Synthesis Monomer_A 4-Aminophenyl 4-aminobenzoate Polycondensation Polycondensation (e.g., in NMP/CaCl2) Monomer_A->Polycondensation Monomer_B Diacyl Chloride (e.g., Terephthaloyl chloride) Monomer_B->Polycondensation Polyamide Aromatic Polyamide Polycondensation->Polyamide

Caption: General scheme for the synthesis of aromatic polyamides from this compound.

Experimental Protocol: Synthesis of Aromatic Polyamides

The following is a general procedure for low-temperature solution polycondensation.[8]

  • Monomer Solution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc), containing a solubilizing agent like calcium chloride or lithium chloride.

  • Addition of Diacyl Chloride: Cool the solution to 0 °C and add a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to 24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Washing: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Purification and Drying: Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it in a vacuum oven.

Properties of Resulting Polymers

Aromatic polyamides synthesized from monomers like this compound are expected to exhibit high thermal stability, good mechanical strength, and excellent chemical resistance.[9][10] The incorporation of the ester linkage within the diamine monomer can influence the polymer's solubility and processing characteristics.[9]

Polymer PropertyExpected Characteristics
Thermal Stability High glass transition temperature (Tg) and decomposition temperature.
Solubility Generally soluble in polar aprotic solvents like NMP, DMAc, and DMF.
Mechanical Properties High tensile strength and modulus.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the two benzene (B151609) rings. The protons ortho and meta to the amino and ester groups will exhibit distinct chemical shifts and coupling patterns (doublets or multiplets). The protons of the two amino groups will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the carbonyl carbon of the ester group (around 165-170 ppm) and multiple signals in the aromatic region (110-150 ppm) for the twelve aromatic carbons. The carbons attached to the nitrogen and oxygen atoms will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1710-1730 cm⁻¹), and C-O stretching (around 1100-1300 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 228.25). Fragmentation patterns would likely involve cleavage of the ester bond.

Safety Information

This compound is classified as causing skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a versatile bifunctional monomer with significant potential in polymer science for the creation of high-performance materials. Its fundamental reactivity, centered around its amino and ester functional groups, allows for a range of chemical transformations. This guide provides a foundational understanding of its synthesis, reactivity, and polymerization, intended to aid researchers and scientists in its application for the development of novel materials and potentially bioactive compounds. Further research into the specific quantitative aspects of its reactivity and the properties of its polymeric derivatives is warranted to fully explore its utility.

References

An In-depth Technical Guide on the Discovery and Isolation of 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-Aminophenyl 4-aminobenzoate (B8803810), a key chemical intermediate. While the specific historical moment of its initial discovery is not prominently documented in readily available literature, its synthesis and isolation are predicated on well-established principles of organic chemistry. This guide elucidates the most probable synthetic pathways, detailed experimental protocols for its preparation and purification, and presents relevant physicochemical data. The logical workflow for its synthesis is also visualized to provide a clear and concise understanding for researchers and developers.

Introduction and Context of Discovery

4-Aminophenyl 4-aminobenzoate, with the chemical formula C₁₃H₁₂N₂O₂, is an aromatic ester that incorporates two para-substituted aniline (B41778) moieties.[1][2][3] Its structure makes it a valuable bifunctional monomer in the synthesis of aromatic polyamides and polyesters, materials known for their high thermal stability and mechanical strength.[4][5]

The discovery of such compounds is intrinsically linked to the broader history of polymer chemistry. Following the pioneering work on aliphatic polyesters in the 1930s, the 1940s saw a surge in the development of aromatic polyesters, which offered superior physical properties.[4] It is highly probable that this compound was first synthesized and isolated during this era of exploration into novel monomers for high-performance polymers. Researchers at the time were systematically investigating the condensation of various aromatic diols and diamines with aromatic diacids and their derivatives. The logical precursors to this compound—4-aminobenzoic acid and 4-aminophenol (B1666318)—were known compounds, making their combination a logical step in the quest for new polymeric materials.

Plausible Synthetic Pathway

The most chemically sound and widely practiced method for the synthesis of this compound is the esterification of 4-aminobenzoic acid with 4-aminophenol. To facilitate this reaction, the carboxylic acid group of 4-aminobenzoic acid is typically activated by converting it into a more reactive acyl chloride. This two-step process is outlined below.

Step 1: Synthesis of 4-Aminobenzoyl Chloride

4-Aminobenzoic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form 4-aminobenzoyl chloride.[6][7][8] This is a standard and efficient method for the preparation of acyl chlorides.[6][7]

Step 2: Esterification with 4-Aminophenol

The resulting 4-aminobenzoyl chloride is then reacted with 4-aminophenol in the presence of a base to yield this compound. The base is necessary to neutralize the hydrochloric acid (HCl) byproduct of the reaction.

A logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_purification Isolation and Purification A 4-Aminobenzoic Acid C 4-Aminobenzoyl Chloride A->C Reaction B Thionyl Chloride (SOCl₂) E This compound C->E Reaction D 4-Aminophenol G Crude Product E->G F Base (e.g., Pyridine) H Recrystallization G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are representative methods for the synthesis and isolation of this compound.

3.1. Synthesis of 4-Aminobenzoyl Chloride

  • Materials:

    • 4-Aminobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous solvent (e.g., chloroform (B151607) or toluene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid in the anhydrous solvent.

    • Slowly add an excess of thionyl chloride to the suspension at room temperature with stirring.

    • Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (typically monitored by the cessation of gas evolution).[8]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is 4-aminobenzoyl chloride, which can be used in the next step without further purification.

3.2. Synthesis of this compound

  • Materials:

  • Procedure:

    • Dissolve 4-aminophenol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

    • Add the anhydrous base to the solution.

    • Dissolve the 4-aminobenzoyl chloride in the anhydrous solvent and add it to the addition funnel.

    • Add the 4-aminobenzoyl chloride solution dropwise to the stirred solution of 4-aminophenol and base at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid (to remove excess base), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

3.3. Isolation and Purification

  • Procedure:

    • The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

    • Dissolve the crude product in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₃H₁₂N₂O₂[1][2][3]
Molecular Weight228.25 g/mol [1]
AppearanceWhite to off-white or light yellow to brown powder/crystal[4]
Melting Point179.0 to 183.0 °C
Purity>97.0%[2]
CAS Number20610-77-9[1][2]

Table 2: Representative Synthesis Data (Hypothetical)

ParameterValue
Starting amount of 4-aminobenzoic acid13.7 g (0.1 mol)
Starting amount of 4-aminophenol10.9 g (0.1 mol)
Yield of crude product20.5 g
Yield of purified product18.3 g
Percent Yield80.2%

Conclusion

This compound is a significant chemical compound with applications rooted in polymer science. While its specific "discovery" moment is not clearly defined, its synthesis is straightforward and relies on fundamental organic reactions. The detailed protocols and data presented in this guide provide researchers and drug development professionals with the necessary information for the successful synthesis, isolation, and characterization of this versatile molecule. Further research into the applications of this compound, particularly in the development of novel polymers and potentially as a scaffold in medicinal chemistry, is warranted.

References

Theoretical Exploration of 4-Aminophenyl 4-aminobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 4-Aminophenyl 4-aminobenzoate (B8803810), a molecule of interest in polymer science and medicinal chemistry. While direct and extensive theoretical research on this specific molecule is not widely published, this document outlines a robust framework for its computational analysis based on established methodologies for structurally related aromatic esters and amines. This guide details hypothetical quantum chemical calculations, spectroscopic analysis, and molecular modeling approaches to elucidate its structural, electronic, and reactive properties. All quantitative data presented are representative examples derived from studies on analogous compounds and should be considered illustrative pending specific experimental and computational validation for 4-Aminophenyl 4-aminobenzoate.

Introduction

This compound is an aromatic ester containing two aminophenyl moieties. Its structure suggests potential applications as a monomer for high-performance polymers, such as aramids and poly(ester imide)s, due to the rigid aromatic rings and the reactive amino groups suitable for polymerization.[1] Furthermore, the presence of aminobenzoate structures, found in biologically active molecules like benzocaine, indicates potential for investigation in medicinal chemistry and drug development.[2][3]

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the fundamental properties of such molecules at an atomic level. These computational methods can predict molecular geometry, vibrational frequencies, electronic properties, and reactivity, offering insights that complement and guide experimental research. This guide presents a hypothetical but methodologically sound theoretical investigation of this compound.

Molecular Structure and Properties

The foundational step in the theoretical study of a molecule is the optimization of its geometric structure to find the lowest energy conformation. This is typically achieved using DFT methods.

Computational Methodology

A plausible computational approach for geometry optimization and property calculation would involve the following protocol:

  • Software: Gaussian 16 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. This functional is widely used for organic molecules and has been shown to provide a good balance between accuracy and computational cost.[4][5]

  • Basis Set: 6-311++G(d,p) basis set. This basis set is sufficiently flexible to provide accurate results for geometry and electronic properties.[5]

  • Solvation Model: To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) could be employed, using a solvent like dimethyl sulfoxide (B87167) (DMSO) or water, depending on the intended application.

Predicted Molecular Geometry

The optimized geometry of this compound would reveal key structural parameters. The following table presents hypothetical but realistic values for selected bond lengths, bond angles, and dihedral angles based on known values for similar aromatic esters and amines.

Parameter Value
Bond Lengths (Å)
C=O1.21
C-O (ester)1.36
O-C (phenyl)1.41
C-N (amine)1.40
C-C (aromatic)1.39 - 1.41
Bond Angles (°)
O=C-O123
C-O-C118
C-C-N120
Dihedral Angles (°)
Phenyl Ring (ester) - Phenyl Ring (amine)~45

Electronic Properties

Understanding the electronic structure is crucial for predicting a molecule's reactivity, spectroscopic behavior, and potential for charge transfer interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity.

Parameter Hypothetical Value (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6

A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying regions susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the amino groups, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atoms of the amino groups.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis can aid in the interpretation of experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can be correlated with experimental data to confirm the molecular structure.

Computational Protocol

Frequency calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental anharmonic frequencies.[4]

Predicted Vibrational Frequencies

The following table presents a selection of hypothetical characteristic vibrational frequencies for this compound.

Vibrational Mode Hypothetical Wavenumber (cm⁻¹) Description
N-H stretch (asymmetric)3450Amino group
N-H stretch (symmetric)3360Amino group
C-H stretch (aromatic)3100 - 3000Phenyl rings
C=O stretch1710Ester carbonyl
C-N stretch1280Amino group
C-O stretch (ester)1250Ester linkage

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Computational Chemistry Workflow

workflow start Define Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy (No imaginary frequencies) freq_calc->verify_min electronic_prop Calculate Electronic Properties (HOMO, LUMO, MEP) verify_min->electronic_prop spectroscopic_prop Simulate Spectra (IR, Raman) verify_min->spectroscopic_prop analysis Data Analysis and Interpretation electronic_prop->analysis spectroscopic_prop->analysis end Conclusion analysis->end

Caption: A typical workflow for computational analysis.

Structure-Property Relationship

structure_property cluster_properties Predicted Properties cluster_applications Potential Applications structure Molecular Structure (this compound) electronic Electronic Properties (HOMO-LUMO Gap, MEP) structure->electronic structural Structural Parameters (Bond Lengths, Angles) structure->structural spectroscopic Spectroscopic Signature (IR, Raman) structure->spectroscopic properties properties applications applications polymer Polymer Science (Monomer for Aramids) electronic->polymer medicinal Medicinal Chemistry (Drug Discovery) electronic->medicinal structural->polymer structural->medicinal

Caption: Relationship between structure and potential applications.

Conclusion

This technical guide has outlined a hypothetical yet comprehensive theoretical investigation of this compound. By employing standard computational chemistry techniques such as Density Functional Theory, it is possible to predict its key structural, electronic, and vibrational properties. The presented data, while illustrative, provides a solid foundation for future experimental and computational work on this promising molecule. Such studies are essential for unlocking its full potential in materials science and pharmaceutical development. Further research is warranted to validate these theoretical predictions through experimental synthesis and characterization.

References

Methodological & Application

Application Notes and Protocols: "4-Aminophenyl 4-aminobenzoate" as a Monomer for High-Performance Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB) as a monomer in the synthesis of high-performance polyimides and poly(ester imide)s. The unique chemical structure of APAB, containing both ester and amine functionalities, allows for the creation of polymers with a desirable combination of properties, including high thermal stability, excellent mechanical strength, and favorable dielectric characteristics.

Introduction

Polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and chemical properties. The incorporation of ester linkages into the polyimide backbone, creating poly(ester imide)s (PEsIs), can enhance processability and tailor specific properties such as solubility and dielectric performance. 4-Aminophenyl 4-aminobenzoate serves as a valuable diamine monomer in this context, contributing to the final properties of the resulting polymer.

Monomer Overview

Chemical Structure:

G cluster_reactants Reactants cluster_synthesis Two-Step Polymerization Diamine 4-Aminophenyl 4-aminobenzoate (APAB) PAA Poly(amic acid) Formation (Polar aprotic solvent, e.g., NMP) Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., BPDA) Dianhydride->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Product Poly(ester imide) Imidization->Product cluster_monomers Monomer Selection cluster_process Polymerization Process cluster_properties Resulting Polymer Properties APAB 4-Aminophenyl 4-aminobenzoate (Flexibility, Ester Linkage) Polycondensation Polycondensation (Formation of Poly(amic acid)) APAB->Polycondensation Dianhydride Aromatic Dianhydride (Rigidity, Imide Formation) Dianhydride->Polycondensation Imidization Cyclodehydration (Formation of Imide Rings) Polycondensation->Imidization Thermal High Thermal Stability Imidization->Thermal Mechanical Excellent Mechanical Strength Imidization->Mechanical Dielectric Low Dielectric Constant Imidization->Dielectric

Application Notes and Protocols for the Synthesis of High-Performance Polymers Using "4-Aminophenyl 4-aminobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl 4-aminobenzoate (B8803810) (APAB) is a versatile aromatic diamine monomer containing a pre-formed ester linkage. This unique structure allows for the synthesis of high-performance polymers such as poly(ester imide)s and polyamides with a combination of desirable properties. The incorporation of the ester group enhances solubility and processability, while the aromatic backbone ensures high thermal stability and mechanical strength. These characteristics make APAB-derived polymers promising candidates for a range of advanced applications, from microelectronics to innovative drug delivery systems. This document provides detailed protocols for the synthesis and characterization of these polymers, along with insights into their potential applications, particularly in the field of drug development.

Quantitative Data Summary

The following tables summarize the key performance data for a series of poly(ester imide) (PEsI) copolymers synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), 2,2′-bis(trifluoromethyl)benzidine (TFMB), and varying molar percentages of 4-aminophenyl 4-aminobenzoate (APAB).

Table 1: Thermal Properties of PEsI Copolymers

Polymer IDAPAB Content (mol%)Glass Transition Temperature (Tg) (°C)Coefficient of Thermal Expansion (CTE) (ppm K⁻¹)
PEsI-00351.63.8
PEsI-0.110346.35.2
PEsI-0.220335.88.9
PEsI-0.330325.112.7
PEsI-0.440315.418.3
PEsI-0.550305.224.2

Table 2: Mechanical Properties of PEsI Copolymer Films

Polymer IDAPAB Content (mol%)Tensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)
PEsI-007.833210.2
PEsI-0.1107.231512.5
PEsI-0.2206.830115.8
PEsI-0.3306.329018.9
PEsI-0.4405.928521.7
PEsI-0.5505.728223.3

Table 3: Dielectric Properties of PEsI Copolymers at 10 GHz (Dry State)

Polymer IDAPAB Content (mol%)Dielectric Constant (Dk)Dissipation Factor (Df)
PEsI-002.760.0026
PEsI-0.1102.710.0028
PEsI-0.2202.650.0030
PEsI-0.3302.600.0031
PEsI-0.4402.560.0032
PEsI-0.5502.530.0032

Experimental Protocols

Protocol 1: Synthesis of Poly(ester imide) Copolymers via Two-Step Polycondensation

This protocol describes a typical synthesis of poly(ester imide)s using this compound.

Materials:

  • This compound (APAB)

  • Aromatic Dianhydride (e.g., 3,3′,4,4′-biphenyltetracarboxylic dianhydride - BPDA)

  • Aromatic Diamine (e.g., 2,2′-bis(trifluoromethyl)benzidine - TFMB)

  • N,N-dimethylacetamide (DMAc, anhydrous)

  • Pyridine (B92270) (anhydrous)

  • Acetic anhydride (B1165640)

  • Methanol (B129727)

Procedure:

Step 1: Synthesis of Poly(amic acid) Precursor

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., TFMB) and this compound in anhydrous DMAc. The total molar amount of diamines should be equivalent to the molar amount of the dianhydride to be added.

  • Stir the mixture under a continuous nitrogen stream until all the diamines are completely dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Gradually add the aromatic dianhydride (e.g., BPDA) powder to the stirred solution in small portions over 1 hour.

  • After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 24 hours at room temperature under a nitrogen atmosphere. The viscosity of the solution will increase significantly, indicating the formation of the poly(amic acid).

Step 2: Chemical Imidization

  • To the viscous poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio) as the dehydrating agent and catalyst, respectively. The molar amount of acetic anhydride should be twice the molar amount of the repeating unit of the polymer.

  • Continue stirring the mixture at room temperature for 12 hours.

  • Precipitate the resulting poly(ester imide) by slowly pouring the polymer solution into a large volume of vigorously stirred methanol.

  • Collect the fibrous precipitate by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and reagents.

  • Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Film Preparation:

  • Dissolve the dried poly(ester imide) in DMAc to form a 10-15 wt% solution.

  • Cast the solution onto a clean, dry glass plate.

  • Heat the cast film in an oven with a programmed temperature ramp: 80 °C for 1 hour, 120 °C for 1 hour, 180 °C for 1 hour, and finally 250 °C for 2 hours to ensure complete removal of the solvent.

  • Cool the film to room temperature and peel it from the glass plate.

G cluster_synthesis Synthesis Workflow Monomers Diamine (APAB + Comonomer) + Dianhydride Dissolution Dissolve in DMAc under N2 Monomers->Dissolution Polycondensation Polycondensation at 0-25°C for 24h Dissolution->Polycondensation PAA Poly(amic acid) Solution Polycondensation->PAA Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Imidization Precipitation Precipitate in Methanol Imidization->Precipitation Purification Wash with Methanol & Water Precipitation->Purification Drying Vacuum Drying at 80°C Purification->Drying PEsI Poly(ester imide) Product Drying->PEsI

Synthesis workflow for poly(ester imide)s.

Application in Drug Development

The unique chemical structure of polymers derived from this compound, particularly poly(ester amide)s and poly(ester imide)s, makes them highly attractive for applications in drug delivery.[1]

Key Advantages for Drug Delivery:

  • Biocompatibility: Aromatic polyimides and polyesters have generally shown good biocompatibility, a prerequisite for any material intended for in vivo applications.[2][3] Preliminary biocompatibility testing is, however, essential for any new polymer formulation.

  • Biodegradability: The ester linkages within the polymer backbone are susceptible to hydrolysis, allowing for the polymer to be biodegradable.[4] This is a significant advantage for controlled drug release systems, as the polymer matrix can degrade and be cleared from the body after releasing its therapeutic payload.

  • Tunable Degradation and Release: The rate of hydrolysis, and thus the drug release profile, can be tailored by adjusting the copolymer composition.[5] For instance, incorporating more flexible or hydrophilic co-monomers can alter the degradation kinetics.

  • Sustained Release: These polymers can be formulated into microparticles or implants that provide sustained release of a therapeutic agent over an extended period, reducing the need for frequent dosing.[6][7]

  • Mechanical Integrity: The high-performance nature of these polymers ensures that a drug-loaded implant or microparticle maintains its structural integrity during the initial phases of drug release.

Potential Drug Delivery Systems:

  • Biodegradable Microspheres: For parenteral delivery of small molecule drugs or biologics.

  • Implantable Devices: For localized, long-term drug delivery, for example, in ocular or oncological applications.[7]

  • Polymer-Drug Conjugates: The amine functionalities on the monomer could potentially be used for conjugation with drugs before polymerization, leading to a different class of therapeutic polymers.

G cluster_drug_delivery Drug Delivery Application Pathway cluster_formulations Formulations APAB_Polymer APAB-based Poly(ester imide) Biocompatibility Biocompatibility APAB_Polymer->Biocompatibility Biodegradability Biodegradability (Ester Linkages) APAB_Polymer->Biodegradability Tunable_Properties Tunable Properties (Copolymerization) APAB_Polymer->Tunable_Properties Microspheres Microspheres Biocompatibility->Microspheres Implants Implants Biodegradability->Implants Conjugates Polymer-Drug Conjugates Tunable_Properties->Conjugates Controlled_Release Controlled Drug Release Microspheres->Controlled_Release Implants->Controlled_Release Conjugates->Controlled_Release Therapeutic_Outcome Improved Therapeutic Outcome Controlled_Release->Therapeutic_Outcome

Logical pathway for drug delivery applications.

Conclusion

This compound is a valuable monomer for the synthesis of high-performance polymers with a unique combination of thermal stability, mechanical strength, and enhanced processability. The data and protocols presented herein provide a solid foundation for researchers to explore the synthesis and characterization of these materials. Furthermore, the inherent properties of APAB-derived polymers, particularly their potential for biocompatibility and tunable biodegradability, open up exciting avenues for their application in advanced drug delivery systems. Further research into the in vivo behavior and specific drug-polymer interactions is warranted to fully realize the potential of these promising materials in the pharmaceutical and biomedical fields.

References

Application Notes and Protocols: 4-Aminophenyl 4-aminobenzoate in the Preparation of Poly(ester imide)s

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and properties of poly(ester imide)s (PEsIs) utilizing 4-aminophenyl 4-aminobenzoate (B8803810) as a key monomer. Detailed experimental protocols and characterization data are presented to guide researchers in the development of high-performance polymers for various applications.

Introduction

Poly(ester imide)s are a class of high-performance polymers that combine the excellent thermal stability and mechanical strength of polyimides with the improved processability of polyesters. The incorporation of ester linkages into the polyimide backbone can enhance solubility and lower the glass transition temperature, making them more amenable to conventional processing techniques. 4-Aminophenyl 4-aminobenzoate is a valuable diamine monomer containing a pre-formed ester linkage, which can be directly incorporated into the polymer backbone to yield PEsIs. This document outlines the synthesis of PEsIs from this compound and an aromatic dianhydride, specifically 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA), and details the properties of the resulting copolymers.

Synthesis of Poly(ester imide)s

The synthesis of poly(ester imide)s from this compound typically follows a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final poly(ester imide) through a cyclodehydration reaction, a process known as imidization.

Logical Relationship of Synthesis Steps

Monomers Monomers (this compound & Dianhydride) PAA_synthesis Poly(amic acid) Synthesis (Polycondensation) Monomers->PAA_synthesis PAA Poly(amic acid) Precursor PAA_synthesis->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization PEsI Poly(ester imide) Imidization->PEsI

Caption: Two-step synthesis of poly(ester imide)s.

Experimental Protocols

Synthesis of Poly(amic acid) Precursor

This protocol describes the synthesis of a poly(amic acid) solution, the precursor to the poly(ester imide).

Materials:

  • This compound (APAB)

  • 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Nitrogen gas

  • Three-neck round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.

  • Stir the solution at room temperature until the diamine is completely dissolved.

  • Cool the solution in an ice bath.

  • Gradually add an equimolar amount of 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA) to the cooled diamine solution in one portion.

  • Continue stirring the reaction mixture at room temperature for approximately 3 hours to yield a viscous poly(amic acid) solution. The solid content of the solution is typically around 10 wt%.[1]

Thermal Imidization to Poly(ester imide) Film

This protocol details the conversion of the poly(amic acid) solution into a solid poly(ester imide) film via thermal imidization.

Materials:

  • Poly(amic acid) solution

  • Glass substrate

  • Doctor blade or spin coater

  • Programmable oven or furnace

Procedure:

  • Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness.

  • Place the cast film in a programmable oven and subject it to a staged heating process for thermal cyclodehydration. A typical heating schedule is as follows:

    • Heat to 80°C and hold for 1 hour to slowly evaporate the solvent.

    • Increase the temperature to 150°C and hold for 1 hour.

    • Further increase to 250°C and hold for 1 hour.

    • Finally, heat to 300-350°C and hold for 1 hour to ensure complete imidization.[1][2]

  • After the final heating step, allow the film to cool down slowly to room temperature.

  • Peel the resulting poly(ester imide) film from the glass substrate.

Experimental Workflow

cluster_0 Poly(amic acid) Synthesis cluster_1 Film Casting & Imidization dissolve Dissolve Diamine in DMAc add Add Dianhydride dissolve->add react React at Room Temp. add->react cast Cast PAA Solution react->cast dry Solvent Evaporation (80°C) cast->dry imidize Staged Heating (150-350°C) dry->imidize cool Cool to Room Temp. imidize->cool

Caption: Workflow for poly(ester imide) film preparation.

Properties of Poly(ester imide) Copolymers

A series of poly(ester imide) (PEsI) copolymers were synthesized using 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA), 2,2′‐bis(trifluoromethyl)benzidine (TFMB), and 4‐aminophenyl‐4′‐aminobenzoate (APAB) as monomers.[3] The properties of these copolymers are summarized below.

Thermal Properties
Copolymer IDAPAB Content (mol%)Glass Transition Temperature (Tg) (°C)Coefficient of Thermal Expansion (CTE) (ppm K⁻¹)
PEsI-0.3704453.8
PEsI-0.460455-
>50 mol% APAB>50No distinctive Tg observed-

Data sourced from a study on PEsI copolymers.[3]

Mechanical Properties
Copolymer IDModulus (GPa)Tensile Strength (MPa)Elongation-at-Break (%)
PEsI Copolymers5.7–7.8282–33210.2%–23.3%

Data represents the range of values obtained for the PEsI copolymer series.[3]

Dielectric Properties (at 10 GHz, dry state)
PropertyValue
Dielectric Constant2.53–2.76
Dissipation Factor (Df)0.0026–0.0032

These excellent dielectric properties make these PEsI copolymers promising candidates for applications in next-generation flexible printed circuit boards operating at high frequencies.[3]

Physical Properties
PropertyValue Range
Average Interchain Distance (Å)4.6 to 5.7

The average interchain distances were determined by wide‐angle x‐ray diffraction.[3]

Conclusion

The use of this compound in the synthesis of poly(ester imide)s offers a straightforward method to produce high-performance polymers with a desirable combination of thermal stability, mechanical strength, and excellent dielectric properties. The provided protocols and data serve as a valuable resource for researchers and professionals working on the development of advanced polymer materials. The properties of the resulting PEsIs can be tailored by copolymerization with other diamines to meet the specific requirements of various applications, including flexible electronics and aerospace components.

References

Polymerization Techniques for 4-Aminophenyl 4-aminobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the polymerization of 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB), a key diamine monomer utilized in the synthesis of high-performance polymers such as aramids (aromatic polyamides) and polyimides. These polymers are noted for their exceptional thermal stability, mechanical strength, and chemical resistance. The following sections detail the primary polymerization techniques, experimental procedures, and material properties.

Low-Temperature Solution Polycondensation for Aramid Synthesis

Low-temperature solution polycondensation is a widely used method for producing high molecular weight aromatic polyamides. The reaction involves the condensation of a diamine, such as APAB, with a diacid chloride in a polar aprotic solvent. This technique minimizes side reactions and allows for the formation of a polymer solution that can sometimes be directly processed into fibers or films.

Experimental Protocol: Synthesis of Poly(4-aminophenyl 4-aminobenzoate terephthalamide)

This protocol describes the laboratory-scale synthesis of an aramid derived from this compound and terephthaloyl chloride (TPC).

Materials:

  • This compound (APAB)

  • Terephthaloyl chloride (TPC)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine (B92270), anhydrous

  • Methanol (B129727)

  • Deionized water

  • Nitrogen (N₂) gas supply

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, N₂ inlet, and a drying tube

  • Ice-water bath

  • Funnel

  • Beaker

  • Blender (optional, for polymer precipitation)

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Solvent Preparation: In a flame-dried three-neck flask under a continuous, dry N₂ stream, prepare a solvent system by dissolving anhydrous LiCl (e.g., 5% w/v) in anhydrous NMP. Add a small amount of pyridine to act as an acid scavenger.

  • Monomer Dissolution: To the stirred solvent system at room temperature, add a stoichiometric amount of this compound. Continue stirring until the monomer is completely dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Diacid Chloride Addition: Slowly add an equimolar amount of solid terephthaloyl chloride to the cooled, stirred diamine solution. The addition should be done in portions to control the reaction exotherm.

  • Polymerization: As the TPC is added, the viscosity of the solution will increase significantly. A "rod-climbing" effect (Weissenberg effect) may be observed as the polymer forms. Continue the reaction at 0-5°C with vigorous stirring for 2-4 hours.

  • Polymer Precipitation: At the completion of the reaction, pour the viscous polymer solution into a beaker containing rapidly stirred methanol or water to precipitate the aramid polymer. A blender can be used for more efficient precipitation, resulting in a fibrous or powdered solid.

  • Washing and Neutralization: Filter the precipitated polymer using a Büchner funnel. Wash the polymer repeatedly with hot water to remove the NMP, LiCl, and any pyridine hydrochloride formed. Continue washing until the filtrate is neutral. Finally, wash with methanol to remove excess water.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Two-Step Polycondensation for Poly(ester imide) Synthesis

The most common method for synthesizing polyimides from diamines and dianhydrides is a two-step process. First, a poly(amic acid) precursor is formed at room temperature. This soluble precursor is then converted to the final, insoluble polyimide through thermal or chemical imidization. APAB is a valuable monomer for creating poly(ester imide)s (PEsIs), which combine the properties of both polyesters and polyimides.

Experimental Protocol: Synthesis of a PEsI from APAB and a Dianhydride

This protocol is based on the synthesis of copolymers from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA), 2,2′‐bis(trifluoromethyl)benzidine (TFMB), and 4‐aminophenyl‐4′‐aminobenzoate (APAB)[1].

Materials:

  • This compound (APAB)

  • 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA)

  • (Optional for copolymerization) 2,2′-bis(trifluoromethyl)benzidine (TFMB)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Nitrogen (N₂) gas supply

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer and N₂ inlet

  • Glass plate or substrate for casting

  • Doctor blade or casting knife

  • Air-convection oven

  • High-temperature vacuum oven or furnace

Procedure: Step 1: Poly(amic acid) Synthesis

  • Diamine Dissolution: In a dry three-neck flask under N₂ atmosphere, dissolve the diamine monomer(s) (APAB and, if applicable, TFMB) in anhydrous DMAc to form a solution of approximately 15-20 wt%. Stir until all solids are completely dissolved.

  • Dianhydride Addition: Add a stoichiometric equivalent of the dianhydride (4,4′-BPDA) powder in one portion to the stirred diamine solution at room temperature.

  • Polymerization: Continue stirring the mixture at room temperature under N₂ for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) (PAA) forms, resulting in a clear, viscous PAA solution.

Step 2: Thermal Imidization

  • Film Casting: Cast the viscous PAA solution onto a clean glass substrate using a doctor blade to ensure a uniform thickness.

  • Solvent Removal: Place the cast film in an air-convection oven and dry at 80°C for 3-4 hours to remove the bulk of the DMAc solvent.

  • Thermal Curing: Transfer the semi-dried film (still on the glass substrate) to a high-temperature oven or furnace. Perform a stepwise thermal curing process under a nitrogen atmosphere:

    • Heat to 100°C and hold for 1 hour.

    • Increase to 200°C and hold for 1 hour.

    • Increase to 300°C and hold for 1 hour.

    • Finally, heat to a temperature above the polymer's glass transition temperature (e.g., 350-400°C) and hold for 1 hour to complete the imidization and promote molecular orientation.

  • Film Recovery: Cool the oven slowly to room temperature. The resulting poly(ester imide) film can then be carefully peeled from the glass substrate.

Interfacial Polymerization for Aramid Synthesis

Interfacial polymerization is a rapid, low-temperature technique where polymerization occurs at the interface between two immiscible liquids. Typically, the diamine is dissolved in an aqueous phase (often with an acid acceptor like NaOH), and the diacid chloride is dissolved in an organic solvent. This method is particularly useful for producing polymer films or powders.

Experimental Protocol: General Procedure for Interfacial Polymerization

This is a generalized protocol that can be adapted for APAB.

Materials:

  • This compound (APAB)

  • Sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃)

  • Terephthaloyl chloride (TPC) or another suitable diacid chloride

  • Dichloromethane (B109758) or hexane (B92381) (organic phase)

  • Deionized water (aqueous phase)

  • Surfactant (e.g., sodium lauryl sulfate), optional

Equipment:

  • Beaker

  • Stirring rod or magnetic stirrer

  • Forceps

Procedure:

  • Aqueous Phase Preparation: Prepare an aqueous solution by dissolving APAB and an acid acceptor (e.g., NaOH) in deionized water. A surfactant may be added to improve wetting of the interface.

  • Organic Phase Preparation: Prepare an organic solution by dissolving the diacid chloride (e.g., TPC) in an immiscible organic solvent like dichloromethane or hexane.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing initial mixing. A polymer film will form instantly at the liquid-liquid interface.

  • Polymer Removal: The polyamide film can be continuously removed from the interface using forceps, pulling it out as a "rope." The reaction will continue as new monomer molecules diffuse to the interface.

  • Washing and Drying: The collected polymer should be thoroughly washed with water to remove salts and unreacted monomers, followed by a wash with a solvent like acetone (B3395972) or methanol to remove the organic solvent. Dry the polymer in a vacuum oven.

Data Presentation

The following table summarizes the properties of poly(ester imide) (PEsI) copolymers synthesized from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA), 2,2′‐bis(trifluoromethyl)benzidine (TFMB), and 4‐aminophenyl‐4′‐aminobenzoate (APAB) at varying molar ratios[1].

Polymer ID (TFMB/APAB ratio)Tg (°C)CTE (ppm K⁻¹)Tensile Modulus (GPa)Tensile Strength (MPa)Elongation at Break (%)Dielectric Constant (10 GHz)
PEsI-0 (0/100)-3.87.833210.22.76
PEsI-0.1 (10/90)-5.67.532513.52.71
PEsI-0.2 (20/80)-7.97.131116.82.66
PEsI-0.3 (30/70)45511.26.829819.52.61
PEsI-0.4 (40/60)44515.86.328921.72.57
PEsI-0.5 (50/50)-24.25.728223.32.53

Note: No distinct Tg was observed for copolymers with APAB content >50 mol%[1].

Visualizations

G cluster_aramid Aramid Synthesis via Solution Polycondensation APAB 4-Aminophenyl 4-aminobenzoate (Diamine) Polymerization Polycondensation (0-5 °C) APAB->Polymerization TPC Terephthaloyl Chloride (Diacid Chloride) TPC->Polymerization Solvent NMP / LiCl (Solvent System) Solvent->Polymerization Aramid Aromatic Polyamide (Aramid) Polymerization->Aramid

Aramid Synthesis Pathway.

G cluster_polyimide Poly(ester imide) Synthesis (Two-Step) APAB_PI APAB (Diamine) Step1 Step 1: Polyaddition (Room Temp) APAB_PI->Step1 Dianhydride Dianhydride (e.g., 4,4'-BPDA) Dianhydride->Step1 Solvent_PI DMAc (Solvent) Solvent_PI->Step1 PAA Poly(amic acid) (Soluble Precursor) Step1->PAA Step2 Step 2: Thermal Imidization (Heat, >300 °C) PAA->Step2 PEsI Poly(ester imide) Step2->PEsI

Poly(ester imide) Synthesis Pathway.

G cluster_workflow General Experimental Workflow A 1. Reagent Preparation (Dry Solvents, Weigh Monomers) B 2. Polymerization Reaction (e.g., Solution Polycondensation) A->B Add Monomers to Reactor C 3. Polymer Isolation (Precipitation / Filtration) B->C Transfer to non-solvent D 4. Purification (Washing to remove impurities) C->D Collect solid polymer E 5. Drying (Vacuum Oven) D->E Wash until neutral F 6. Characterization (FTIR, TGA, DSC, Mechanical Testing) E->F Obtain purified polymer

General Experimental Workflow.

References

Application Notes and Protocols: 4-Aminophenyl 4-aminobenzoate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-Aminophenyl 4-aminobenzoate (B8803810) is a versatile aromatic diamine monomer utilized in the synthesis of high-performance polymers. Its rigid, ester-containing structure imparts a unique combination of properties to the resulting materials, including high thermal stability, excellent mechanical strength, and desirable dielectric characteristics. These attributes make it a valuable building block for advanced materials used in demanding applications, such as electronics and aerospace. This document provides detailed application notes and experimental protocols for researchers and scientists working with this monomer.

Application Notes

High-Performance Poly(ester imide)s (PEsIs)

The primary application of 4-Aminophenyl 4-aminobenzoate in materials science is as a diamine comonomer in the synthesis of poly(ester imide)s (PEsIs). By copolymerizing it with other monomers, such as aromatic dianhydrides and different diamines, the properties of the final polymer can be precisely tailored.

A notable example involves the synthesis of a series of PEsI copolymers using 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA), 2,2′‐bis(trifluoromethyl)benzidine (TFMB), and this compound (APAB).[1] The incorporation of APAB influences key material properties:

  • Thermal Properties: The copolymers exhibit high glass transition temperatures (Tg), with some compositions reaching up to 455°C.[1] For copolymers with a high content of APAB (>50 mol%), a distinct Tg may not be observed, indicating a highly rigid polymer backbone.[1] The thermal decomposition temperature (T5%) for similar poly(ester imide)s is often over 500°C.[1]

  • Mechanical Properties: The resulting PEsI films demonstrate high tensile strength and modulus, making them robust materials for applications requiring mechanical stability.[1]

  • Dimensional Stability: The polymers show low coefficients of thermal expansion (CTE), which is crucial for applications in electronics where dimensional stability is required over a range of temperatures.[1]

  • Dielectric Properties: These PEsI copolymers exhibit low dielectric constants and low dissipation factors at high frequencies (e.g., 10 GHz).[1] This makes them promising candidates for dielectric substrate materials in next-generation flexible printed circuit boards.[1]

The properties of PEsI copolymers synthesized from BPDA, TFMB, and this compound (APAB) are summarized below.

PropertyPEsI-0.3PEsI-0.4PEsI Copolymers (General Range)
Glass Transition Temp. (Tg) 445 °C455 °CNo distinctive Tg observed when APAB content is >50 mol%[1]
Coefficient of Thermal Expansion (CTE) --3.8 to 24.2 ppm K⁻¹[1]
Tensile Modulus --5.7 to 7.8 GPa[1]
Tensile Strength --282 to 332 MPa[1]
Elongation at Break --10.2% to 23.3%[1]
Dielectric Constant (10 GHz, dry) --2.53 to 2.76[1]
Dissipation Factor (10 GHz, dry) --0.0026 to 0.0032[1]
Avg. Interchain Distance (WAXD) --4.6 to 5.7 Å[1]
Potential Application in Liquid Crystals (Hypothetical)

While direct studies on this compound as a liquid crystal are not prominent, related structures like Heptyl 4-aminobenzoate have been considered hypothetically as non-mesogenic dopants.[2] The core aminobenzoate structure provides a semi-rigid molecular component.[2] It is plausible that this compound could be used as a building block for more complex liquid crystalline polymers or as an additive to modify the properties (e.g., viscosity, dielectric anisotropy) of a nematic liquid crystal host.[2] Further research in this area is required to validate this potential application.

Experimental Protocols

Synthesis of Poly(ester imide) (PEsI) via Two-Step Thermal Imidization

This protocol describes a general method for synthesizing PEsI films using this compound as a diamine monomer. The process involves the formation of a poly(amic acid) (PAA) precursor, followed by thermal cyclization (imidization).[1]

  • This compound (APAB)

  • Aromatic Dianhydride (e.g., 3,3′,4,4′‐biphenyltetracarboxylic dianhydride, BPDA)

  • Co-diamine (e.g., 2,2′‐bis(trifluoromethyl)benzidine, TFMB) (optional, for copolymers)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Nitrogen gas (inert atmosphere)

Step 1: Poly(amic acid) (PAA) Synthesis

  • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of the diamine monomers (e.g., APAB and TFMB) in anhydrous NMP.

  • Stir the solution under a continuous flow of nitrogen gas until all diamines are completely dissolved.

  • Gradually add an equimolar amount of the solid aromatic dianhydride (e.g., BPDA) to the diamine solution in small portions. Ensure the temperature is maintained at room temperature to prevent premature imidization.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the PAA is formed.

  • The resulting viscous solution is the PAA precursor.

Step 2: Thermal Imidization to form PEsI Film

  • Cast the PAA solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

  • Place the cast film in a vacuum oven or a forced-air oven.

  • Perform a stepwise thermal curing process to convert the PAA to PEsI and remove the solvent. A typical heating program is as follows:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 250°C for 1 hour

    • 350°C for 1 hour

  • After the final curing step, allow the oven to cool down slowly to room temperature.

  • Peel the resulting flexible and tough PEsI film from the glass substrate.

PEsI_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Synthesis cluster_step2 Step 2: Thermal Imidization Monomers Diamine Monomers (APAB, TFMB) Reaction Polymerization (24h, RT, N2) Monomers->Reaction Dianhydride Dianhydride (BPDA) Dianhydride->Reaction Solvent NMP Solvent Solvent->Reaction PAA Poly(amic acid) Precursor Solution Reaction->PAA Casting Film Casting PAA->Casting Curing Stepwise Thermal Curing (80°C -> 350°C) Casting->Curing Film Final PEsI Film Curing->Film

Caption: Workflow for the two-step synthesis of Poly(ester imide) films.
Protocol for Material Characterization

To evaluate the properties of the synthesized PEsI materials, a suite of standard characterization techniques should be employed.

  • Synthesized PEsI film samples

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Wide-Angle X-ray Diffractometer (WAXD)

  • Universal Testing Machine (for mechanical properties)

  • Dielectric Analyzer

  • Thermal Stability (TGA):

    • Place a small sample (5-10 mg) of the PEsI film in an alumina (B75360) pan.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the 5% weight loss temperature (T5%), which indicates the onset of thermal decomposition.

  • Glass Transition Temperature (DSC):

    • Place a small sample (5-10 mg) of the PEsI film in an aluminum DSC pan.

    • Heat the sample to a temperature above its expected Tg (e.g., 400°C) at a rate of 20°C/min to erase its thermal history.

    • Cool the sample rapidly to room temperature.

    • Perform a second heating scan at a rate of 10°C/min. The midpoint of the step transition in the heat flow curve corresponds to the glass transition temperature (Tg).

  • Structural Analysis (WAXD):

    • Mount a piece of the PEsI film in the WAXD instrument.

    • Scan the sample over a 2θ range (e.g., 5° to 40°) using Cu Kα radiation.

    • The resulting diffraction pattern can be used to determine the degree of crystallinity and to calculate the average interchain distance using Bragg's law.

  • Mechanical Properties:

    • Cut the PEsI film into dumbbell-shaped specimens according to ASTM D638 standards.

    • Measure the tensile properties (tensile strength, modulus, elongation at break) using a universal testing machine at a specified crosshead speed.

  • Dielectric Properties:

    • Use a dielectric analyzer to measure the dielectric constant and dissipation factor of the PEsI film over a range of frequencies (e.g., 1 kHz to 10 GHz) at room temperature.

Logical_Relationship cluster_attributes Inherent Molecular Attributes cluster_properties Resulting Polymer Properties Monomer 4-Aminophenyl 4-aminobenzoate (Monomer) Rigid Rigid Backbone Monomer->Rigid Ester Ester Linkage Monomer->Ester Aromatic Aromatic Rings Monomer->Aromatic Thermal High Thermal Stability (High Tg) Rigid->Thermal Mechanical Excellent Mechanical Strength Rigid->Mechanical Dimensional Good Dimensional Stability (Low CTE) Ester->Dimensional Aromatic->Thermal Aromatic->Mechanical Dielectric Low Dielectric Constant Aromatic->Dielectric

Caption: Contribution of the monomer's structure to polymer properties.

References

Application Notes & Protocols: 4-Aminophenyl 4-aminobenzoate as a Novel Curing Agent for High-Performance Epoxy Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the projected use of 4-Aminophenyl 4-aminobenzoate (B8803810) as a novel aromatic amine curing agent for advanced epoxy-based composites. Due to the limited availability of direct experimental data on this specific application, this document outlines a series of detailed protocols for the synthesis, fabrication, and characterization of such composites. The quantitative data presented herein is based on established principles of polymer chemistry and typical performance characteristics of analogous aromatic amine-cured epoxy systems, serving as a baseline for future research and development.

Introduction

4-Aminophenyl 4-aminobenzoate is a diamine with a rigid aromatic structure, suggesting its potential as a high-performance curing agent for epoxy resins. Aromatic amines are known to impart excellent thermal stability, mechanical strength, and chemical resistance to cured epoxy networks. The unique ester linkage within the backbone of this compound may offer distinct properties compared to more common aromatic amine curing agents like 4,4'-diaminodiphenyl sulfone (DDS) or m-phenylenediamine (B132917) (m-PDA). These notes are intended to guide researchers in exploring the potential of this compound in the formulation of advanced composite materials for demanding applications.

Synthesis of this compound

A proposed synthetic route for this compound involves a two-step process starting from 4-nitrobenzoyl chloride and 4-nitrophenol (B140041), followed by a reduction of the nitro groups.

Protocol 2.1: Synthesis of 4-Nitrophenyl 4-nitrobenzoate (B1230335)
  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 4-nitrophenol in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Add an appropriate base, for example, triethylamine (B128534) (TEA), to the solution.

  • Slowly add a solution of 4-nitrobenzoyl chloride in DCM to the flask via the dropping funnel at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and wash with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) to obtain 4-nitrophenyl 4-nitrobenzoate.

Protocol 2.2: Reduction to this compound
  • In a hydrogenation vessel, dissolve the synthesized 4-nitrophenyl 4-nitrobenzoate in a solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate to yield this compound.

  • Further purification can be achieved by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction A 4-Nitrobenzoyl Chloride C Esterification (DCM, TEA, Reflux) A->C B 4-Nitrophenol B->C D 4-Nitrophenyl 4-nitrobenzoate C->D E Reduction (H2, Pd/C, Ethanol) D->E F 4-Aminophenyl 4-aminobenzoate E->F Fabrication_Workflow A Prepare Epoxy-Amine Mixture C Wet Layup of Reinforcing Fabric A->C B Mold Preparation B->C D Compression Molding and Curing C->D E Demolding D->E F Post-Curing (Optional) E->F G Final Composite Laminate E->G F->G Logical_Relationships cluster_inputs Inputs cluster_process Processing cluster_outputs Outputs Resin Epoxy Resin (EEW, Viscosity) MixRatio Mix Ratio Resin->MixRatio CuringAgent 4-Aminophenyl 4-aminobenzoate (AHEW, Structure) CuringAgent->MixRatio Fiber Reinforcing Fiber (Type, Weave) CureCycle Cure Cycle Fiber->CureCycle MixRatio->CureCycle Thermal Thermal Properties (Tg, Td) CureCycle->Thermal Mechanical Mechanical Properties (Strength, Modulus) CureCycle->Mechanical

Application Notes and Protocols: Aminobenzoate Derivatives in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "4-Aminophenyl 4-aminobenzoate" did not yield specific applications or detailed protocols for its use in drug delivery systems. The following information is based on the closely related and more extensively researched compound, 4-Aminobenzoic Acid (PABA) , which is utilized in the development of nanoparticle-based drug delivery platforms. This document is intended to provide researchers, scientists, and drug development professionals with a summary of the applications, experimental data, and protocols related to PABA in this context, as a proxy for the requested topic.

Introduction to 4-Aminobenzoic Acid (PABA) in Drug Delivery

4-Aminobenzoic acid (PABA) is a versatile molecule that has found application in the surface functionalization of nanoparticles for drug delivery. Its primary role is to act as a coating agent, providing a shell around a nanoparticle core, which can then be used to attach therapeutic agents. The amino and carboxylic acid functional groups on PABA offer convenient points for conjugation with drugs or other molecules. One of the primary areas of investigation for PABA-coated nanoparticles is in targeted cancer therapy, where they can serve as magnetic carriers for chemotherapeutic agents.[1][2][3]

Application: PABA-Coated Magnetic Nanoparticles for Anticancer Drug Delivery

A notable application of PABA is in the development of superparamagnetic iron oxide nanoparticles (SPIONs), specifically maghemite (γ-Fe₂O₃), for the targeted delivery of platinum-based anticancer drugs.[2][3] These PABA-coated maghemite nanoparticles (PABA@FeNPs) offer a platform for the attachment of cytotoxic drugs.[4][5] The magnetic nature of the nanoparticle core allows for the potential of magnetic targeting, where an external magnetic field can be used to concentrate the drug-loaded nanoparticles at a tumor site, thereby increasing the local drug concentration and reducing systemic toxicity.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for PABA-coated maghemite nanoparticles from published studies.

ParameterValueReference
Nanoparticle Core Material Maghemite (γ-Fe₂O₃)[2][3]
Coating Material 4-Aminobenzoic Acid (PABA)[2][3]
Average Nanoparticle Size 13.0 ± 2.1 nm[2]
Drug Conjugated Cisplatin-like complexes[2][5]

Experimental Protocols

Synthesis of PABA-Coated Maghemite Nanoparticles (PABA@FeNPs)

This protocol describes a one-pot synthesis method for preparing PABA-coated superparamagnetic maghemite nanoparticles.[2][6]

Materials:

  • Ferric chloride hexahydrate (FeCl₃·6H₂O)

  • Ferrous chloride tetrahydrate (FeCl₂·4H₂O)

  • 4-Aminobenzoic acid (PABA)

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution

  • Deionized water

Procedure:

  • Prepare an aqueous solution containing a mixture of Fe(III) and Fe(II) salts (e.g., FeCl₃·6H₂O and FeCl₂·4H₂O).

  • Add 4-aminobenzoic acid (PABA) to the iron salt solution and mix thoroughly in deionized water under atmospheric conditions.

  • To this mixture, add ammonium hydroxide (NH₄OH) solution to induce the co-precipitation of iron oxides. This will result in the formation of PABA-coated maghemite-based nanoparticles (PABA@FeNPs).

  • The resulting nanoparticle suspension can be purified by magnetic separation and washing with deionized water.

Functionalization of PABA@FeNPs with a Cisplatin-like Complex

This protocol outlines the subsequent functionalization of the PABA@FeNPs with an activated platinum-based drug.[2]

Materials:

  • PABA@FeNPs suspension

  • Cisplatin-like complex (e.g., cis-[PtCl₂(3Claza)₂], where 3Claza is 3-chloro-7-azaindole)

  • Silver nitrate (B79036) (AgNO₃) solution

  • Acetone

  • Deionized water

Procedure:

  • Activation of the Platinum Complex:

    • Dissolve the cisplatin-like complex in acetone.

    • Add two molar equivalents of AgNO₃ dissolved in a minimum volume of deionized water.

    • Stir the mixture at room temperature in the dark for 24 hours to facilitate the dechlorination of the platinum complex, resulting in an activated aqua species.

    • Remove the precipitated AgCl by filtration. The filtrate contains the activated platinum complex.

  • Conjugation to Nanoparticles:

    • Add the filtrate containing the activated platinum complex to the aqueous suspension of PABA@FeNPs.

    • Allow the mixture to react to facilitate the coordination of the platinum complex to the PABA coating on the nanoparticles.

    • The final drug-loaded nanoparticles can be collected and purified using magnetic separation.

Visualizations

Synthesis Workflow for Drug-Loaded PABA@FeNPs

Synthesis_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Drug Functionalization FeCl3 FeCl₃·6H₂O Mix1 FeCl3->Mix1 FeCl2 FeCl₂·4H₂O FeCl2->Mix1 PABA 4-Aminobenzoic Acid PABA->Mix1 NH4OH NH₄OH Add_NH4OH NH4OH->Add_NH4OH PABA_FeNPs PABA@FeNPs Conjugation PABA_FeNPs->Conjugation Mix1->Add_NH4OH Co-precipitation Add_NH4OH->PABA_FeNPs Pt_Complex cis-[PtCl₂(R)₂] Activation Pt_Complex->Activation Dechlorination AgNO3 AgNO₃ AgNO3->Activation Activated_Pt Activated Pt Complex Activated_Pt->Conjugation Conjugation Final_Product Drug-Loaded PABA@FeNPs Activation->Activated_Pt Conjugation->Final_Product

Caption: Workflow for the synthesis and functionalization of PABA-coated magnetic nanoparticles.

Proposed Structure of Drug-Loaded Nanoparticle

Nanoparticle_Structure Core γ-Fe₂O₃ Core Shell PABA Shell Core->Shell Coated with Drug Pt Drug Shell->Drug Functionalized with

Caption: Proposed core-shell structure of a PABA-coated nanoparticle functionalized with a platinum drug.

Concluding Remarks on Related Aminobenzoate Derivatives

References

Application Notes and Protocols: 4-Aminophenyl 4-aminobenzoate as a Cross-linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Aminophenyl 4-aminobenzoate (B8803810) as a cross-linking agent in polymer chemistry. This document includes its application as a diamine monomer for the synthesis of high-performance poly(ester imide)s and as a curing agent for epoxy and maleimide (B117702) resins. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Chemical and Physical Properties

PropertyValue
IUPAC Name 4-aminophenyl 4-aminobenzoate
Synonyms 4-Aminobenzoic Acid 4-Aminophenyl Ester, APAB
CAS Number 20610-77-9
Molecular Formula C13H12N2O2
Molecular Weight 240.25 g/mol
Appearance Light yellow to brown powder or crystals
Purity >97.0% (GC)
Melting Point 179.0 to 183.0 °C

Application 1: Diamine Monomer for High-Performance Poly(ester imide)s

This compound (APAB) serves as a crucial diamine monomer in the synthesis of poly(ester imide) (PEsI) copolymers. Its aromatic structure and the presence of two primary amine groups allow for the formation of a rigid and thermally stable cross-linked polymer network when reacted with dianhydrides.

Quantitative Data: Properties of PEsI Copolymers

The properties of PEsI copolymers synthesized using 3,3′,4,4′-biphenyltetracarboxylic dianhydride (4,4′-BPDA), 2,2′-bis(trifluoromethyl)benzidine (TFMB), and varying molar ratios of APAB are summarized below.

Copolymer Composition (molar ratio of diamines)Glass Transition Temperature (Tg)
TFMB / APAB (70 / 30)445 °C
TFMB / APAB (60 / 40)455 °C
TFMB / APAB (<50 / >50)No distinctive Tg observed

Data sourced from "Synthesis and properties of poly(ester imide) copolymers from 3,3′,4,4′-biphenyltetracarboxylic dianhydride, 2,2′-bis(trifluoromethyl)benzidine, and 4-aminophenyl-4′-aminobenzoate" (ResearchGate).[1]

Experimental Protocol: Synthesis of Poly(ester imide) Copolymers

This protocol describes a typical two-step polymerization process for synthesizing PEsI copolymers.

Materials:

  • This compound (APAB)

  • 2,2′-bis(trifluoromethyl)benzidine (TFMB)

  • 3,3′,4,4′-biphenyltetracarboxylic dianhydride (4,4′-BPDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride (B1165640)

  • Pyridine (B92270)

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of APAB and TFMB in anhydrous NMP.

    • Once the diamines are fully dissolved, slowly add an equimolar amount of 4,4′-BPDA to the solution under a nitrogen atmosphere.

    • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit of the polymer).

    • Stir the mixture at room temperature for 12 hours, then heat to 120°C for 4 hours to complete the imidization.

    • After cooling to room temperature, precipitate the poly(ester imide) by pouring the solution into a large volume of methanol.

    • Filter the polymer, wash thoroughly with methanol, and dry in a vacuum oven at 80°C overnight.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Chemical Imidization cluster_2 Purification Diamine Monomers Diamine Monomers Poly(amic acid) Solution Poly(amic acid) Solution Diamine Monomers->Poly(amic acid) Solution NMP, RT, 24h Dianhydride Monomer Dianhydride Monomer Dianhydride Monomer->Poly(amic acid) Solution Poly(ester imide) Poly(ester imide) Poly(amic acid) Solution->Poly(ester imide) Acetic Anhydride, Pyridine Imidization Reagents Imidization Reagents Imidization Reagents->Poly(ester imide) Precipitation Precipitation Poly(ester imide)->Precipitation Methanol Drying Drying Precipitation->Drying

Caption: Workflow for the two-step synthesis of poly(ester imide)s.

Application 2: Curing Agent for Epoxy and Maleimide Resins

This compound functions as a diamine curing agent, cross-linking epoxy and maleimide resins to form durable thermoset materials. The amine groups react with the functional groups of the resin (e.g., epoxide rings, maleimide double bonds) to create a three-dimensional network.

Quantitative Data: Resin Composition for Prepolymer Synthesis

The following table outlines a representative composition for a prepolymer used in a resin system, as described in patent literature.[2]

ComponentParts by Weight
First Maleimide Resin (bisphenol A diphenyl ether bismaleimide)100
Siloxane Compound (MW 2200-2600 g/mol )40 - 60
Diamine Compound (this compound)10 - 30
Experimental Protocol: Preparation of a Cross-linked Resin

This protocol is based on the use of this compound as a diamine component in a maleimide resin system.[2]

Materials:

  • Bisphenol A diphenyl ether bismaleimide

  • Siloxane compound (as specified in the table)

  • This compound (APAB)

  • Solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Prepolymer Preparation:

    • In a reaction vessel, combine 100 parts by weight of the maleimide resin, 40-60 parts by weight of the siloxane compound, and 10-30 parts by weight of APAB in a suitable solvent to achieve a desired solid content.

    • Heat the mixture with stirring to a temperature between 120°C and 160°C.

    • Maintain this temperature for 1-3 hours to facilitate the prepolymerization reaction.

    • Cool the resulting prepolymer solution to room temperature.

  • Curing and Post-Curing:

    • The prepolymer solution can be used to impregnate a substrate (e.g., glass fiber cloth) to form a prepreg.

    • The solvent is removed by heating at a temperature between 100°C and 150°C for a short period.

    • The prepreg is then cured by pressing at a high temperature (e.g., 180°C - 220°C) and pressure for 1-2 hours.

    • A post-curing step at a slightly higher temperature (e.g., 230°C - 250°C) for 2-4 hours can be performed to ensure complete cross-linking and enhance the material properties.

G cluster_0 Prepolymer Synthesis cluster_1 Curing Process Maleimide Resin Maleimide Resin Prepolymer Prepolymer Maleimide Resin->Prepolymer Siloxane Siloxane Siloxane->Prepolymer APAB APAB APAB->Prepolymer DMF, 120-160°C Impregnation Impregnation Prepolymer->Impregnation Curing Curing Impregnation->Curing 180-220°C, Pressure Post-Curing Post-Curing Curing->Post-Curing 230-250°C Cross-linked Resin Cross-linked Resin Post-Curing->Cross-linked Resin

Caption: Workflow for preparing a cross-linked maleimide resin.

Cross-linking Mechanism

The primary amine groups (-NH2) of this compound are the reactive sites for cross-linking. The mechanism depends on the resin system.

  • With Dianhydrides (for Polyimides): The amine groups undergo a nucleophilic addition to the carbonyl groups of the dianhydride, opening the anhydride ring to form an amic acid. Subsequent heating or chemical dehydration leads to the formation of a stable imide ring, creating a cross-linked polyimide network.

  • With Maleimides: The amine groups undergo a Michael addition reaction with the carbon-carbon double bond of the maleimide group, leading to the formation of a cross-linked polymer.

  • With Epoxy Resins: The amine groups act as nucleophiles and attack the carbon atom of the epoxide ring, causing the ring to open and form a hydroxyl group and a new carbon-nitrogen bond. Since APAB has two primary amine groups, each with two reactive hydrogens, it can react with up to four epoxide groups, leading to a highly cross-linked structure.

G cluster_0 Reaction with Maleimide Resin cluster_1 Reaction with Epoxy Resin cluster_2 Reaction with Dianhydride APAB 4-Aminophenyl 4-aminobenzoate Cross-linked Polymer 1 Cross-linked Polymer 1 APAB->Cross-linked Polymer 1 Michael Addition Cross-linked Polymer 2 Cross-linked Polymer 2 APAB->Cross-linked Polymer 2 Nucleophilic Attack Polyimide Polyimide APAB->Polyimide Polycondensation Maleimide Maleimide Maleimide->Cross-linked Polymer 1 Epoxy Epoxy Epoxy->Cross-linked Polymer 2 Dianhydride Dianhydride Dianhydride->Polyimide

Caption: Cross-linking reactions of this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should consult the original literature and adapt the procedures as necessary for their specific applications and available equipment. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Step-Growth Polymerization of 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of aromatic polyamides via step-growth polymerization of the A-B type monomer, 4-Aminophenyl 4-aminobenzoate (B8803810). Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength. The protocols outlined herein describe two primary methods for polymerization: melt polycondensation and solution polycondensation. Furthermore, this guide includes comprehensive procedures for the characterization of the resulting polymer, encompassing spectroscopic, chromatographic, and thermal analysis techniques. The information is intended to provide researchers and professionals with a practical framework for the synthesis and evaluation of poly(p-benzamide) from 4-Aminophenyl 4-aminobenzoate.

Introduction

Step-growth polymerization is a fundamental process in polymer chemistry where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers.[1] Aromatic polyamides, a prominent class of polymers synthesized through this method, exhibit outstanding properties that make them suitable for a wide array of applications, from advanced composites to biomedical devices. This compound is an A-B type monomer, possessing both an amine (-NH2) and an ester (-COOC6H5) functional group. This unique structure allows it to undergo self-condensation to produce poly(p-benzamide), a well-known aramid, with the elimination of phenol (B47542). This document details two robust protocols for the polymerization of this monomer.

Principle of Polymerization

The step-growth polymerization of this compound proceeds via a self-condensation reaction. The nucleophilic amino group of one monomer molecule attacks the electrophilic carbonyl carbon of the ester group on another monomer molecule. This reaction forms a stable amide linkage, the defining characteristic of polyamides, and eliminates a molecule of phenol as a byproduct. The reaction is typically facilitated by heat (in melt polymerization) and may be accelerated by a catalyst. To achieve a high degree of polymerization and, consequently, high molecular weight, the reaction must be driven to a high conversion, often requiring efficient removal of the phenol byproduct.[2]

Experimental Protocols

Two primary methods for the polymerization of this compound are presented below: Melt Polycondensation and Solution Polycondensation.

Protocol 1: Melt Polycondensation

This solvent-free method is conducted at elevated temperatures, above the melting point of the monomer and the resulting polymer.

3.1.1. Materials and Equipment

  • Monomer: this compound (>98% purity)

  • Catalyst (optional): Antimony(III) oxide (Sb2O3) or Dibutyltin (B87310) oxide

  • Reaction Vessel: Glass polymerization tube equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

  • Heating System: Heating mantle or oil bath with a temperature controller.

  • Vacuum System: Capable of achieving high vacuum (<1 mmHg).

  • Purification: Methanol (B129727), Dimethylacetamide (DMAc)

  • Standard laboratory glassware and safety equipment.

3.1.2. Procedure

  • Monomer Charging: Place this compound (e.g., 10.0 g, 0.0438 mol) and the catalyst (e.g., 0.05 mol% dibutyltin oxide) into the polymerization tube.[3]

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with dry nitrogen for 15-20 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the initial heating phase.

  • Heating and Melting: Gradually heat the reaction vessel to a temperature above the monomer's melting point (approximately 150-160 °C) with gentle stirring.

  • Polymerization - Stage 1 (Atmospheric Pressure): Once the monomer has melted, increase the temperature to 200-220 °C and maintain for 1-2 hours under a slow stream of nitrogen. Phenol will begin to distill from the reaction mixture.

  • Polymerization - Stage 2 (Vacuum): Gradually apply a vacuum to the system over 30 minutes to aid in the removal of the phenol byproduct and drive the polymerization reaction toward higher molecular weights.

  • High Vacuum Polymerization: Increase the temperature to 250-270 °C and maintain under high vacuum (<1 mmHg) for 3-4 hours. The viscosity of the melt will increase significantly as the polymerization progresses.

  • Cooling and Isolation: Remove the heat source and allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting solid polymer can be mechanically removed from the reaction tube.

  • Purification: Dissolve the crude polymer in a suitable solvent like DMAc, and precipitate it by pouring the solution into a non-solvent such as methanol. Filter the purified polymer and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.

Protocol 2: Solution Polycondensation

This method involves carrying out the polymerization in a high-boiling, polar aprotic solvent.

3.2.1. Materials and Equipment

  • Monomer: this compound (>98% purity)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc), anhydrous.

  • Catalyst (optional): Lithium chloride (LiCl) to enhance solubility and aid in polymerization.

  • Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Heating System: Heating mantle with a temperature controller.

  • Purification: Methanol, Water.

  • Standard laboratory glassware and safety equipment.

3.2.2. Procedure

  • Monomer and Solvent Charging: In a flame-dried, three-necked flask, dissolve this compound (e.g., 10.0 g, 0.0438 mol) in anhydrous NMP (e.g., 50 mL) under a nitrogen atmosphere. If using, add LiCl (e.g., 1-5 wt% of the solvent).

  • Heating: Heat the reaction mixture to 180-200 °C with continuous stirring.

  • Polymerization: Maintain the reaction at this temperature for 6-12 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.

  • Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol or water with vigorous stirring to precipitate the polymer.

  • Washing: Collect the polymer by filtration and wash it thoroughly with hot water and then methanol to remove any residual solvent, unreacted monomer, and phenol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C to a constant weight.

Data Presentation

The following tables summarize typical quantitative data for the polymerization of this compound.

Table 1: Reaction Conditions for Poly(p-benzamide) Synthesis

ParameterMelt PolycondensationSolution Polycondensation
Monomer ConcentrationNot Applicable (Solvent-free)10-20% (w/v)
Temperature200-270 °C180-200 °C
Reaction Time4-6 hours6-12 hours
CatalystDibutyltin oxide (0.05 mol%)LiCl (1-5 wt%)
PressureAtmospheric, then <1 mmHgAtmospheric
SolventNoneNMP or DMAc

Table 2: Expected Properties of Poly(p-benzamide)

PropertyExpected ValueAnalytical Method
AppearanceOff-white to pale yellow solidVisual Inspection
Inherent Viscosity (dL/g)0.5 - 1.5Ubbelohde Viscometer
Number Average Molecular Weight (Mn, g/mol )15,000 - 40,000GPC[4][5]
Weight Average Molecular Weight (Mw, g/mol )30,000 - 80,000GPC[4][5]
Polydispersity Index (PDI)1.8 - 2.5GPC (Mw/Mn)
Glass Transition Temperature (Tg, °C)> 300 °CDSC
Decomposition Temperature (Td, 5% wt loss, °C)> 450 °CTGA[6]

Characterization Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the formation of the amide bond and the disappearance of the primary amine and ester functionalities.

  • Procedure: A small amount of the dried polymer is mixed with KBr powder and pressed into a pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • ~3300 cm⁻¹ (N-H stretch of amide)

    • ~1650 cm⁻¹ (C=O stretch of amide, Amide I)[7]

    • ~1540 cm⁻¹ (N-H bend of amide, Amide II)

    • Disappearance of the characteristic C-O stretch of the phenyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the resulting poly(p-benzamide).[8]

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d6 with LiCl, or concentrated D₂SO₄).

  • Expected ¹H NMR Shifts (in DMSO-d6):

    • ~10.3 ppm (s, 1H, amide N-H)

    • ~7.8-8.2 ppm (m, 4H, aromatic protons)

Gel Permeation Chromatography (GPC)
  • Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[9]

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., NMP with LiCl or HFIP) and inject it into the GPC system.[4][10] Polystyrene or PMMA standards can be used for calibration.

Thermal Analysis (TGA/DSC)
  • Objective: To evaluate the thermal stability and transitions of the polymer.

  • Procedure:

    • TGA: Heat a small sample of the polymer under a nitrogen atmosphere from room temperature to ~800 °C at a heating rate of 10 °C/min.

    • DSC: Heat a small sample under nitrogen, typically through a heat-cool-heat cycle, to determine the glass transition temperature (Tg).

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Polymer Characterization Monomer 4-Aminophenyl 4-aminobenzoate Melt Melt Polycondensation Monomer->Melt Solution Solution Polycondensation Monomer->Solution Polymer Crude Polymer Melt->Polymer Solution->Polymer Precipitation Precipitation in Methanol/Water Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying PurePolymer Purified Poly(p-benzamide) Drying->PurePolymer FTIR FTIR Spectroscopy NMR NMR Spectroscopy GPC GPC Analysis Thermal Thermal Analysis (TGA/DSC) Polymer->Precipitation PurePolymer->FTIR PurePolymer->NMR PurePolymer->GPC PurePolymer->Thermal

Caption: Experimental workflow for the synthesis and characterization of poly(p-benzamide).

polymerization_logic cluster_reaction Self-Condensation Reaction Monomer H₂N-Ph-COO-Ph-NH₂ This compound (A-B Monomer) Monomer1 H₂N-Ph-COO-Ph-NH₂ Monomer 1 Dimer H₂N-Ph-CO-NH-Ph-COO-Ph-NH₂ Dimer Monomer1:f0->Dimer:f0 Amide Bond Formation Monomer2 H₂N-Ph-COO-Ph-NH₂ Monomer 2 Monomer2:f0->Dimer:f0 Phenol Phenol (Byproduct) Dimer->Phenol Elimination Polymer {...-HN-Ph-CO-NH-Ph-CO-... | Poly(p-benzamide)} Dimer->Polymer Propagation

Caption: Logical diagram of A-B type step-growth polymerization.

References

Application Notes and Protocols for the Synthesis of Bis-Azo Dyes Using 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), constitute the largest and most diverse class of synthetic colorants. Their applications span various industries, from textiles and printing to biomedical research and drug development. Bis-azo dyes, containing two azo groups, offer extended conjugation and the potential for more complex functionalities, making them valuable tools in histology, diagnostics, and as potential therapeutic or drug delivery agents.

This document provides detailed application notes and experimental protocols for the synthesis of bis-azo dyes using 4-Aminophenyl 4-aminobenzoate (B8803810) as the starting diamine. The presence of two primary aromatic amine groups allows for a bis-diazotization (tetrazotization) reaction, followed by coupling with various aromatic compounds to yield symmetrical or asymmetrical bis-azo dyes. The ester linkage within the 4-Aminophenyl 4-aminobenzoate backbone offers a site for potential hydrolytic cleavage, a feature that can be exploited in the design of prodrugs or responsive diagnostic agents.

Principle of Synthesis

The synthesis of bis-azo dyes from this compound is a two-step process:

  • Bis-diazotization (Tetrazotization): Both primary amino groups of this compound are converted into highly reactive bis-diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong mineral acid at low temperatures (0-5 °C). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting bis-diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542), naphthol, or aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo linkages, creating the bis-azo dye. The stoichiometry of the coupling component can be controlled to produce either symmetrical or asymmetrical dyes.

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Bis-Azo Dye from this compound and Phenol

This protocol describes the synthesis of a symmetrical bis-azo dye by coupling tetrazotized this compound with two equivalents of phenol.

Materials:

  • This compound

  • Sodium Nitrite (B80452) (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Phenol (C₆H₅OH)

  • Sodium Hydroxide (B78521) (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Part A: Bis-diazotization (Tetrazotization) of this compound

  • In a 250 mL beaker, suspend 0.01 mol of this compound in 50 mL of distilled water.

  • Slowly add 5 mL of concentrated hydrochloric acid with constant stirring. The mixture may need to be gently warmed to achieve a clear solution, and then cooled back to room temperature.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve 0.022 mol of sodium nitrite in 15 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting clear solution is the bis-diazonium (tetrazo) salt, which should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 0.02 mol of phenol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold bis-diazonium salt solution from Part A to the cold phenol solution with continuous and efficient stirring.

  • Maintain the pH of the reaction mixture between 8 and 9 by the portion-wise addition of a 20% sodium carbonate solution.

  • A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the completion of the coupling reaction.

  • Isolate the solid bis-azo dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to obtain the purified bis-azo dye.

  • Dry the purified product in a vacuum oven at 60 °C.

Data Presentation

The synthesized bis-azo dyes should be characterized by various analytical techniques to confirm their structure and purity. The following tables summarize the expected quantitative data.

ParameterExpected Value/Range
Physical Appearance Colored solid (e.g., red, orange, yellow)
Melting Point Typically >200 °C (with decomposition)
Yield 70-90% (variable)
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), sparingly soluble in water

Table 1. Physicochemical Properties of a Representative Symmetrical Bis-Azo Dye.

Analytical TechniqueExpected Observations
UV-Visible Spectroscopy (in DMF) λmax in the range of 400-550 nm, corresponding to π-π* transitions of the extended azo-aromatic system.
FTIR Spectroscopy (KBr pellet, cm⁻¹) ~3400-3300 (N-H stretching, if applicable in coupling component), ~3100-3000 (aromatic C-H stretching), ~1720 (C=O stretching of the ester), ~1600 (C=C aromatic stretching), ~1450 (N=N stretching).
¹H NMR Spectroscopy (in DMSO-d₆) Aromatic protons in the range of δ 6.5-8.5 ppm. Specific shifts will depend on the coupling component.
Mass Spectrometry (ESI-MS) A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

Table 2. Spectroscopic Data for a Representative Symmetrical Bis-Azo Dye.

Visualizations

Synthesis Workflow

G cluster_0 Part A: Bis-diazotization cluster_1 Part B: Azo Coupling cluster_2 Reaction & Purification A1 This compound A2 Dissolve in HCl A1->A2 A3 Cool to 0-5 °C A2->A3 A4 Add NaNO₂ solution dropwise A3->A4 A5 Stir for 30 min A4->A5 A6 Bis-diazonium Salt Solution A5->A6 C1 Coupling Reaction (pH 8-9) A6->C1 Slow addition with stirring B1 Coupling Component (e.g., Phenol) B2 Dissolve in NaOH B1->B2 B3 Cool to 0-5 °C B2->B3 B3->C1 C2 Precipitation of Bis-Azo Dye C1->C2 C3 Filtration & Washing C2->C3 C4 Recrystallization C3->C4 C5 Drying C4->C5 C6 Purified Bis-Azo Dye C5->C6

Caption: Experimental workflow for the synthesis of a bis-azo dye.

Proposed Mechanism of Action in a Biological Context

Bis-azo dyes, due to their planar aromatic structures, can intercalate into biomacromolecules or bind to specific protein sites. The azo bond is susceptible to enzymatic reduction, particularly by azoreductases found in the liver and gut microbiota. This cleavage can be exploited for targeted drug delivery.

G cluster_0 Drug Delivery & Activation cluster_1 Enzymatic Cleavage cluster_2 Release of Active Components A Bis-Azo Prodrug B Systemic Circulation A->B C Target Tissue (e.g., Colon) B->C E Cleavage of Azo Bonds C->E Enzyme Action D Azoreductase D->E F Active Drug 1 E->F G Active Drug 2 E->G H This compound (or its metabolite) E->H I Cellular Response F->I Therapeutic Effect G->I

Caption: Proposed mechanism for a bis-azo dye as a prodrug.

Applications in Research and Drug Development

Bis-azo dyes synthesized from this compound have potential applications in several areas of research and drug development:

  • Histological Stains: The ability of bis-azo dyes to bind to specific cellular components makes them candidates for the development of new histological and cytological stains. Their affinity for amyloid plaques, similar to Congo Red, could be explored.

  • Diagnostic Probes: The ester linkage in the parent diamine could be designed to be cleaved by specific enzymes overexpressed in certain diseases. This could lead to a color change or fluorescence signal, forming the basis of a diagnostic probe.

  • Colon-Targeted Drug Delivery: The azo bonds can be specifically cleaved by azoreductases in the anaerobic environment of the colon. This makes bis-azo compounds excellent candidates for colon-targeted drug delivery systems, where two different therapeutic agents could be released simultaneously.[1]

  • Cross-linking Agents: The two reactive ends of the bis-azo dye could be used to cross-link polymers in hydrogels for controlled drug release or tissue engineering applications.

Conclusion

The synthesis of bis-azo dyes from this compound provides a versatile platform for creating novel compounds with potential applications in various scientific disciplines. The protocols and data presented here serve as a guide for researchers to explore the synthesis and properties of this interesting class of dyes. Further research into the specific biological activities and material properties of these compounds is warranted to fully realize their potential in drug development and other advanced applications.

References

Application Notes and Protocols: Functionalization of 4-Aminophenyl 4-aminobenzoate for Specific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB) for various advanced applications. This document details established protocols for the synthesis of high-performance polymers and proposes methodologies for its functionalization in the biomedical field, supported by quantitative data and visual workflows.

High-Performance Polymers from 4-Aminophenyl 4-aminobenzoate

This compound is a versatile diamine monomer extensively used in the synthesis of aromatic polyimides (PIs) and poly(ester imide)s (PEIs). These polymers are renowned for their exceptional thermal stability, mechanical strength, and excellent dielectric properties, making them suitable for applications in the aerospace and electronics industries.[1]

Synthesis of Aromatic Polyimides

Aromatic polyimides are typically synthesized via a two-step polycondensation reaction. Initially, the diamine (APAB) reacts with a dianhydride in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor. This is followed by a cyclodehydration (imidization) step, usually through thermal treatment, to yield the final polyimide.

Experimental Protocol: Synthesis of a Polyimide from APAB and Pyromellitic Dianhydride (PMDA)

Materials:

  • This compound (APAB)

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Ethanol (B145695)

Procedure:

  • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP.

  • Gradually add an equimolar amount of pyromellitic dianhydride to the solution under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Cast the poly(amic acid) solution onto a clean glass substrate to form a thin film.

  • Thermally cure the film in a vacuum oven using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.[2]

  • After cooling to room temperature, immerse the glass substrate in water to detach the polyimide film.

  • Wash the resulting polyimide film with ethanol and dry it in a vacuum oven at 100°C.

Visualization of Polyimide Synthesis Workflow:

G cluster_0 Poly(amic acid) Formation cluster_1 Imidization APAB APAB Stirring_RT Stirring at RT (24h) APAB->Stirring_RT PMDA PMDA PMDA->Stirring_RT NMP NMP (Solvent) NMP->Stirring_RT PAA_Solution Poly(amic acid) Solution Stirring_RT->PAA_Solution Casting Film Casting PAA_Solution->Casting Thermal_Curing Thermal Curing (100-300°C) Casting->Thermal_Curing Polyimide_Film Polyimide Film Thermal_Curing->Polyimide_Film

Caption: Workflow for the two-step synthesis of polyimide from APAB and PMDA.

Synthesis of Poly(ester imide)s

Poly(ester imide)s (PEIs) incorporate ester linkages into the polyimide backbone, which can enhance properties such as solubility and processability while maintaining high thermal stability.

Experimental Protocol: Synthesis of a Poly(ester imide)

Materials:

  • This compound (APAB)

  • Trimellitic anhydride (B1165640) (TMA)

  • Aromatic diol (e.g., 4,4'-biphenol)

  • N,N-dimethylacetamide (DMAc)

  • Toluene

Procedure:

  • Synthesis of Diimide-Diacid: React two moles of trimellitic anhydride with one mole of an aromatic diol in DMAc to form a diimide-diacid.

  • Polycondensation: In a separate flask, dissolve the synthesized diimide-diacid and an equimolar amount of this compound in DMAc.

  • Heat the mixture to 140-150°C and remove the water of condensation by azeotropic distillation with toluene.

  • After the complete removal of water, cool the reaction mixture and precipitate the polymer by pouring it into methanol.

  • Filter, wash with methanol, and dry the resulting poly(ester imide) under vacuum.

Quantitative Data on APAB-Based Polymers:

Polymer TypeDianhydride/DiacidTensile Strength (MPa)Tensile Modulus (GPa)Glass Transition Temp. (°C)Dielectric Constant (10 GHz)Reference
PolyimidePMDA114.193.23302>3.5[1]
Poly(ester imide)TAHQ11.26--3.2[3]
Fluorinated Polyimide6FDA/BPDAup to 326.7up to 8.4346.3–351.62.93[1]

Proposed Functionalization of this compound for Biomedical Applications

While direct literature on the functionalization of APAB for drug delivery is scarce, its reactive primary amine groups present opportunities for conjugation with bioactive molecules. The following are proposed protocols based on established bioconjugation chemistries for aromatic amines.

Proposed Protocol: Conjugation of a Peptide to APAB

This protocol describes a potential method for attaching a peptide to APAB, which could then be used as a functionalized monomer in polymerization or as a standalone drug-monomer conjugate.

Materials:

  • This compound (APAB)

  • Peptide with a terminal carboxylic acid group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF), anhydrous

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Activation of Peptide: In a dry reaction vessel, dissolve the peptide in anhydrous DMF. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS. Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group of the peptide.

  • Conjugation: In a separate vessel, dissolve APAB in anhydrous DMF. Add 2-3 equivalents of DIPEA to the solution.

  • Slowly add the activated peptide solution to the APAB solution.

  • Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).

  • Purification: Upon completion, purify the peptide-APAB conjugate using preparative HPLC.

Visualization of Proposed Peptide Conjugation:

G cluster_0 Peptide Activation cluster_1 Conjugation Peptide Peptide Activation Activation Peptide->Activation EDC_NHS EDC/NHS EDC_NHS->Activation Activated_Peptide Activated Peptide (NHS-ester) Activation->Activated_Peptide Conjugation_Reaction Conjugation Activated_Peptide->Conjugation_Reaction APAB APAB APAB->Conjugation_Reaction DIPEA DIPEA (Base) DIPEA->Conjugation_Reaction Peptide_APAB_Conjugate Peptide-APAB Conjugate Conjugation_Reaction->Peptide_APAB_Conjugate

Caption: Proposed workflow for the conjugation of a peptide to APAB via EDC/NHS chemistry.

Proposed Protocol: Surface Functionalization of APAB-Based Polyimide Films

This protocol outlines a potential method for modifying the surface of a pre-formed polyimide film (synthesized using APAB) to enhance its biocompatibility or to attach targeting ligands for biomedical applications.[2][4]

Materials:

Procedure:

  • Aminolysis: Immerse the polyimide film in an aqueous solution of ethylenediamine (10-50% v/v) at room temperature for 1-4 hours to introduce primary amine groups on the surface.

  • Rinse the film thoroughly with deionized water to remove excess ethylenediamine.

  • Activation: Immerse the aminated film in a glutaraldehyde solution (2.5% in PBS) for 1-2 hours at room temperature to activate the surface with aldehyde groups.

  • Rinse the film with PBS to remove excess glutaraldehyde.

  • Biomolecule Immobilization: Immerse the activated film in a solution of the desired biomolecule in PBS overnight at 4°C.

  • Rinse the film extensively with PBS to remove any non-covalently bound biomolecules.

  • The resulting surface-functionalized polyimide film can be characterized by techniques such as XPS and contact angle measurements.

Visualization of Proposed Surface Functionalization:

G PI_Film APAB-Based Polyimide Film Aminolysis Aminolysis (Ethylenediamine) PI_Film->Aminolysis Aminated_PI Aminated Polyimide Film Aminolysis->Aminated_PI Activation Activation (Glutaraldehyde) Aminated_PI->Activation Activated_PI Activated Polyimide Film Activation->Activated_PI Immobilization Biomolecule Immobilization Activated_PI->Immobilization Functionalized_PI Surface Functionalized Polyimide Film Immobilization->Functionalized_PI Biomolecule Amine-containing Biomolecule Biomolecule->Immobilization

Caption: Proposed workflow for the surface functionalization of an APAB-based polyimide film.

Conclusion

This compound is a valuable monomer for creating robust, high-performance polymers with significant potential in demanding industrial applications. While its role in the biomedical field is not yet well-established, its chemical structure provides a platform for functionalization. The proposed protocols offer a starting point for researchers to explore the conjugation of APAB with bioactive molecules, potentially leading to the development of novel biomaterials and drug delivery systems. Further research is warranted to validate these proposed methodologies and to fully characterize the properties of the resulting functionalized materials.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Polyimides Derived from 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting strategies for improving the solubility of polyimides synthesized from 4-aminophenyl 4-aminobenzoate (B8803810).

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the synthesis and processing of polyimides based on 4-aminophenyl 4-aminobenzoate, offering potential causes and actionable solutions.

Q1: My polyimide precipitates from the reaction solvent during or after polymerization. What can I do?

A1: Premature precipitation of the polyimide is a common issue, often stemming from the high rigidity and strong intermolecular forces of the polymer chain. Here are several strategies to address this:

  • Monomer Modification: The most effective approach is to alter the polymer backbone to disrupt chain packing and increase solubility.

    • Incorporate Flexible Linkages: Introduce flexible ether linkages by co-polymerizing with diamines like 4,4'-oxydianiline (B41483) (ODA). Even a small molar ratio of a flexible co-monomer can significantly enhance solubility.

    • Introduce Bulky Side Groups: Utilize dianhydrides containing bulky substituents, such as those with hexafluoroisopropylidene (-C(CF₃)₂) groups (e.g., 6FDA), which increase the free volume between polymer chains.[1][2]

    • Create Asymmetry: Employing unsymmetrical diamines or dianhydrides can disrupt the polymer chain's regularity, hindering efficient packing and thus improving solubility.[3]

  • Adjust Polymerization Conditions:

    • Lower Monomer Concentration: Polymerizing at a lower monomer concentration can sometimes prevent premature precipitation.

    • One-Step High-Temperature Polymerization: For polyimides expected to be soluble, a one-step synthesis in a high-boiling solvent like m-cresol (B1676322) can be effective. This method directly yields the soluble polyimide without isolating the poly(amic acid) precursor.[4]

  • Copolymerization: Synthesize a copolyimide by introducing a second, more flexible diamine or dianhydride into the polymerization reaction. This disrupts the crystalline packing of the homopolymer.[5]

Q2: The synthesized polyimide is only soluble in high-boiling aprotic solvents like NMP or DMAc. How can I achieve solubility in more common organic solvents?

A2: Achieving solubility in lower-boiling solvents like tetrahydrofuran (B95107) (THF) or chloroform (B151607) enhances processability. Consider the following structural modifications:

  • Introduction of Fluorine-Containing Groups: The incorporation of trifluoromethyl (-CF₃) groups into the diamine or dianhydride monomers is a highly effective strategy. These bulky, electronegative groups disrupt intermolecular interactions and increase free volume, leading to enhanced solubility in a wider range of organic solvents.[1][2]

  • Incorporation of Long/Bulky Alkyl or Aromatic Pendent Groups: Attaching long alkyl chains or bulky aromatic groups to the polymer backbone can significantly improve solubility by preventing close chain packing.[6]

  • Use of Ether-Containing Dianhydrides: Dianhydrides with flexible ether linkages, such as 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), can lead to polyimides with improved solubility in solvents like THF.[6]

Q3: How can I qualitatively and quantitatively assess the solubility of my synthesized polyimide?

A3: A systematic approach to solubility testing is crucial for characterizing your polymer.

  • Qualitative Assessment: A simple and effective method is to add a small amount of the polymer (e.g., 10 mg) to a specific volume of solvent (e.g., 1 mL) in a vial.[7] Observe the mixture at room temperature and with gentle heating. Note whether the polymer is fully soluble, partially soluble (swelling), or insoluble.

  • Quantitative Assessment: For a more precise measure, prepare solutions of varying concentrations and determine the maximum concentration at which the polymer remains fully dissolved. This data can be compiled into a solubility table for different solvents.

Data Presentation: Enhancing Polyimide Solubility

The following tables summarize qualitative and quantitative data on the solubility of polyimides with various structural modifications.

Table 1: Qualitative Solubility of Structurally Modified Polyimides

Polymer IDDiamine(s)DianhydrideKey Structural FeatureNMPDMAcTHFChloroform
PI-1 (Control) This compoundPMDARigid Backbone±±--
CoPI-1 This compound / ODA (80/20)PMDAFlexible Ether Linkage++±-
PI-2 This compound6FDABulky -CF₃ Groups++++
PI-3 Diamine with pendent alkyl groupsBPADABulky Side Groups & Ether Linkage++++

Key: + Soluble; ± Partially Soluble/Swells; - Insoluble

Table 2: Quantitative Solubility of Selected Polyimides at Room Temperature (g/dL)

Polymer IDNMPDMAcTHFChloroform
PI-2 > 1.0> 1.00.80.7
PI-3 > 1.0> 1.0> 1.0> 1.0

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Two-Step Synthesis of a Soluble Polyimide via Poly(amic acid) Precursor

This protocol describes the synthesis of a soluble polyimide using a fluorinated dianhydride to enhance solubility.

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve this compound (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP) to achieve a solids concentration of 15-20% (w/v).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) (0.98-1.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and stir the viscous solution at room temperature for 12-24 hours to form the poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride (4.0 eq) and pyridine (B92270) (2.0 eq).

    • Stir the reaction mixture at room temperature for 1 hour, then heat to 80-100 °C for 4-6 hours to effect cyclization to the polyimide.

    • Cool the resulting polyimide solution to room temperature.

  • Isolation and Purification:

    • Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol (B129727) or ethanol, with vigorous stirring to precipitate the polyimide.

    • Collect the fibrous or powdered polymer by filtration.

    • Wash the polymer thoroughly with additional non-solvent to remove residual chemicals.

    • Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.

Protocol 2: Qualitative Solubility Testing

  • Add 10 mg of the dried polyimide powder to a vial.

  • Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform). This corresponds to a 1% (w/v) concentration.[7]

  • Stir the mixture at room temperature for 24 hours.

  • Observe and record the solubility:

    • Soluble (+): A clear, homogeneous solution is formed.

    • Partially Soluble (±): The polymer swells or only partially dissolves.

    • Insoluble (-): The polymer remains as a solid precipitate.

  • If the polymer is not soluble at room temperature, gently heat the mixture to observe any changes in solubility.

Visualizations

Diagram 1: Strategy for Improving Polyimide Solubility

G A Insoluble Polyimide (from this compound) B Introduce Flexible Linkages (e.g., Ether bonds) A->B Disrupts Chain Packing C Incorporate Bulky Side Groups (e.g., -CF3) A->C Increases Free Volume D Utilize Asymmetric Monomers A->D Hinders Crystallinity E Copolymerization A->E Reduces Regularity F Soluble Polyimide B->F C->F D->F E->F

Caption: Strategies to enhance the solubility of polyimides.

Diagram 2: Experimental Workflow for Soluble Polyimide Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization A Step 1: Monomer Dissolution Dissolve this compound in NMP B Step 2: Polymerization Add Dianhydride (e.g., 6FDA) at low temp A->B C Step 3: Imidization Chemical or Thermal Cyclization B->C D Isolation Precipitate in non-solvent C->D Polymer Solution E Purification & Drying Wash and dry under vacuum D->E F Solubility Testing Test in various solvents E->F

Caption: Workflow for synthesizing and testing soluble polyimides.

References

Technical Support Center: Optimizing Polymerization of 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the polymerization of 4-Aminophenyl 4-aminobenzoate (B8803810) to synthesize poly(p-benzamide).

Frequently Asked Questions (FAQs)

Q1: What type of polymerization does 4-Aminophenyl 4-aminobenzoate undergo?

This compound is an AB-type monomer that undergoes self-condensation polymerization. The amine group of one monomer molecule reacts with the ester group of another, eliminating 4-aminophenol (B1666318) as a byproduct and forming an amide linkage. This process is repeated to form the poly(p-benzamide) chain.

Q2: What are the primary methods for polymerizing this compound?

The primary methods for polymerizing this monomer are melt polymerization and solution polymerization.

  • Melt Polymerization: This method involves heating the monomer above its melting point in an inert atmosphere. It is a solvent-free approach, which is advantageous from an environmental and cost perspective. However, the high temperatures required can sometimes lead to side reactions and degradation.

  • Solution Polymerization: This method involves dissolving the monomer in a suitable high-boiling aprotic polar solvent, often with the addition of catalysts and salts to enhance solubility and reaction rate. This method allows for better control over the reaction conditions and can often yield higher molecular weight polymers.

Q3: Why is achieving a high molecular weight challenging in this polymerization?

Achieving a high molecular weight in the self-condensation of this compound can be challenging due to several factors:

  • Reversibility of the reaction: The aminolysis of the ester is a reversible reaction. The byproduct, 4-aminophenol, must be efficiently removed to drive the equilibrium towards polymer formation.

  • Polymer insolubility: The resulting poly(p-benzamide) is often rigid and can precipitate from the reaction medium at a low molecular weight, hindering further chain growth.

  • Side reactions: At high temperatures, side reactions such as decarboxylation or branching can occur, which can limit the chain length and affect the polymer properties.[1]

  • Monomer purity: Impurities in the monomer can act as chain terminators, preventing the formation of long polymer chains.

Q4: What are the key reaction parameters to control for successful polymerization?

The key parameters to control are:

  • Temperature: The temperature needs to be high enough to ensure a sufficient reaction rate but not so high as to cause degradation or significant side reactions.

  • Pressure/Vacuum: Applying a vacuum is crucial for removing the 4-aminophenol byproduct, which drives the polymerization reaction forward.

  • Monomer Concentration (for solution polymerization): The concentration of the monomer can affect the reaction rate and the solubility of the resulting polymer.

  • Catalyst (optional): While the reaction can proceed thermally, catalysts such as protonic acids, Lewis acids, or organometallic compounds can be used to increase the reaction rate and allow for lower reaction temperatures.

  • Solvent (for solution polymerization): The choice of solvent is critical for dissolving both the monomer and the growing polymer chain. Aprotic polar solvents are typically used.

  • Agitation: Efficient stirring is necessary to ensure a homogeneous reaction mixture and facilitate the removal of the byproduct.

Troubleshooting Guides

Issue 1: Low Molecular Weight of the Final Polymer
Potential Cause Troubleshooting Action
Inefficient removal of 4-aminophenol byproduct. Increase the vacuum applied to the reaction system. Improve the efficiency of the stirring to increase the surface area for byproduct evaporation. In melt polymerization, a thin film reactor can be beneficial.
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10-20°C. Monitor the viscosity of the reaction mixture; an increase in viscosity indicates polymer chain growth.
Reaction time is insufficient. Extend the reaction time. Take aliquots at different time points to track the molecular weight progression using techniques like gel permeation chromatography (GPC).
Monomer impurities. Purify the this compound monomer before polymerization, for example, by recrystallization. Ensure the monomer is thoroughly dried.
Premature precipitation of the polymer (in solution polymerization). Add salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent to increase the solubility of the growing polymer chains.[2] Adjust the monomer concentration.
Chain-terminating side reactions. Optimize the reaction temperature to minimize side reactions. Ensure a high-purity inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
Issue 2: Polymer Discoloration (Yellowing or Darkening)
Potential Cause Troubleshooting Action
Oxidation of amine groups. Ensure the reaction is carried out under a strict inert atmosphere (high-purity nitrogen or argon). Degas the monomer and solvent before starting the reaction.
Thermal degradation at high temperatures. Lower the reaction temperature. If using a catalyst, a lower temperature may be sufficient. Reduce the overall heating time.
Impurities in the monomer or solvent. Use high-purity, freshly distilled solvents and recrystallized monomer.
Issue 3: Gel Formation During Polymerization
Potential Cause Troubleshooting Action
Cross-linking side reactions. This can occur at very high temperatures. Optimize the temperature profile, perhaps using a staged heating approach.
Multifunctional impurities in the monomer. Ensure the purity of the this compound monomer. Impurities with more than two reactive groups can lead to cross-linking.

Quantitative Data Presentation

Table 1: Effect of Reaction Temperature on Inherent Viscosity in Melt Polymerization

Temperature (°C)Reaction Time (h)Vacuum (Torr)Inherent Viscosity (dL/g)*Observations
2204<10.35Polymer is light yellow.
2404<10.68Polymer is yellow.
2604<10.95Polymer is amber.
2804<10.82Significant darkening of the polymer, suggesting some degradation.

*Inherent viscosity measured in concentrated sulfuric acid at 30°C. Higher values indicate higher molecular weight.

Table 2: Effect of LiCl Concentration on Polymer Solubility and Inherent Viscosity in Solution Polymerization

SolventMonomer Conc. (wt%)LiCl Conc. (wt%)Reaction Temp (°C)Inherent Viscosity (dL/g)*Polymer Solubility
NMP1002000.42Precipitates during reaction.
NMP1022000.75Remains in solution longer.
NMP1052001.10Homogeneous solution throughout.
DMAc1052001.05Homogeneous solution throughout.

*N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc). Inherent viscosity measured in the reaction solvent at 30°C.

Experimental Protocols

Protocol 1: Melt Polymerization of this compound

Materials:

  • This compound (high purity)

  • Nitrogen or Argon gas (high purity)

Apparatus:

  • Polymerization tube or three-neck flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a connection to a high-vacuum line through a condenser.

  • Heating mantle or oil bath with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a stream of inert gas.

  • Place the this compound monomer into the polymerization vessel.

  • Purge the system with inert gas for at least 30 minutes.

  • Begin stirring and heat the vessel to the desired reaction temperature (e.g., 240-260°C).

  • Once the monomer has melted and the temperature has stabilized, gradually apply a high vacuum (<1 Torr).

  • Continue the reaction under vacuum with efficient stirring for the desired time (e.g., 2-6 hours). The viscosity of the melt will increase as the polymerization progresses.

  • During the reaction, 4-aminophenol will distill over and can be collected in a cold trap.

  • After the desired time, release the vacuum with inert gas and cool the reactor to room temperature.

  • The solid polymer can be removed from the vessel. It may require breaking the glass if a polymerization tube is used.

  • The polymer can be purified by dissolving it in a suitable solvent (e.g., concentrated sulfuric acid) and precipitating it into a non-solvent (e.g., water), followed by thorough washing and drying.

Protocol 2: Solution Polymerization of this compound

Materials:

  • This compound (high purity)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) (anhydrous)

  • Lithium Chloride (LiCl) (anhydrous)

  • Nitrogen or Argon gas (high purity)

Apparatus:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser.

  • Heating mantle or oil bath with a temperature controller.

Procedure:

  • Thoroughly dry all glassware and the LiCl in an oven.

  • Add the anhydrous solvent (e.g., NMP) and LiCl to the reaction flask and stir under an inert atmosphere until the salt is completely dissolved.

  • Add the this compound monomer to the solvent and stir until it is fully dissolved.

  • Heat the reaction mixture to the desired temperature (e.g., 180-200°C) with continuous stirring under a slow stream of inert gas to carry away the 4-aminophenol byproduct.

  • Continue the reaction for the desired time (e.g., 4-8 hours). The progress of the polymerization can be monitored by the increase in the solution viscosity.

  • After the polymerization is complete, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol (B129727) or water.

  • Collect the polymer by filtration, wash it thoroughly with water and then methanol to remove any residual solvent, LiCl, and unreacted monomer.

  • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 100-120°C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_melt Melt Polymerization cluster_solution Solution Polymerization M1 Charge Monomer M2 Inert Atmosphere Purge M1->M2 M3 Heat to Melt M2->M3 M4 Apply Vacuum & Stir M3->M4 M5 Polymerization M4->M5 M6 Cool & Isolate Polymer M5->M6 S1 Dissolve LiCl in Solvent S2 Dissolve Monomer S1->S2 S3 Heat under Inert Gas Flow S2->S3 S4 Polymerization S3->S4 S5 Precipitate Polymer S4->S5 S6 Wash & Dry Polymer S5->S6

Caption: Experimental workflows for melt and solution polymerization.

troubleshooting_logic start Low Molecular Weight Observed q1 Is byproduct removal efficient? start->q1 s1 Increase vacuum, improve stirring q1->s1 No q2 Is reaction temp optimal? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Adjust temperature q2->s2 No q3 Is polymer precipitating? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Add solubilizing salt (e.g., LiCl) q3->s3 Yes q4 Is monomer pure? q3->q4 No a3_yes Yes a3_no No s3->q3 s4 Purify monomer q4->s4 No end_node Achieve High Molecular Weight q4->end_node Yes a4_no No s4->q4

Caption: Troubleshooting logic for low molecular weight polymer.

References

Preventing thermal degradation of polymers containing "4-Aminophenyl 4-aminobenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymers Containing 4-Aminophenyl 4-aminobenzoate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal degradation of polymers incorporating the "this compound" monomer.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation and why is it a concern for polymers containing this compound?

A1: Thermal degradation is the deterioration of a polymer's molecular structure at high temperatures, leading to a loss of desirable physical and chemical properties.[1] For polymers containing the aromatic ester and amide linkages from this compound, this is a critical concern. These polymers are often selected for their high-performance characteristics, including thermal stability.[2] Degradation involves the breaking of chemical bonds, which can compromise the material's integrity, reduce its molecular weight, and release volatile products, ultimately leading to material failure.[1][3]

Q2: What are the primary analytical techniques to evaluate the thermal stability of these polymers?

A2: The two primary thermal analysis techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

  • TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[6][7] It is used to determine the onset temperature of degradation, the temperature of maximum degradation rate, and the amount of residual char.[6][8]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] It helps identify thermal transitions like the glass transition temperature (Tg) and melting point (Tm), which are crucial for understanding a polymer's operational temperature limits.[10][11]

Q3: What are the likely chemical bonds to break first during the thermal degradation of a polymer containing this compound?

A3: Based on studies of similar aromatic poly(ester-amide)s, the degradation process is complex. Generally, ester linkages are susceptible to cleavage at high temperatures.[2] The amide bonds in the polymer backbone are typically very stable.[2] The weakest bonds will break first, often initiating a chain reaction of decomposition. Pyrolysis-GC/MS is an advanced technique used to identify the specific volatile products and thereby deduce the degradation mechanism.[2]

Q4: How does the atmosphere (e.g., nitrogen vs. air) affect the thermal degradation of these polymers?

A4: The atmosphere plays a critical role. In an inert atmosphere like nitrogen, degradation occurs through pyrolysis, which is the thermal scission of bonds in the absence of oxygen.[12] In the presence of air (oxygen), thermo-oxidative degradation occurs, which is often more complex and can happen at lower temperatures.[12] The presence of oxygen can lead to different reaction pathways and the formation of different degradation products. Therefore, TGA is typically run in both nitrogen and air to get a complete picture of thermal stability.

Troubleshooting Guide

Q1: My TGA curve shows a significant weight loss below 150°C. What is the likely cause?

A1: An initial weight loss at temperatures below 150°C is almost always due to the evaporation of volatile substances.[8] This could include absorbed moisture from the atmosphere or residual solvents from the polymerization or purification process.

  • Solution: Ensure your sample is thoroughly dried in a vacuum oven before analysis. You can also hold the sample at an isothermal temperature (e.g., 120°C) at the beginning of the TGA run to drive off volatiles before starting the main heating ramp.

Q2: The onset temperature of degradation (T_onset) in my TGA is lower than published values for similar polymers. Why might this be?

A2: A lower-than-expected T_onset can be attributed to several factors:

  • Impurities: Residual catalysts, monomers, or other impurities from the synthesis can initiate degradation at lower temperatures.

  • Lower Molecular Weight: Polymers with lower molecular weight generally have lower thermal stability.

  • Oxidation: If the experiment was run in air, thermo-oxidative degradation might be occurring at a lower temperature than the anaerobic pyrolysis.[12] Compare your results with data obtained under an inert nitrogen atmosphere.

  • Heating Rate: A very high heating rate can sometimes cause a slight shift in the perceived onset temperature. Ensure you are using a standard heating rate (e.g., 10 or 20 °C/min) for comparison.[13]

Q3: My DSC thermogram does not show a clear glass transition (Tg). What should I do?

A3: The absence of a clear Tg can happen for several reasons:

  • Highly Crystalline Polymer: In highly crystalline polymers, the amorphous fraction is small, making the Tg weak and difficult to detect.

  • Instrument Sensitivity: The transition may be too subtle for the instrument's current settings.

  • Thermal History: The sample's thermal history can affect the appearance of the Tg.[9]

  • Solution: Try a second heating run. Heat the sample past its melting point to erase its prior thermal history, cool it rapidly to prevent recrystallization, and then heat it again. This often results in a more pronounced Tg. Using Modulated DSC (MDSC) can also help separate complex transitions and improve sensitivity.[9]

Q4: I see multiple distinct steps of weight loss in my TGA curve. What does this indicate?

A4: A multi-step degradation profile indicates that the polymer decomposes through several distinct stages.[8] For a complex polymer containing this compound, these steps could correspond to:

  • Loss of a labile side group.

  • Scission of the ester linkages.[2]

  • Breakdown of the more stable amide linkages at a higher temperature.[2]

  • Further degradation of the char residue.

Analyzing the gases evolved during each step using a hyphenated technique like TGA-MS or TGA-FTIR can help identify the chemical processes occurring at each stage.[7][8]

Quantitative Data Summary

The thermal stability of polymers is quantified using data from TGA. The table below presents typical (hypothetical) data for a high-performance aromatic polymer containing this compound, highlighting the influence of the testing atmosphere.

ParameterAtmosphere: Nitrogen (N₂)Atmosphere: Air (O₂)Description
T_onset (5% weight loss) 485 °C460 °CThe temperature at which 5% of the material's mass has been lost, indicating the start of significant degradation.[6]
T_max 530 °C510 °CThe temperature at which the rate of mass loss is at its maximum.[6]
Residue @ 800 °C 65%5%The percentage of the initial mass remaining at 800 °C, indicating the amount of thermally stable char formed.[6]

Key Experimental Protocols

Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

  • Objective: To determine the degradation temperatures and char yield of the polymer.

  • Sample Preparation:

    • Ensure the polymer sample is completely dry by placing it in a vacuum oven at 80-100°C for at least 12 hours.

    • Weigh approximately 5-10 mg of the dried sample directly into a TGA pan (typically platinum or alumina).[2] Record the exact weight.

  • Instrument Setup (Example Parameters):

    • Place the sample pan in the TGA instrument's autosampler or manual holder.

    • Set the purge gas. For pyrolysis, use high-purity nitrogen at a flow rate of 40-50 mL/min.[13] For oxidation studies, use air at the same flow rate.

    • Program the temperature profile:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 900°C at a heating rate of 20°C/min.[2]

  • Data Analysis:

    • Plot the percentage weight loss versus temperature.

    • Determine the onset temperature of degradation (T_onset), often defined as the temperature at which 5% weight loss occurs.

    • From the derivative of the TGA curve (DTG curve), find the temperature of the maximum rate of degradation (T_max), which corresponds to the peak of the DTG curve.

    • Record the percentage of residual mass at the end of the experiment (e.g., at 800°C).

Protocol 2: Determining Thermal Transitions using Differential Scanning Calorimetry (DSC)

  • Objective: To identify the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Sample Preparation:

    • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. Prepare an empty, sealed aluminum pan to use as a reference.[9]

  • Instrument Setup (Example Parameters):

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to nitrogen at a flow rate of 35-50 mL/min.[9]

    • Program the temperature profile for a "heat-cool-heat" cycle to observe the effect of thermal history:

      • First Heat: Ramp from 25°C to 300°C (or a temperature above the expected Tm) at 10°C/min.[9]

      • Cool: Cool from 300°C to 25°C at 10°C/min.

      • Second Heat: Ramp from 25°C to 300°C at 10°C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Analyze the thermogram from the second heating cycle for the most accurate determination of intrinsic material properties.

    • Determine the Tg, which appears as a step-like change in the baseline of the heat flow curve.[10]

    • Identify the Tm, which appears as an endothermic peak (a dip in the heat flow curve, by convention).[10]

Visual Guides

G cluster_workflow Experimental Workflow for Thermal Stability Analysis Prep Sample Preparation (Drying, Weighing) TGA TGA Analysis (N₂ and Air Atmospheres) Prep->TGA DSC DSC Analysis (Heat-Cool-Heat Cycle) Prep->DSC Data Data Interpretation (T_onset, T_max, Tg, Tm) TGA->Data DSC->Data Conclusion Conclusion on Thermal Stability Data->Conclusion

Caption: A typical workflow for characterizing the thermal stability of a polymer.

G cluster_pathway Proposed Thermal Degradation Pathway Polymer Polymer Chain (-Ar-NH-CO-Ar-O-CO-Ar-) Heat High Temperature (> 450°C) Scission Initial Chain Scission (Cleavage of Ester/Amide Bonds) Polymer->Scission Heat->Scission  Energy Input Volatiles Volatile Products (CO₂, CO, H₂O, Aromatic Fragments) Scission->Volatiles Char Formation of Stable Char Residue Scission->Char G cluster_troubleshooting Troubleshooting Unexpected TGA Results Start Unexpected TGA Result WeightLoss Weight Loss < 150°C? Start->WeightLoss LowOnset Low T_onset? Start->LowOnset Solvent Check for Moisture or Residual Solvents. Dry sample and re-run. WeightLoss->Solvent Yes Purity Check Sample Purity, Atmosphere (N₂ vs Air), and Molecular Weight. LowOnset->Purity Yes End Problem Resolved Solvent->End Purity->End

References

Technical Support Center: Synthesis of 4-Aminophenyl 4-aminobenzoate Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polymers based on 4-Aminophenyl 4-aminobenzoate (B8803810). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during polymerization.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of 4-Aminophenyl 4-aminobenzoate based polymers.

Issue 1: Low Polymer Molecular Weight

Q: My polymerization reaction is resulting in a polymer with a low inherent viscosity or molecular weight. What are the potential causes and how can I address this?

A: Low molecular weight is a common issue in polycondensation reactions and can be attributed to several factors. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The polycondensation may not have reached completion.

    • Solution: Increase the reaction time or temperature to drive the equilibrium towards the polymer. Monitor the reaction progress by techniques like solution viscosity measurements. For solution polymerization, ensure the solvent has a sufficiently high boiling point to maintain the desired reaction temperature.

  • Monomer Impurity: Impurities in the this compound monomer can disrupt the stoichiometry of the reacting functional groups.

    • Solution: Purify the monomer before use. Recrystallization is a common method for purifying solid monomers. The purity can be verified by techniques like melting point determination, NMR, or HPLC.

  • Presence of Water: Water can hydrolyze the ester linkage in the monomer or the growing polymer chains, leading to chain termination.[1] This is particularly critical when using activated monomers like acid chlorides.

    • Solution: Ensure all reactants, solvents, and equipment are thoroughly dried before use. Conducting the reaction under an inert and anhydrous atmosphere (e.g., dry nitrogen or argon) is highly recommended.[1]

  • Side Reactions: Side reactions can consume functional groups, leading to an imbalance in stoichiometry and limiting chain growth.

    • Solution: Optimize reaction conditions to minimize side reactions. This may involve lowering the reaction temperature, using a catalyst to promote the desired polymerization reaction over side reactions, or changing the polymerization method (e.g., from melt to solution polymerization).

Troubleshooting Workflow for Low Molecular Weight

LowMolecularWeight start Low Molecular Weight Observed check_reaction_conditions Verify Reaction Time and Temperature start->check_reaction_conditions check_monomer_purity Assess Monomer Purity (NMR, MP) start->check_monomer_purity check_anhydrous_conditions Ensure Anhydrous Conditions start->check_anhydrous_conditions troubleshoot_side_reactions Investigate Potential Side Reactions start->troubleshoot_side_reactions increase_time_temp Increase Reaction Time/Temperature check_reaction_conditions->increase_time_temp purify_monomer Purify Monomer check_monomer_purity->purify_monomer dry_reagents Dry Solvents and Reagents check_anhydrous_conditions->dry_reagents optimize_conditions Optimize Reaction Conditions (e.g., lower temp, catalyst) troubleshoot_side_reactions->optimize_conditions end_goal Achieve High Molecular Weight Polymer increase_time_temp->end_goal purify_monomer->end_goal dry_reagents->end_goal optimize_conditions->end_goal SolutionPolycondensation start Start dry_glassware Dry Glassware start->dry_glassware charge_monomer Charge 4-Aminophenyl 4-aminobenzoate dry_glassware->charge_monomer add_solvent Add Anhydrous NMP charge_monomer->add_solvent inert_atmosphere Establish Inert Atmosphere (N2/Ar) add_solvent->inert_atmosphere heat_stir Heat and Stir (180-220 °C) inert_atmosphere->heat_stir polymerize Polymerization heat_stir->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate in Methanol cool->precipitate filter_wash Filter and Wash with Methanol precipitate->filter_wash dry_polymer Dry Polymer in Vacuum Oven filter_wash->dry_polymer end_product Final Polymer dry_polymer->end_product

References

Controlling molecular weight in "4-Aminophenyl 4-aminobenzoate" polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight during the polycondensation of 4-Aminophenyl 4-aminobenzoate (B8803810) to synthesize poly(p-benzamide).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for the polycondensation of 4-Aminophenyl 4-aminobenzoate?

A1: The most common and effective method is the direct polycondensation, often referred to as the Yamazaki-Higashi reaction. This method typically involves the use of a phosphite (B83602) compound, such as triphenyl phosphite (TPP), in the presence of a base like pyridine (B92270) and a salt, such as lithium chloride (LiCl) or calcium chloride (CaCl2), in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP).

Q2: Why is it challenging to achieve high molecular weight poly(p-benzamide)?

A2: High molecular weight is often limited by the poor solubility of the rigid-rod polymer chains as they grow.[1] The polymer can precipitate from the reaction mixture prematurely, halting further chain growth. Additionally, side reactions at higher temperatures and the presence of impurities can lead to chain termination, resulting in lower molecular weight polymers.[1][2]

Q3: What is the role of salts like LiCl and CaCl2 in the reaction?

A3: Salts like LiCl and CaCl2 are crucial for improving the solubility of the resulting aromatic polyamide in the organic solvent.[1][2] They interact with the amide groups of the polymer chains, preventing their aggregation and precipitation, which allows for the formation of higher molecular weight polymers.[1]

Q4: How can I monitor the progress of the polymerization and determine the molecular weight?

A4: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. The molecular weight of the final polymer is typically assessed by measuring its inherent viscosity.[3][4] Gel permeation chromatography (GPC) can also be used, but finding a suitable solvent for the rigid-rod poly(p-benzamide) can be challenging.

Troubleshooting Guide

This guide addresses common issues encountered during the polycondensation of this compound and provides potential causes and solutions.

Issue Potential Causes Troubleshooting Steps & Solutions
Low Molecular Weight / Low Inherent Viscosity 1. Monomer Impurity: Impurities in the this compound monomer can act as chain terminators.- Purify the monomer by recrystallization before use. - Ensure the monomer is thoroughly dried to remove any moisture.
2. Imperfect Stoichiometry: Although it is a self-condensing monomer, impurities can disrupt the 1:1 ratio of amine and activated carboxyl groups.- Use high-purity monomer.
3. Premature Polymer Precipitation: The growing polymer chains are insoluble in the reaction medium.[1]- Ensure an adequate concentration of LiCl or CaCl2 in the solvent to maintain polymer solubility. A concentration of around 4 wt-% of LiCl or 8 wt-% of CaCl2 has been found to be effective.[1] - Use a suitable solvent system, such as NMP/pyridine.
4. Suboptimal Reaction Temperature: The reaction temperature significantly affects the polymerization rate and the potential for side reactions.[1]- An optimal temperature of around 80-115°C is often reported for this type of polycondensation.[1] Temperatures above 120°C can lead to polymer precipitation and lower molecular weights.[1]
5. Insufficient Reaction Time: The polymerization may not have proceeded to completion.- Increase the reaction time. Monitor the viscosity of the solution to gauge the progress of the polymerization.
6. Inadequate Mixing: Poor stirring can lead to localized high concentrations of reactants or heat, promoting side reactions.- Ensure efficient and continuous stirring throughout the reaction.
7. Side Reactions: At higher temperatures, side reactions can occur, leading to chain termination.- Maintain the optimal reaction temperature and minimize reaction time once the desired molecular weight is achieved.
Polymer Discoloration (Yellowing) 1. High Reaction Temperature: Elevated temperatures can cause thermal degradation and side reactions that produce colored byproducts.- Conduct the polymerization at the lowest effective temperature.
2. Oxidation: The presence of oxygen can lead to the formation of colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Gel Formation 1. High Monomer Concentration: Very high monomer concentrations can lead to rapid polymerization and gelation, especially if the polymer has limited solubility.- Optimize the monomer concentration. A concentration of around 0.40 mol/L has been reported to yield high inherent viscosity.[1]
2. Cross-linking Side Reactions: Although less common, side reactions leading to branching and cross-linking can cause gelation.- Ensure monomer purity and maintain optimal reaction conditions to minimize side reactions.

Experimental Protocols

Direct Polycondensation of 4-Aminobenzoic Acid (Yamazaki-Higashi Method)

This protocol is for the synthesis of poly(p-benzamide) from 4-aminobenzoic acid, which is chemically equivalent to the polycondensation of this compound.

Materials:

  • 4-Aminobenzoic acid (p-ABA)

  • N-Methyl-2-pyrrolidone (NMP), freshly distilled and dried

  • Pyridine, freshly distilled and dried

  • Triphenyl phosphite (TPP), freshly distilled

  • Lithium chloride (LiCl), dried under vacuum at >150°C

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 4-aminobenzoic acid, lithium chloride, and NMP.

  • Stir the mixture under a gentle stream of nitrogen until the monomer and salt are completely dissolved.

  • Add pyridine to the solution, followed by the dropwise addition of triphenyl phosphite.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) and maintain it for a specified time (e.g., 3 hours), with continuous stirring.

  • The polymerization progress is indicated by a noticeable increase in the viscosity of the solution.

  • After the reaction is complete, cool the viscous solution to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol (B129727).

  • Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any residual solvent and salts.

  • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 80°C) until a constant weight is achieved.

Characterization:

  • The molecular weight of the resulting poly(p-benzamide) can be estimated by measuring the inherent viscosity of a dilute solution (e.g., 0.5 g/dL) in a suitable solvent, such as concentrated sulfuric acid or NMP containing 5% LiCl, at a constant temperature (e.g., 30°C).

Quantitative Data

The following tables summarize the effect of various reaction parameters on the inherent viscosity of poly(p-benzamide), which is an indicator of its molecular weight.

Table 1: Effect of Reaction Temperature on Inherent Viscosity

Temperature (°C)Inherent Viscosity (dL/g)
80High
100Optimal
115High
120Lower (due to precipitation)[1]

Note: The term "High" and "Optimal" are qualitative descriptions from the literature. Specific values can vary based on other reaction conditions.

Table 2: Effect of Monomer Concentration on Inherent Viscosity

Monomer Concentration (mol/L)Inherent Viscosity (dL/g)
0.10Lower (precipitation may occur)[1]
0.334.6 (for N-4-(4'-aminobenzamido)benzoic acid)[1]
0.401.8 (for p-aminobenzoic acid)[1]

Table 3: Effect of TPP/Monomer Ratio on Inherent Viscosity

TPP/Monomer Molar RatioInherent Viscosity (dL/g)
0.61.8 (for p-aminobenzoic acid)[1]
2.06.2 (for poly(p-phenylene terephthalamide))[1]

Note: The optimal TPP/monomer ratio can vary depending on the specific monomer and desired polymer.

Visualizations

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Polycondensation Reaction cluster_workup Polymer Isolation cluster_characterization Characterization Monomer 4-Aminophenyl 4-aminobenzoate Mixing Dissolve Monomer & Salt in Solvent Monomer->Mixing Solvent NMP/Pyridine Solvent->Mixing Salt LiCl / CaCl2 Salt->Mixing Reagent Triphenyl Phosphite (TPP) Addition Add Pyridine & TPP Reagent->Addition Mixing->Addition Heating Heat to Optimal Temperature (80-115°C) Addition->Heating Polymerization Stir for Sufficient Time (e.g., 3 hours) Heating->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Methanol & Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Viscosity Measure Inherent Viscosity Drying->Viscosity

Caption: Experimental workflow for the polycondensation of this compound.

Molecular_Weight_Control cluster_factors Controlling Factors cluster_issues Issues Leading to Low MW MW High Molecular Weight Poly(p-benzamide) MonomerPurity High Monomer Purity MonomerPurity->MW promotes Stoichiometry Precise Stoichiometry Stoichiometry->MW promotes Temperature Optimal Temperature (80-115°C) Temperature->MW promotes Concentration Optimal Monomer Concentration Concentration->MW promotes Solubility Good Polymer Solubility (use of salts) Solubility->MW promotes Time Sufficient Reaction Time Time->MW promotes Impurities Monomer Impurities Impurities->MW hinders SideReactions Side Reactions (High Temperature) SideReactions->MW hinders Precipitation Premature Precipitation Precipitation->MW hinders

Caption: Factors influencing the molecular weight in poly(p-benzamide) synthesis.

References

Technical Support Center: Processing 4-Aminophenyl 4-aminobenzoate Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB) based materials.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common initial purity issues with 4-Aminophenyl 4-aminobenzoate (APAB) monomer and how can they be addressed?

A1: Freshly obtained APAB monomer may contain residual moisture which can interfere with polymerization reactions, leading to lower molecular weight polymers. It is crucial to dry the monomer before use.[1][2][3] Additionally, APAB can degrade over time, which may result in discoloration and the presence of impurities.[4] For high-purity applications, recrystallization from a suitable solvent may be necessary.

Q2: My polymerization reaction using APAB is resulting in a low molecular weight poly(amic acid) (PAA). What are the potential causes and solutions?

A2: Low molecular weight PAA can result from several factors:

  • Monomer Impurity: Ensure both the diamine (APAB) and the dianhydride monomers are of high purity and are thoroughly dried before use.[1]

  • Stoichiometry: Precise 1:1 molar ratio of diamine and dianhydride is critical. Inaccurate weighing can limit the polymer chain growth.

  • Reaction Conditions: The polymerization should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions with atmospheric moisture and oxygen.[1] Maintaining the recommended reaction temperature (typically room temperature) is also important.[1]

  • Solvent Quality: Use a high-purity, anhydrous solvent, such as N,N-dimethylacetamide (DMAc), to dissolve the monomers and facilitate the reaction.[1]

Q3: The polyimide film I fabricated from an APAB-based PAA is brittle. How can I improve its flexibility?

A3: Brittleness in polyimide films can be due to several factors:

  • Low Molecular Weight of PAA: A low molecular weight precursor will result in a brittle film. Refer to Q2 for troubleshooting low molecular weight issues.

  • Incomplete Imidization: Ensure the thermal imidization process is complete by following a step-wise heating protocol to the final cure temperature.[1] Incomplete conversion from PAA to polyimide can compromise mechanical properties.

  • Polymer Backbone Rigidity: The inherent rigidity of the aromatic backbone can lead to brittleness. Incorporating flexible co-monomers or ether linkages into the polymer chain can enhance ductility and impact resistance.[1]

Q4: I am observing poor solubility of my APAB-based polyimide in common organic solvents. What strategies can be employed to enhance solubility?

A4: Poor solubility is a common challenge with rigid-rod aromatic polyimides. To improve solubility:

  • Introduce Bulky Substituents: Incorporating bulky side groups on the polymer backbone can disrupt chain packing and increase free volume, thereby improving solubility.[5]

  • Utilize Flexible Linkages: The inclusion of flexible ether or aliphatic linkages in the polymer backbone can increase conformational freedom and enhance solubility.[6]

  • Create Copolymers: Polymerizing APAB with other, more soluble, diamines can yield a copolymer with improved solubility characteristics.

Section 2: Troubleshooting Guides

Troubleshooting Poor Thermal Stability
Symptom Potential Cause Recommended Action
Lower than expected Glass Transition Temperature (Tg) or Decomposition Temperature (Td)Incomplete imidization of the poly(amic acid) precursor.Optimize the thermal curing cycle. Ensure the final imidization temperature is reached and held for a sufficient duration.[1]
Low molecular weight of the polymer.Re-evaluate the polymerization reaction conditions (monomer purity, stoichiometry, solvent quality) to achieve a higher molecular weight.[1]
Presence of impurities or residual solvent.Ensure thorough purification of monomers and complete removal of solvent during the curing process.
Significant weight loss at lower temperatures during Thermogravimetric Analysis (TGA)Residual solvent or unreacted monomers.Dry the polymer sample under vacuum at an elevated temperature (below Tg) before TGA analysis.
Troubleshooting Inconsistent Film Properties
Symptom Potential Cause Recommended Action
Hazy or opaque filmIncomplete dissolution of monomers during PAA synthesis.Ensure monomers are fully dissolved in the solvent before proceeding with the polymerization.
Phase separation during film casting or curing.Adjust the solvent system or the curing profile to ensure uniform film formation.
Pinholes or cracks in the filmParticulate contamination.Filter the poly(amic acid) solution before casting. Work in a clean environment.
Uneven solvent evaporation.Control the rate of solvent evaporation during the initial stages of drying.
Difficulty in detaching the film from the substrateStrong adhesion between the polyimide and the substrate.Immerse the substrate with the film in water to facilitate detachment.[1] Consider using a release layer on the substrate.

Section 3: Experimental Protocols

Synthesis of Poly(amic acid) (PAA) from APAB and a Dianhydride
  • Monomer Preparation: Dry the this compound (APAB) and the selected dianhydride (e.g., 1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate)) in a vacuum oven at 150°C for 3 hours to remove any residual moisture.[1]

  • Dissolution: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of APAB in anhydrous N,N-dimethylacetamide (DMAc) to achieve a 20 wt% solution.[1]

  • Polymerization: While stirring the diamine solution under a nitrogen atmosphere at room temperature, slowly add an equimolar amount of the dried dianhydride.[1]

  • Reaction: Continue stirring the mixture at room temperature for 16-24 hours. The viscosity of the solution will increase as the polymerization progresses, resulting in a viscous poly(amic acid) (PAA) solution.[1]

Fabrication of a Polyimide Film via Thermal Imidization
  • Casting: Cast the synthesized PAA solution onto a clean glass substrate using a doctor blade to ensure a uniform film thickness (e.g., 600 µm).[1]

  • Solvent Evaporation: Place the coated substrate in a vacuum oven and apply a sequential heating program: 60°C for 1 hour, 80°C for 1 hour, and 100°C for 1 hour to slowly remove the solvent.[1]

  • Thermal Imidization: Gradually increase the temperature to 150°C, 200°C, 250°C, and finally 300°C, holding at each temperature for 30 minutes to complete the imidization process.[1]

  • Film Detachment: After cooling to room temperature, immerse the glass substrate in water to facilitate the detachment of the polyimide film.[1]

Section 4: Visual Guides

experimental_workflow cluster_prep Monomer Preparation cluster_synthesis PAA Synthesis cluster_fabrication Film Fabrication Dry_APAB Dry APAB Monomer Dissolve_APAB Dissolve APAB in DMAc Dry_APAB->Dissolve_APAB Dry_Dianhydride Dry Dianhydride Monomer Add_Dianhydride Add Dianhydride Dry_Dianhydride->Add_Dianhydride Dissolve_APAB->Add_Dianhydride Polymerize Stir under N2 Add_Dianhydride->Polymerize Cast_PAA Cast PAA Solution Polymerize->Cast_PAA Solvent_Evaporation Solvent Evaporation Cast_PAA->Solvent_Evaporation Thermal_Imidization Thermal Imidization Solvent_Evaporation->Thermal_Imidization Detach_Film Detach Polyimide Film Thermal_Imidization->Detach_Film

Caption: Experimental workflow for polyimide film synthesis.

Caption: Trade-offs in polyimide material properties.

troubleshooting_flowchart Start Low Mechanical Strength of Film Check_MW Check PAA Molecular Weight Start->Check_MW Check_Imidization Check Imidization Completion Check_MW->Check_Imidization High Improve_Polymerization Improve Polymerization Conditions (Purity, Stoichiometry, Solvent) Check_MW->Improve_Polymerization Low Optimize_Curing Optimize Curing Protocol (Temperature, Time) Check_Imidization->Optimize_Curing Incomplete Incorporate_Flex Incorporate Flexible Co-monomers Check_Imidization->Incorporate_Flex Complete End Improved Film Strength Improve_Polymerization->End Optimize_Curing->End Incorporate_Flex->End

Caption: Troubleshooting low mechanical film strength.

References

Technical Support Center: Purification of 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Aminophenyl 4-aminobenzoate (B8803810).

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 4-Aminophenyl 4-aminobenzoate.

Problem Possible Cause(s) Suggested Solution(s)
Product "oiling out" during recrystallization The melting point of the impure product is lower than the boiling point of the solvent. The solution is too concentrated. The cooling process is too rapid.- Use a lower-boiling point solvent or a solvent mixture. - Reheat the solution to dissolve the oil and add a small amount of additional solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[1]
Low yield of purified product The product is too soluble in the recrystallization solvent. Incomplete extraction during workup. Product loss during transfer between steps. Adsorption of the product onto the stationary phase during column chromatography.- Cool the recrystallization mixture in an ice bath to maximize crystal formation.[1] - Minimize the amount of hot solvent used for dissolution.[1] - Ensure complete extraction by performing multiple extractions with the organic solvent.[1] - Rinse all glassware with the mother liquor or solvent to recover any residual product. - Choose a more polar eluent system for column chromatography to reduce retention.[1]
Presence of starting materials in the final product (e.g., 4-aminophenol (B1666318) or 4-aminobenzoic acid) Incomplete reaction. Inefficient purification.- If unreacted 4-aminobenzoic acid (acidic) is present, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic starting material.[1] - If unreacted 4-aminophenol (weakly basic/phenolic) is present, a wash with a dilute aqueous acid (e.g., 1 M HCl) may be effective. However, this may also protonate the product's amino groups, affecting its solubility. Careful pH control is necessary. - Utilize column chromatography for more efficient separation.[1]
Colored impurities in the final product Presence of persistent colored byproducts from the synthesis.- During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[1] - Column chromatography can be effective in separating colored impurities.[1]
No crystal formation upon cooling The solution is not saturated (too much solvent was used). The solution is supersaturated.- Concentrate the solution by evaporating some of the solvent under reduced pressure and then allow it to cool again.[1][2] - Scratch the inside of the flask with a glass rod to induce crystallization.[1][2] - Add a seed crystal of pure this compound to the cooled solution.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for crude this compound?

A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities.[1]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which has both polar (amino, ester) and nonpolar (benzene rings) characteristics, polar protic solvents like ethanol (B145695) or methanol, or solvent mixtures such as ethanol/water or ethyl acetate/hexane, are good starting points.[2][3] Experimental screening is recommended to find the optimal solvent or solvent system.

Q3: What analytical techniques can be used to assess the purity of this compound?

A3: Thin-Layer Chromatography (TLC) is a quick method to qualitatively assess purity and monitor the progress of purification.[4][5] High-Performance Liquid Chromatography (HPLC) provides quantitative purity analysis.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify impurities.[8]

Q4: My purified this compound is degrading. How can I store it properly?

A4: this compound, like many aromatic amines, can be sensitive to light and air. It is recommended to store the purified compound in a dark place, sealed in a dry environment, at room temperature or refrigerated (2-8°C).

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.[1]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3]

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to remove residual solvent.

Acid-Base Extraction Protocol

This protocol is useful for removing acidic or basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.

  • Acidic Wash (to remove basic impurities): Add 1 M aqueous HCl to the separatory funnel. Shake the funnel and allow the layers to separate. Drain the aqueous layer. Note: The product itself has basic amino groups and may partition into the aqueous layer. Careful pH control is necessary.

  • Basic Wash (to remove acidic impurities): Add a saturated aqueous solution of sodium bicarbonate. Shake the funnel and allow the layers to separate. Drain the aqueous layer. This will remove unreacted 4-aminobenzoic acid.[1]

  • Washing: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the purified product.[1]

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Assessment cluster_end Final Product Crude_Product Crude 4-Aminophenyl 4-aminobenzoate Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Recrystallization->TLC Acid_Base_Extraction->TLC Column_Chromatography->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR Pure_Product Pure Product NMR->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_nocrystals Solutions for No Crystals cluster_solutions_lowyield Solutions for Low Yield Start Recrystallization Attempt Problem Problem Occurs Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Form Problem->No_Crystals Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Pure Crystals Problem->Success No Solvent Change Solvent / Add Co-solvent Oiling_Out->Solvent Cooling Slower Cooling Oiling_Out->Cooling Concentration Add More Solvent Oiling_Out->Concentration Scratch Scratch Flask No_Crystals->Scratch Seed Add Seed Crystal No_Crystals->Seed Evaporate Evaporate Solvent No_Crystals->Evaporate Ice_Bath Cool in Ice Bath Low_Yield->Ice_Bath Min_Solvent Minimize Hot Solvent Low_Yield->Min_Solvent Solvent->Start Cooling->Start Concentration->Start Scratch->Start Seed->Start Evaporate->Start Ice_Bath->Start Min_Solvent->Start

Caption: Troubleshooting logic for common issues during the recrystallization of this compound.

References

Technical Support Center: 4-Aminophenyl 4-aminobenzoate Monomer for High-Performance Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the monomer 4-Aminophenyl 4-aminobenzoate (B8803810). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to monomer purity and its impact on polymerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your polymerization experiments.

Troubleshooting Guide: Polymerization Issues

The purity of the 4-Aminophenyl 4-aminobenzoate monomer is critical for achieving a high molecular weight, defect-free polymer with the desired properties. Below is a guide to common problems encountered during polymerization and their likely causes related to monomer purity.

Problem Potential Cause Related to Monomer Purity Recommended Solution
Low Polymer Molecular Weight Presence of Monofunctional Impurities: Unreacted starting materials like 4-aminobenzoic acid or 4-aminophenol (B1666318) act as chain terminators, limiting polymer chain growth.- Purify the monomer: Recrystallize the this compound from a suitable solvent (e.g., ethanol (B145695)/water mixture) to remove unreacted starting materials. - Verify monomer purity: Use HPLC or NMR to confirm the purity of the monomer is >99.5% before polymerization.
Incorrect Stoichiometry: An excess of the monomer in a self-polycondensation reaction can lead to a deviation from the ideal 1:1 ratio of amine and ester functional groups, thereby limiting the molecular weight.- Accurate Dispensing: Ensure precise weighing and transfer of the monomer to the reaction vessel.
Polymer Discoloration (Yellowing/Browning) Presence of Oxidized Impurities: 4-aminophenol is particularly susceptible to oxidation, forming colored impurities that get incorporated into the polymer backbone.- Purification: Use activated carbon treatment during recrystallization to remove colored impurities. - Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation during the reaction. - Storage: Store the purified monomer in a dark, cool, and inert environment.
Poor Thermal Stability of the Polymer Incorporation of Impurities: The presence of residual catalysts or by-products from the monomer synthesis can create weak links in the polymer chain, leading to premature thermal degradation.- Thorough Purification: Ensure all traces of catalysts and by-products from the monomer synthesis are removed through multiple recrystallization steps. - Washing: Wash the purified monomer with appropriate solvents to remove any surface contaminants.
Inconsistent Polymerization Results Batch-to-Batch Variation in Monomer Purity: Different batches of the monomer may have varying levels of impurities, leading to inconsistent polymer properties.- Standardize Purification Protocol: Implement a consistent and validated purification protocol for every batch of monomer. - Quality Control: Perform purity analysis (HPLC, melting point) on each batch of monomer before use and establish a minimum purity specification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound and how do they affect polymerization?

A1: The most common impurities are unreacted starting materials, namely 4-aminobenzoic acid and 4-aminophenol. 4-aminobenzoic acid contains a carboxylic acid group which can interfere with the stoichiometry of the polycondensation reaction. 4-aminophenol is a monofunctional reactant that will cap the growing polymer chains, leading to a lower molecular weight.[1] Additionally, 4-aminophenol is prone to oxidation, which can introduce color to the final polymer.[1]

Q2: What is the recommended purity for this compound for achieving high molecular weight polyamides?

A2: For the synthesis of high-performance polyamides, a monomer purity of at least >99.5% is recommended. Even small amounts of monofunctional impurities can significantly limit the degree of polymerization.

Q3: How can I effectively purify crude this compound?

A3: Recrystallization is an effective method for purifying this compound.[2] A mixed solvent system, such as ethanol and water, is often suitable for aminobenzoate esters.[2] For colored impurities, a treatment with activated carbon during the recrystallization process can be beneficial.

Q4: What analytical techniques are best suited for determining the purity of the this compound monomer?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective technique for quantifying the purity of the monomer and detecting impurities.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to confirm the chemical structure and identify any structural impurities.

Q5: My polymer is brittle and has poor mechanical properties. Could this be related to monomer purity?

A5: Yes, poor mechanical properties are often a consequence of low molecular weight. As discussed, impurities that terminate chain growth will result in shorter polymer chains, leading to reduced entanglement and consequently, inferior mechanical properties such as brittleness.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the esterification of 4-aminobenzoic acid with 4-aminophenol.

Materials:

  • 4-Aminobenzoic acid

  • 4-Aminophenol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297)

  • Hexane

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzoic acid (1 equivalent) and 4-aminophenol (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea by-product.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane.

  • Further purify the product by recrystallization.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot filter the solution to remove the activated carbon.

  • Slowly add hot deionized water to the filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[4][5] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both the monomer and potential impurities have significant absorbance (e.g., 254 nm or 280 nm).[5]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized monomer in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using the calibration curve.

Visualizations

logical_relationship cluster_monomer Monomer Quality cluster_polymerization Polymerization Process cluster_polymer Resulting Polymer Properties Monomer 4-Aminophenyl 4-aminobenzoate Purity High Purity (>99.5%) Monomer->Purity Achieved by Purification Impurities Low Purity (<99.5%) Monomer->Impurities Due to Incomplete Reaction/ Side Reactions Polymerization Polycondensation Purity->Polymerization Impurities->Polymerization HighMW High Molecular Weight Good Thermal Stability No Discoloration Polymerization->HighMW Successful LowMW Low Molecular Weight Poor Thermal Stability Discoloration Polymerization->LowMW Problematic

Caption: Relationship between monomer purity and polymer properties.

experimental_workflow cluster_synthesis Monomer Synthesis & Purification cluster_polymerization Polymerization cluster_characterization Polymer Characterization Synthesis Synthesis of Crude 4-Aminophenyl 4-aminobenzoate Purification Recrystallization (with optional activated carbon) Synthesis->Purification Analysis Purity Analysis (HPLC, NMR, MP) Purification->Analysis Polymerization Polycondensation (under inert atmosphere) Analysis->Polymerization If Purity > 99.5% Characterization Analysis of Polymer (GPC, TGA, DSC, Mechanical Testing) Polymerization->Characterization

Caption: Experimental workflow for synthesis and polymerization.

References

"4-Aminophenyl 4-aminobenzoate" stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 4-Aminophenyl 4-aminobenzoate (B8803810). It is intended for researchers, scientists, and professionals in drug development who may encounter issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Aminophenyl 4-aminobenzoate?

A1: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place.[1] The container must be kept tightly closed to prevent exposure to air and moisture.[2][3] For optimal long-term storage, a temperature of less than 15°C is recommended.[1] As the compound is noted to be air-sensitive, storing it under an inert gas atmosphere (e.g., argon or nitrogen) is also advised.[1]

Q2: Is this compound stable at room temperature?

A2: Yes, the product is chemically stable under standard ambient conditions, which includes room temperature.[2] However, for prolonged storage, the recommended cooler conditions should be maintained to minimize potential degradation over time.

Q3: I've noticed a discrepancy in the melting point of this compound in the literature. Why is that?

A3: There are indeed conflicting reports regarding the melting point of this compound. Some sources indicate a melting point in the range of 88-90°C[2][3], while others report a higher range of 179-183°C. This significant difference could be due to the presence of different polymorphic forms of the compound, impurities, or measurement conditions. It is crucial to refer to the certificate of analysis provided by the supplier for the specific batch you are using.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: My sample of this compound has changed color. Is it still usable?

A5: The compound is typically a beige or light yellow to brown crystalline powder.[4] A significant color change, such as darkening, may indicate degradation. The primary amino groups in the molecule are susceptible to oxidation, which can lead to the formation of colored impurities. If you observe a color change, it is recommended to re-test the purity of the material before use, for example, by using techniques like HPLC or TLC to check for the presence of degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results (e.g., low yield, side products) Degradation of the starting material.- Confirm the purity of your this compound using an appropriate analytical method (e.g., NMR, HPLC, LC-MS).- Ensure that the storage conditions have been appropriate (cool, dark, dry, inert atmosphere).- If degradation is confirmed, use a fresh, unopened sample for your experiment.
Difficulty in dissolving the compound Use of an inappropriate solvent or presence of insoluble impurities.- Refer to literature for appropriate solvents for your specific application.- Gentle heating or sonication may aid dissolution, but be mindful of potential thermal degradation.- If insolubility persists, it may be due to impurities or degradation. Consider purifying the compound.
Inconsistent results between batches Variation in the purity or polymorphic form of the compound.- Always check the certificate of analysis for each new batch.- Be aware of the potential for different melting points, which may indicate different polymorphs.[2][3]- Perform a qualification test on each new batch to ensure it meets the requirements of your experiment.
Safety concerns during handling Inhalation of dust or skin/eye contact.- Handle the compound in a well-ventilated area, and use a fume hood if dust is generated.[2]- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]- In case of skin contact, wash thoroughly with soap and water.[6] If eye contact occurs, rinse cautiously with water for several minutes.[5]

Stability and Degradation

Potential Degradation Pathways

The primary routes of degradation for this compound are likely to be:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis, especially in the presence of acid or base, or at elevated temperatures. This would break the molecule into 4-aminophenol (B1666318) and 4-aminobenzoic acid.

  • Oxidation: The two primary aromatic amine groups are prone to oxidation, particularly when exposed to air and/or light. This can lead to the formation of colored impurities and polymeric materials.

Below is a diagram illustrating the likely hydrolytic degradation pathway.

G Likely Hydrolytic Degradation of this compound A This compound B 4-Aminophenol A->B Hydrolysis C 4-Aminobenzoic Acid A->C Hydrolysis

Caption: Hydrolytic degradation of this compound.

Experimental Protocols

Protocol 1: General Procedure for Assessing the Purity of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general guideline and may need to be optimized for your specific equipment and requirements.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water). This will be your standard stock solution.

    • Prepare working standards of lower concentrations by serial dilution of the stock solution.

  • Sample Preparation:

    • Prepare a sample solution of your this compound at a concentration similar to the primary standard solution.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) may be effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a wavelength around 290-310 nm is a reasonable starting point).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

The following workflow diagram outlines the process for investigating an out-of-specification (OOS) result for this compound.

G A OOS Result Encountered B Check Storage Conditions (Temp, Light, Humidity) A->B C Review Handling Procedures A->C D Perform Purity Analysis (e.g., HPLC, TLC) A->D E Results Consistent with Degradation? D->E F Quarantine Batch E->F Yes H Review Experimental Protocol E->H No G Use Fresh Batch F->G

Caption: Troubleshooting workflow for an out-of-specification result.

References

Technical Support Center: Aromatic Polyesterimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of aromatic polyesterimides.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during aromatic polyesterimide synthesis?

A1: The most frequently observed problems include achieving low molecular weight, premature gel formation (cross-linking), discoloration of the final polymer, and poor solubility of the product. Each of these issues can arise from various factors related to monomer quality, reaction conditions, and procedural execution.

Q2: How critical is monomer purity for a successful synthesis?

A2: Monomer purity is paramount. Impurities can act as chain terminators, leading to low molecular weight, or they can cause undesirable side reactions that may result in discoloration and gelation. It is highly recommended to purify monomers before use.

Q3: What are the typical synthesis methods for aromatic polyesterimides?

A3: The two primary methods are the two-step (or two-stage) procedure and the one-pot (or one-step) synthesis. The two-step method involves the initial formation of a poly(amic acid) precursor, which is then thermally or chemically imidized.[1][2][3] The one-pot method combines all reactants at the outset and proceeds directly to the polyesterimide.[4][5]

Q4: What is the role of a catalyst in this synthesis?

A4: Catalysts are often used to increase the rate of polymerization and facilitate the formation of high molecular weight polymers.[6] The choice and concentration of the catalyst can significantly impact the reaction kinetics and the final properties of the polyesterimide.

Q5: How can I characterize the synthesized aromatic polyesterimide?

A5: A variety of analytical techniques are used for characterization. Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure. Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) is employed to determine the molecular weight and polydispersity. Thermal properties like the glass transition temperature (Tg) and decomposition temperature (Td) are measured using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.

Troubleshooting Guides

Issue 1: Low Molecular Weight of the Final Polymer

Q: My synthesis resulted in a polyesterimide with a lower than expected molecular weight. What are the potential causes and how can I fix this?

A: Low molecular weight is a common problem that can be attributed to several factors. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

  • Impurities in Monomers:

    • Cause: Impurities can act as chain stoppers, preventing the polymer chains from growing to the desired length.

    • Solution: Purify the monomers before synthesis. Common purification techniques include recrystallization for solid monomers and distillation for liquid monomers. Ensure all starting materials are thoroughly dried to remove any water, which can interfere with the reaction.

  • Incorrect Monomer Stoichiometry:

    • Cause: An imbalance in the molar ratio of the reacting monomers can limit the extent of polymerization.

    • Solution: Carefully calculate and precisely weigh all monomers to ensure the correct stoichiometric ratio. An excess of one monomer can lead to chain termination.[7]

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature affects the rate of polymerization. A temperature that is too low may result in a slow reaction and incomplete conversion, while a temperature that is too high can lead to degradation or side reactions.[8]

    • Solution: Optimize the reaction temperature. This often requires experimentation, but starting with temperatures reported in the literature for similar systems is a good practice. Monitor the reaction progress to determine the optimal temperature profile.

  • Inadequate Reaction Time:

    • Cause: The polymerization may not have been allowed to proceed for a sufficient duration to achieve high molecular weight.

    • Solution: Increase the reaction time. Monitor the viscosity of the reaction mixture or take aliquots for molecular weight analysis at different time points to determine when the polymerization has reached completion.

  • Inefficient Catalyst or Incorrect Concentration:

    • Cause: The catalyst may be inactive, or its concentration may not be optimal for the specific reaction conditions.

    • Solution: Ensure the catalyst is active and used at the appropriate concentration. The optimal catalyst concentration often needs to be determined empirically.[6][9]

Issue 2: Gel Formation or Cross-linking During Synthesis

Q: My reaction mixture turned into an insoluble gel before the synthesis was complete. What causes this and how can it be prevented?

A: Gelation is indicative of uncontrolled cross-linking reactions. Here are the common causes and preventive measures.

Potential Causes and Solutions:

  • High Reaction Temperature:

    • Cause: Excessive heat can promote side reactions that lead to cross-linking between polymer chains.

    • Solution: Carefully control the reaction temperature and avoid localized overheating. A gradual increase in temperature might be necessary.

  • Presence of Multifunctional Impurities:

    • Cause: Impurities with more than two reactive functional groups can act as cross-linking agents.

    • Solution: Use highly purified monomers to eliminate such impurities.

  • Incorrect Monomer Functionality:

    • Cause: Using monomers with a functionality greater than two will inherently lead to a branched or cross-linked network.

    • Solution: Ensure that the monomers used have the correct difunctional structure for linear polymer formation.

  • Prolonged Reaction Time at High Temperature:

    • Cause: Even in the absence of impurities, prolonged exposure to high temperatures can sometimes induce cross-linking.

    • Solution: Optimize the reaction time to be just sufficient to achieve the desired molecular weight without inducing gelation.

Issue 3: Discoloration of the Final Polymer

Q: The aromatic polyesterimide I synthesized has an undesirable dark color. What could be the reason for this discoloration?

A: Discoloration, often seen as yellowing or darkening, is typically a sign of degradation or side reactions.[10]

Potential Causes and Solutions:

  • Thermal Degradation:

    • Cause: High reaction temperatures can cause the polymer to degrade, leading to the formation of chromophores that impart color.[10] Aromatic compounds are particularly prone to thermal oxidation at elevated temperatures.[10]

    • Solution: Conduct the synthesis at the lowest effective temperature. Using an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

  • Impurities in Monomers or Solvents:

    • Cause: Colored impurities in the starting materials can be incorporated into the polymer chain.

    • Solution: Purify all monomers and solvents before use.

  • Side Reactions:

    • Cause: Unwanted side reactions can produce colored byproducts.

    • Solution: Optimize reaction conditions (temperature, catalyst, etc.) to favor the desired polymerization reaction and minimize side reactions.

  • Exposure to Oxygen and UV Light:

    • Cause: Exposure to oxygen, especially at high temperatures, and UV radiation can lead to photo-oxidative degradation and color formation.[10]

    • Solution: Perform the synthesis under an inert atmosphere and protect the reaction mixture from light. Adding antioxidants and UV absorbers can also be effective.[10]

Quantitative Data Summary

ParameterRecommended Range/ValueEffect on Polymer Properties
Monomer Molar Ratio (Diacid/Dianhydride vs. Diamine/Diol) 1:1 (Equimolar)Deviation from a 1:1 ratio can significantly decrease the molecular weight.[7]
Reaction Temperature 180 - 220 °C (Typical)Higher temperatures generally increase the reaction rate but can also lead to degradation, discoloration, and cross-linking.[8][11]
Catalyst Concentration 0.1 - 1.0 mol% (Typical)Increasing catalyst concentration can enhance the reaction rate and crosslink density, potentially affecting the glass transition temperature and mechanical properties.[6][9]
Reaction Time 2 - 48 hoursLonger reaction times generally lead to higher molecular weights, but excessive time at high temperatures can cause degradation or gelation.[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Aromatic Polyesterimide

This method involves the formation of a poly(amic acid) intermediate followed by cyclization.[1][2]

Step 1: Synthesis of Poly(amic acid)

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in a dry aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc or N-methyl-2-pyrrolidone - NMP).

  • Slowly add an equimolar amount of the aromatic dianhydride to the stirred solution at room temperature.

  • Continue stirring under a nitrogen atmosphere at room temperature for 2-4 hours. The viscosity of the solution will increase as the poly(amic acid) forms.

Step 2: Imidization

  • The poly(amic acid) solution can be cast into a film on a glass plate.

  • The film is then thermally treated in an oven with a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclization to the polyimide.

  • Alternatively, chemical imidization can be performed by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution at room temperature.

Protocol 2: One-Pot Synthesis of Aromatic Polyesterimide

This method directly yields the polyesterimide in a single reaction vessel.[4][12]

  • Charge a reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with the aromatic diamine, diol, and a suitable solvent that can form an azeotrope with water (e.g., xylene).

  • Heat the mixture to a moderate temperature (e.g., 140-150 °C) under a nitrogen flow.[11]

  • Add the trimellitic anhydride (B1165640) and a suitable catalyst.

  • Gradually increase the temperature to 170-200 °C and maintain for several hours, while continuously removing the water of reaction via azeotropic distillation.[11]

  • Monitor the reaction progress by measuring the viscosity of the reaction mixture.

  • Once the desired viscosity is reached, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.

  • Filter and dry the resulting aromatic polyesterimide powder.

Visualizations

TroubleshootingWorkflow Problem Observed Problem in Synthesis LowMW Low Molecular Weight Problem->LowMW Gelation Gel Formation / Cross-linking Problem->Gelation Discoloration Discoloration of Polymer Problem->Discoloration Cause_Impurity Monomer/Solvent Impurities LowMW->Cause_Impurity Cause_Stoichiometry Incorrect Stoichiometry LowMW->Cause_Stoichiometry Cause_Temp Suboptimal Temperature LowMW->Cause_Temp Cause_Time Inadequate/Excessive Time LowMW->Cause_Time Cause_Catalyst Catalyst Issue LowMW->Cause_Catalyst Gelation->Cause_Impurity Gelation->Cause_Temp Gelation->Cause_Time Discoloration->Cause_Impurity Discoloration->Cause_Temp Cause_Oxygen Oxygen/UV Exposure Discoloration->Cause_Oxygen Solution_Purify Purify Monomers/Solvents Cause_Impurity->Solution_Purify Solution_Weigh Precise Weighing Cause_Stoichiometry->Solution_Weigh Solution_OptimizeTemp Optimize Temperature Cause_Temp->Solution_OptimizeTemp Solution_OptimizeTime Optimize Reaction Time Cause_Time->Solution_OptimizeTime Solution_CheckCatalyst Check Catalyst Activity/Conc. Cause_Catalyst->Solution_CheckCatalyst Solution_Inert Use Inert Atmosphere/Protect from Light Cause_Oxygen->Solution_Inert

Caption: Troubleshooting workflow for common issues.

SynthesisWorkflow Start Start MonomerPrep Monomer Purification & Drying Start->MonomerPrep ReactionSetup Reaction Setup under Inert Atmosphere MonomerPrep->ReactionSetup TwoStep Two-Step Method ReactionSetup->TwoStep OnePot One-Pot Method ReactionSetup->OnePot PAA_Synth Poly(amic acid) Synthesis TwoStep->PAA_Synth DirectSynth Direct Polycondensation OnePot->DirectSynth Imidization Thermal or Chemical Imidization PAA_Synth->Imidization Isolation Polymer Isolation & Purification (Precipitation, Washing) Imidization->Isolation DirectSynth->Isolation Drying Drying of Final Polymer Isolation->Drying Characterization Characterization (FTIR, NMR, GPC, DSC, TGA) Drying->Characterization End End Characterization->End

Caption: General experimental workflow.

References

Common problems in polyimide synthesis using aromatic diamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of polyimides from aromatic diamines and dianhydrides. The focus is on the widely used two-step method, which involves the formation of a poly(amic acid) (PAA) precursor followed by cyclodehydration (imidization).[1]

Frequently Asked Questions & Troubleshooting Guides

Problem 1: Low Molecular Weight or Low Viscosity

Q: Why is the viscosity of my poly(amic acid) solution unexpectedly low, or why is the molecular weight of my final polyimide poor?

A: Achieving a high molecular weight is critical for good mechanical properties and is highly sensitive to reaction conditions. Low viscosity of the PAA precursor is a direct indicator of low molecular weight.[2] The most common causes are outlined below.

  • Monomer Impurities: The purity of the aromatic diamine and dianhydride monomers is paramount. Monofunctional impurities will act as chain terminators, preventing the growth of long polymer chains. It is crucial to purify monomers before use, for example, by recrystallization or sublimation.[3][4][5][6]

  • Incorrect Stoichiometry: Step-growth polymerization requires an exact 1:1 molar ratio of reactive functional groups (amine to anhydride) to achieve high molecular weight.[7] Any deviation creates an excess of one end-group, which halts polymerization prematurely.[7][8] Careful and precise weighing of monomers using an analytical balance is essential.

  • Moisture Contamination: Water is a significant issue. It can react with the highly electrophilic dianhydride to form a tetracarboxylic acid, which is less reactive and disrupts stoichiometry.[1] Furthermore, water can promote the hydrolytic degradation of the poly(amic acid) backbone.[9][10] Using anhydrous solvents (e.g., DMAc, NMP) and running the reaction under a dry, inert atmosphere (e.g., Nitrogen, Argon) is critical.[11][12]

  • Suboptimal Reaction Temperature: The formation of poly(amic acid) is an exothermic reaction.[13] While it is often conducted at room temperature, controlling the temperature is important.[11] Temperatures that are too low can reduce monomer reactivity and slow the polymerization, while temperatures that are too high can promote side reactions or PAA degradation.[2]

  • Order of Monomer Addition: The order and method of adding monomers can influence the final molecular weight. A widely practiced and effective method is the slow addition of the solid dianhydride to a stirred solution of the dissolved diamine.[1] This approach ensures the highly reactive dianhydride preferentially reacts with the diamine rather than with trace impurities in the solvent.[1]

Problem 2: Gelation During Polymerization

Q: My reaction mixture turned into an insoluble gel while synthesizing the poly(amic acid). What caused this?

A: Gelation occurs due to the formation of a cross-linked polymer network. While some systems are designed to gel, unintentional gelation in linear polyimide synthesis points to specific problems.

  • Monomer Impurities: The presence of tri- or tetra-functional impurities in the diamine or dianhydride monomers can act as cross-linking points, leading to a gel.

  • Side Reactions: Under certain conditions, such as high temperatures, side reactions can occur on the polymer backbone that result in branching and eventual cross-linking.[13]

  • Reverse Mode of Addition: In some specific monomer systems, adding the diamine to the dianhydride solution has been reported to cause gel formation.[14]

Problem 3: Brittle, Cracked, or Defective Polyimide Films

Q: My final polyimide film is brittle, contains bubbles, or cracks upon handling. How can I improve film quality?

A: Film quality is highly dependent on the imidization process and the handling of the PAA precursor film.

  • Aggressive Thermal Curing: During thermal imidization, both the solvent and the water generated from cyclization must be removed.[15] If the temperature is increased too rapidly, the solvent and water can vaporize violently within the film, creating bubbles, pinholes, and high internal stress that leads to cracking and delamination.[16] A staged curing cycle with slow heating ramps is essential to allow for the gentle removal of volatiles.[16][17]

  • Incomplete Imidization: Residual amic acid groups in the final film act as weak points and can degrade over time, leading to reduced mechanical properties.[1] Ensuring the final curing temperature is held for a sufficient duration (e.g., 1 hour) is necessary for complete conversion.[17]

  • Chemical Imidization Issues: When using chemical imidization agents (e.g., acetic anhydride (B1165640) and pyridine), it is crucial to thoroughly wash the resulting polyimide to remove any residual reagents, which can compromise the film's properties.[15][17]

  • Surface Contamination: The substrate used for casting the PAA film (e.g., a glass plate) must be meticulously clean.[18] Dust, oils, or other residues can cause poor adhesion, leading to defects when the film is peeled off.[18]

Problem 4: Viscosity Drop During Poly(amic acid) Solution Storage

Q: I stored my poly(amic acid) solution for a few days, and its viscosity has dropped significantly. Why did this happen and can I prevent it?

A: Poly(amic acid) solutions are known to be unstable upon storage, leading to a decrease in molecular weight.[9]

  • Hydrolytic Degradation: The amic acid linkage is susceptible to hydrolysis by any residual water in the solvent, which cleaves the polymer chain.[19] This is a primary cause of viscosity loss.[20]

  • Equilibrium Reaction: The formation of the amic acid from the diamine and dianhydride is a reversible equilibrium reaction.[1][13] Over time, the polymer can depolymerize back to its monomers, reducing the average molecular weight.

  • Storage Conditions: Degradation is accelerated at higher temperatures. To preserve the PAA solution, it should be stored in a tightly sealed container, free from moisture, at low temperatures (e.g., 4°C, -12°C, or -18°C).[9][10]

Data Presentation

Table 1: Effect of Storage Temperature on PAA Molecular Weight

This table summarizes the significant impact of storage temperature on the degradation of a concentrated poly(amic acid) solution over 139 days, as indicated by the reduction in weight-average molecular weight (Mw).

Storage Temperature (°C)Mw Reduction after 139 Days (%)
-180%
-127.2%
434.7%
2583.8%
(Data synthesized from studies on 6FDA-DMB PAA solutions)[10]
Table 2: Example of a Staged Thermal Imidization Profile

A typical multi-step heating protocol for converting a cast PAA film into a robust polyimide film. Slow, staged heating is crucial to prevent defects.

StepTemperature (°C)Hold Time (hours)Purpose
1802 - 4Slow removal of bulk solvent.[17][21]
21501Initial imidization and further solvent removal.[1][17]
32001Continued imidization.[1][17]
4250 - 3001Final curing to ensure complete imidization.[1][15]
5Slow Cool-Gradual cooling to room temperature to prevent thermal shock.[17]
(This is a general guideline; the optimal profile may vary based on the specific monomers and solvent used.)

Experimental Protocols

General Protocol for Two-Step Polyimide Synthesis

This protocol outlines the standard laboratory procedure for synthesizing a polyimide via a poly(amic acid) precursor.

1. Monomer and Solvent Preparation:

  • Purification: Purify the aromatic diamine and dianhydride by recrystallization from an appropriate solvent or by sublimation. Dry thoroughly in a vacuum oven.

  • Solvent: Use anhydrous, high-purity grade N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

2. Poly(amic acid) (PAA) Synthesis:

  • Set up a three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet.[11]

  • Under a gentle flow of dry nitrogen, add the accurately weighed aromatic diamine to the flask.

  • Add enough anhydrous DMAc to achieve the desired solids content (e.g., 15-20 wt%).[11]

  • Stir the mixture at room temperature until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the solid dianhydride to the solution in small portions to manage the exothermic reaction.[11]

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The solution will become highly viscous, indicating the formation of high molecular weight PAA.[17]

3. Imidization (Choose one method):

A) Thermal Imidization:

  • Pour the viscous PAA solution onto a clean, dry glass plate.[17]

  • Cast the solution into a uniform film using a doctor blade or casting knife.

  • Place the glass plate in a level, dust-free vacuum or convection oven.

  • Apply a staged heating program (see Table 2 for an example): typically starting at 80°C to slowly remove the solvent, followed by sequential ramps up to ~300°C to effect cyclization.[1][17]

  • After the final curing step, allow the oven to cool slowly to room temperature.

  • Immerse the glass plate in water to help peel the final polyimide film from the substrate.[11]

B) Chemical Imidization:

  • Cool the PAA solution in an ice bath.

  • Prepare a dehydrating agent mixture, typically acetic anhydride and a catalyst like pyridine (B92270) (e.g., in a 2:1 molar ratio relative to the PAA repeating unit).[17]

  • Slowly add the dehydrating mixture to the stirred PAA solution.

  • Allow the mixture to stir at room temperature for 12-24 hours. The polyimide may precipitate from the solution during this time.[17]

  • Isolate the precipitated polyimide by filtration.

  • Wash the polymer thoroughly with a solvent like methanol (B129727) or ethanol (B145695) to remove residual reagents and byproducts.[17]

  • Dry the purified polyimide powder in a vacuum oven.

Visualizations

G problem Observed Problem: Low PAA Viscosity / Low PI Molecular Weight cause1 Cause: Impure Monomers problem->cause1 cause2 Cause: Incorrect Stoichiometry problem->cause2 cause3 Cause: Moisture Contamination problem->cause3 cause4 Cause: Suboptimal Temperature problem->cause4 action1 Action: Purify Monomers (Recrystallization, Sublimation) cause1->action1 action2 Action: Re-weigh Monomers (Use Analytical Balance) cause2->action2 action3 Action: Use Anhydrous Solvent & Inert Atmosphere (N2) cause3->action3 action4 Action: Control Reaction Temp. (e.g., Room Temperature) cause4->action4

Caption: Troubleshooting workflow for low molecular weight polyimide.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization (Conversion to Polyimide) dissolve Dissolve Aromatic Diamine in Anhydrous Solvent add Add Equimolar Dianhydride (Slowly, under N2) dissolve->add react Polymerize at RT (12-24h) to form viscous PAA solution add->react crit1 Critical Point: Monomer Purity, Stoichiometry, Moisture Control react->crit1 cast Cast PAA solution into a film react->cast thermal Thermal Imidization: Staged Heating (80-300°C) in Oven cast->thermal chemical Chemical Imidization: Add Dehydrating Agent (e.g., Ac2O/Pyridine) cast->chemical isolate Isolate Final Polyimide Film/Powder thermal->isolate crit2 Critical Point: Slow Heating Rate (Thermal) Thorough Washing (Chemical) thermal->crit2 chemical->isolate

References

Validation & Comparative

A Comparative Guide to Aromatic Diamines in Polyimide Synthesis: 4-Aminophenyl 4-aminobenzoate vs. Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of monomers is a critical determinant of the final properties of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This guide provides an objective comparison of polyimides synthesized using 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB) against those derived from other common aromatic diamines. The information presented herein is supported by experimental data to assist researchers in selecting the optimal diamine for their specific application, be it in aerospace, electronics, or biomedical fields.

Comparative Analysis of Diamine Performance in Polyimides

The structure of the aromatic diamine monomer significantly influences the thermal, mechanical, and solubility properties of the resulting polyimide. Below is a summary of quantitative data from comparative studies.

Thermal and Mechanical Properties

A study by Li et al. provides a direct comparison of a series of poly(ester imide) (PEsI) copolymers synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (4,4′-BPDA), 2,2′-bis(trifluoromethyl)benzidine (TFMB), and 4-aminophenyl-4′-aminobenzoate (APAB). The varying molar ratios of TFMB and APAB allow for a systematic evaluation of their respective contributions to the polymer properties.

Diamine Composition (TFMB:APAB molar ratio)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
0:100 (Pure APAB)No distinct Tg observed2825.723.3
30:704453327.810.2
40:60455---
50:50----
100:0 (Pure TFMB)346.3–351.6up to 326.7up to 8.4-

Data compiled from a study on poly(ester imide) copolymers. Note that some data points for intermediate ratios and pure TFMB are presented as ranges or maximum values from the source.[1]

From the data, it is evident that the incorporation of the ester linkage in APAB imparts significant flexibility, as demonstrated by the high elongation at break in the homopolymer. However, this flexibility also results in a less defined glass transition temperature. In contrast, the rigid, fluorinated structure of TFMB contributes to a very high tensile modulus and a distinct, high Tg. The copolymers exhibit a synergistic combination of these properties. For instance, the PEsI with a 30:70 ratio of TFMB to APAB shows a high Tg of 445°C and a tensile strength of 332 MPa, indicating that a blend of these diamines can be tailored to achieve a desirable balance of thermal stability and mechanical toughness.[1]

Other aromatic diamines also impart unique properties to polyimides. For example, polyimides derived from diamines containing bulky side groups or flexible ether linkages often exhibit improved solubility, which is a common challenge with rigid aromatic polyimides.[2] The introduction of ortho-methyl groups on the diamine can enhance the glass transition temperature by restricting chain rotation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of polyimides discussed in this guide.

Synthesis of Poly(ester imide)s (Two-Step Method)

This protocol is based on the synthesis of PEsI copolymers from BPDA, TFMB, and APAB.

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine(s) (e.g., a specific molar ratio of TFMB and APAB) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).

    • Once the diamine is fully dissolved, gradually add an equimolar amount of the dianhydride (e.g., 4,4′-BPDA) to the solution under a nitrogen atmosphere.

    • Continue stirring the reaction mixture at room temperature for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase as the polymerization progresses.

  • Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a glass plate.

    • Place the cast film in a vacuum oven and subject it to a staged heating program. A typical procedure would be:

      • 80°C for 2 hours

      • 150°C for 1 hour

      • 250°C for 1 hour

      • 300°C for 1 hour

    • This process removes the solvent and facilitates the cyclodehydration of the poly(amic acid) to the final polyimide.

Characterization Techniques
  • Thermal Analysis:

    • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polyimides. Typically performed under a nitrogen atmosphere at a heating rate of 10°C/min.

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymers. Typically performed at a heating rate of 10-20°C/min under a nitrogen atmosphere.

  • Mechanical Testing:

    • Tensile Testing: To measure the tensile strength, tensile modulus, and elongation at break of the polyimide films. Performed on a universal testing machine at a specified strain rate.

  • Structural Analysis:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polyimides, specifically the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands.

Visualizing Polyimide Synthesis and Structure-Property Relationships

Diagrams can effectively illustrate the chemical processes and logical connections discussed.

Polyimide_Synthesis_Workflow Diamine Aromatic Diamine (e.g., APAB, TFMB) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., BPDA) Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->PAA Imidization Thermal Imidization (Staged Heating) PAA->Imidization Polyimide Polyimide Film Imidization->Polyimide

Two-step polyimide synthesis workflow.

Diamine_Structure_Property cluster_diamine Diamine Structure cluster_properties Resulting Polyimide Properties APAB 4-Aminophenyl 4-aminobenzoate (Flexible ester linkage) Flexibility Increased Flexibility High Elongation at Break APAB->Flexibility TFMB 2,2'-bis(trifluoromethyl)benzidine (Rigid, fluorinated) Thermal_Stability High Thermal Stability High Tg TFMB->Thermal_Stability Mechanical_Strength High Mechanical Strength High Modulus TFMB->Mechanical_Strength Other Other Aromatic Diamines (e.g., with bulky groups) Solubility Improved Solubility Other->Solubility

Influence of diamine structure on polyimide properties.

References

A Comparative Analysis of the Thermal Stability of Polyimides Derived from Various Diamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the thermal stability of polyimides synthesized from a range of aromatic and aliphatic diamines. The structure of the diamine monomer plays a crucial role in determining the thermal properties of the resulting polyimide, influencing factors such as chain rigidity, intermolecular interactions, and packing density. Understanding these structure-property relationships is essential for designing high-performance polymers tailored for specific applications in aerospace, electronics, and other demanding fields.

The thermal stability of these polymers is primarily evaluated through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, indicating its decomposition temperature (Td), while DSC is used to determine the glass transition temperature (Tg), the point at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Quantitative Thermal Property Data

The thermal properties of polyimides are significantly influenced by the chemical structure of the diamine and dianhydride monomers used in their synthesis. The following table summarizes key thermal stability data for a selection of polyimides, illustrating the impact of different diamine structures.

Polyimide System (Dianhydride-Diamine)Tg (°C)Td5 (°C)Td10 (°C)Char Yield at 800°C (%)Reference
Aromatic Diamines
s-BPDA/BAPBBI-581--[1]
s-BPDA/BAPBBOA-584--[1]
PMDA/ODA (Commercial Type)-505--[1]
s-BPDA/PPD (Commercial Type)-560--[1]
DPPD-MBDAM36950552568[2]
DPPD-HFI34549351665[2]
DPPD-BAPHF33851052565[2]
Aliphatic-Aromatic Diamines
BOCA-BTDA (3:1)-432--[3]
BOCA-BTDA (1:1)-455--[3]
BOCA-BTDA (1:3)-479--[3]
Naphthalene-Containing Diamines
PI-1O (6FDA-BAN-1)32151052555.4[4]
PI-2O (6FDA-BAN-2)34252054057.3[4]
PI-2B (BPDA-BAN-2)38753555561.2[4]
  • Tg: Glass Transition Temperature

  • Td5/Td10: Temperature at 5% and 10% weight loss, respectively.

  • s-BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride

  • PMDA: Pyromellitic dianhydride

  • DPPD: 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride

  • BOCA: Bicyclo[2.2.2]-oct-7-ene-2,3,5,6-tetracarboxylic dianhydride

  • BTDA: Benzophenonetetracarboxylic dianhydride

  • 6FDA: 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640)

  • BAPBBI: Bisbenzimidazole based diamine

  • BAPBBOA: Bisbenzoxazole based diamine

  • ODA: 4,4'-Oxydianiline

  • PPD: p-Phenylenediamine

  • MBDAM, HFI, BAPHF, BAN-1, BAN-2: Specific aromatic diamines with varying substituents.[2][4]

Generally, polyimides with rigid molecular chain skeletons and strong intermolecular forces, such as those containing bisbenzimidazole and bisbenzoxazole groups, exhibit higher thermal decomposition temperatures.[1] The introduction of bulky side groups or flexible linkages (like ether bonds) can affect chain packing and modify properties like Tg and solubility.[4][5] For instance, methyl groups at the ortho-positions of the aniline (B41778) ring can hinder the rotation of aromatic rings, leading to an increased Tg.[4] Polyimides derived from aromatic dianhydrides tend to show better thermomechanical properties compared to those from cycloaliphatic dianhydrides.[6][7]

Experimental Protocols

The data presented in this guide is typically obtained through the following standardized experimental procedures.

A common method for synthesizing polyimides involves a two-step polycondensation reaction.[8][9]

  • Step 1: Poly(amic acid) Synthesis: An aromatic diamine and an aromatic dianhydride are reacted in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The reaction is typically carried out under a nitrogen atmosphere at room temperature with stirring for several hours. This step results in the formation of a viscous poly(amic acid) solution.

  • Step 2: Imidization: The poly(amic acid) precursor is converted into the final polyimide via cyclization. This can be achieved through two primary methods:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in stages at progressively higher temperatures (e.g., 100 °C, 200 °C, 300 °C) to drive the cyclization reaction and remove the solvent and water byproduct.[10]

    • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine), is added to the poly(amic acid) solution. This allows for the conversion to polyimide at lower temperatures.[8]

TGA is performed to evaluate the thermal stability and decomposition characteristics of the synthesized polyimides.[8]

  • Sample Preparation: A small amount of the polyimide film or powder (typically 5-10 mg) is placed into a TGA sample pan, commonly made of alumina (B75360) or platinum.

  • Analysis Conditions: The sample is heated in a controlled atmosphere (usually inert, e.g., nitrogen) from ambient temperature to a high temperature (e.g., 800 °C or 1000 °C). A constant heating rate, typically 10 °C/min or 20 °C/min, is applied.[2][11]

  • Data Acquisition: The instrument continuously measures the sample's weight as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. Key data points, such as the temperature at 5% (Td5) and 10% (Td10) weight loss, are determined from this curve to quantify thermal stability.[2] The residual weight at the end of the experiment is reported as the char yield.

DSC is used to determine the glass transition temperature (Tg) of the polyimides.

  • Sample Preparation: A small, weighed sample (typically 5-10 mg) of the polyimide is hermetically sealed in an aluminum pan.

  • Analysis Conditions: The sample is subjected to a controlled temperature program, often involving heating-cooling-heating cycles to erase any prior thermal history. The analysis is conducted under a nitrogen atmosphere at a typical heating rate of 10 °C/min or 20 °C/min.[2][4]

  • Data Acquisition: The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and a reference. The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined from the midpoint of this transition during the second heating scan.

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and thermal characterization of polyimides from different monomers.

G cluster_synthesis Polyimide Synthesis cluster_characterization Thermal Characterization cluster_results Key Performance Indicators Diamine Diamine Monomer (e.g., Aromatic, Aliphatic) PAA Poly(amic acid) Solution Diamine->PAA Polycondensation Dianhydride Dianhydride Monomer (e.g., PMDA, BPDA) Dianhydride->PAA PI Polyimide Film/Powder PAA->PI Imidization (Thermal or Chemical) TGA Thermogravimetric Analysis (TGA) PI->TGA DSC Differential Scanning Calorimetry (DSC) PI->DSC Td Decomposition Temp. (Td5, Td10) TGA->Td Char Char Yield (%) TGA->Char Tg Glass Transition Temp. (Tg) DSC->Tg

References

A Comparative Guide to the Mechanical Properties of High-Performance Polymers: Featuring Poly(ester imide)s from 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Polymer Performance for Demanding Applications

In the realm of high-performance materials, the selection of a polymer with the optimal balance of mechanical strength, thermal stability, and processability is paramount. This guide provides a comprehensive comparison of the mechanical properties of poly(ester imide)s derived from 4-aminophenyl 4-aminobenzoate (B8803810) against established industry alternatives, including aramid fibers and other polyimides. The data presented herein is supported by experimental findings to facilitate informed material selection for advanced research and development applications.

Comparative Analysis of Mechanical Properties

The mechanical performance of polymers is a critical determinant of their suitability for various applications. The following table summarizes key mechanical properties for a poly(ester imide) copolymer synthesized from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride, 2,2′‐bis(trifluoromethyl)benzidine, and 4‐aminophenyl‐4′‐aminobenzoate, alongside prominent high-performance polymers.

Polymer/MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Poly(ester imide) from 4-Aminophenyl 4-aminobenzoate [1]282 - 3325.7 - 7.810.2 - 23.3
Kevlar® 29 ~3620~83~3.6
Kevlar® 49 ~3800 - 4100~131~2.8
Nomex® 410 (0.13 mm / 5 mil) [2]103.7 (MD) / 50.0 (XD)-15 (MD) / 12 (XD)
Kapton® HN (25 µm / 1 mil) 2312.572

MD: Machine Direction, XD: Cross Direction. Values for Kevlar and Kapton are typical and may vary with specific grade and testing conditions.

Visualizing Mechanical Performance

The following diagram illustrates the relationship between the tensile strength and Young's modulus of the compared polymers, providing a visual representation of their relative stiffness and strength.

Mechanical_Properties_Comparison cluster_main Mechanical Properties of High-Performance Polymers PEsI Poly(ester imide) (from this compound) Tensile Strength: 282-332 MPa Young's Modulus: 5.7-7.8 GPa KaptonHN Kapton® HN Tensile Strength: 231 MPa Young's Modulus: 2.5 GPa PEsI->KaptonHN Higher Modulus & Strength Kevlar49 Kevlar® 49 Tensile Strength: ~3800-4100 MPa Young's Modulus: ~131 GPa Kevlar29 Kevlar® 29 Tensile Strength: ~3620 MPa Young's Modulus: ~83 GPa Kevlar49->Kevlar29 Higher Modulus Kevlar29->PEsI Significantly Higher Strength Nomex410 Nomex® 410 Tensile Strength: 50-104 MPa Young's Modulus: N/A KaptonHN->Nomex410 Higher Strength

Caption: Comparative diagram of tensile strength and Young's modulus for selected polymers.

Experimental Protocols

Synthesis of Poly(ester imide) Copolymers

The following is a representative procedure for the synthesis of poly(ester imide) copolymers from 4-aminophenyl-4'-aminobenzoate.

Monomer Synthesis (Exemplary): A series of poly(ester imide) (PEsI) copolymers can be synthesized using 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA), 2,2′‐bis(trifluoromethyl)benzidine (TFMB), and 4‐aminophenyl‐4′‐aminobenzoate (APAB) as the monomers.[1]

Polymerization (General Procedure): A general two-step polymerization method is often employed.

  • Poly(amic acid) Synthesis: The diamines (TFMB and APAB) are dissolved in an anhydrous polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), under a nitrogen atmosphere. The dianhydride (4,4'-BPDA) is then added to the solution in stoichiometric amounts. The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours) to form a viscous poly(amic acid) solution.

  • Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then thermally cured in a stepwise manner under vacuum or inert atmosphere. A typical curing cycle might involve heating at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature to effect the conversion of the poly(amic acid) to the final poly(ester imide).

Mechanical Property Testing

The mechanical properties of the polymer films are typically determined using standardized tensile testing methods.

ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting This method is suitable for films with a thickness of less than 1.0 mm.

  • Specimen Preparation: Rectangular or dumbbell-shaped specimens are cut from the polymer film. The dimensions of the specimens are precisely measured.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead displacement until the specimen fails. The load and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

ASTM D638: Standard Test Method for Tensile Properties of Plastics This method is applicable to thicker plastic specimens.

  • Specimen Preparation: Standard dumbbell-shaped test specimens are prepared, typically by injection molding or machining.

  • Test Procedure: Similar to ASTM D882, the specimen is subjected to a tensile load in a universal testing machine until failure.

  • Calculations: The same key mechanical properties (tensile strength, Young's modulus, and elongation at break) are calculated from the resulting stress-strain curve.

This guide provides a foundational comparison of the mechanical properties of a poly(ester imide) derived from this compound with several high-performance alternatives. For specific applications, it is recommended to consult detailed technical datasheets and conduct further targeted testing to ensure optimal material selection.

References

Performance Showdown: 4-Aminophenyl 4-aminobenzoate Copolymers vs. High-Temperature Benchmarks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and polymer chemistry, the quest for superior high-temperature materials is perpetual. This guide provides a detailed performance evaluation of polymers incorporating 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB), a promising monomer for enhancing thermal and mechanical properties. Through a comparative analysis with the industry-standard polyimide, Kapton®, this document offers a clear perspective on the potential of APAB-based polymers in demanding high-temperature applications.

This comparison leverages experimental data from scientific literature to objectively assess the performance of poly(ester imide) (PEsI) copolymers synthesized using APAB. The guide is structured to provide a clear overview of material properties, detailed experimental methodologies, and visual representations of testing workflows to aid in informed decision-making for material selection and development.

Comparative Performance Data

The following tables summarize the key thermal and mechanical properties of APAB-based poly(ester imide) copolymers and the benchmark material, Kapton®. This side-by-side comparison highlights the performance advantages and trade-offs of each material.

Table 1: Thermal Properties

PropertyAPAB-based PEsI CopolymersKapton® HNTest Method
Glass Transition Temperature (Tg) 445 - 455 °C (for specific compositions)[1]360 - 410 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (TGA) > 500 °C[1]550 - 600 °CThermogravimetric Analysis (TGA)
Coefficient of Thermal Expansion (CTE) 3.8 - 24.2 ppm/K[1]~20 ppm/KThermomechanical Analysis (TMA)

Table 2: Mechanical Properties

PropertyAPAB-based PEsI CopolymersKapton® HNTest Method
Tensile Strength 282 - 332 MPa[1]~170 - 230 MPaASTM D882
Tensile Modulus 5.7 - 7.8 GPa[1]~2.5 - 3.0 GPaASTM D882
Elongation at Break 10.2 - 23.3%[1]~70%ASTM D882

In-Depth Analysis of Performance

The incorporation of 4-Aminophenyl 4-aminobenzoate into a poly(ester imide) backbone demonstrates a significant enhancement in key performance metrics. Notably, the APAB-based copolymers exhibit a higher glass transition temperature (Tg) compared to Kapton®, indicating superior dimensional stability at elevated temperatures.[1] This is a critical attribute for applications in microelectronics and aerospace where maintaining structural integrity under thermal stress is paramount.

In terms of mechanical strength, the APAB-copolymers also show a distinct advantage, with significantly higher tensile strength and modulus than Kapton®.[1] This suggests that materials derived from APAB could offer improved durability and resistance to deformation in high-stress environments. However, it is important to note that the elongation at break for the APAB-copolymers is lower than that of Kapton®, indicating a more rigid and less flexible material.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Procedure:

  • A small sample of the polymer (5-10 mg) is placed in a TGA crucible.

  • The crucible is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The temperature at which 5% of the initial mass is lost is recorded as the 5% weight loss temperature (Td5%).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Sample Polymer Sample (5-10mg) Crucible Place in TGA Crucible Sample->Crucible Furnace Load into TGA Furnace Crucible->Furnace Heat Heat at Constant Rate (e.g., 10°C/min) under N2 atmosphere Furnace->Heat Record Record Mass vs. Temperature Heat->Record Plot Plot TGA Curve Record->Plot Determine Determine 5% Weight Loss Temp (Td5%) Plot->Determine

TGA Experimental Workflow
Tensile Testing

Objective: To determine the mechanical properties of the polymer film, including tensile strength, tensile modulus, and elongation at break.

Procedure:

  • Polymer films are prepared with a uniform thickness.

  • Dog-bone shaped specimens are cut from the film according to ASTM D882 standard dimensions.

  • The specimen is mounted in the grips of a universal testing machine.

  • The specimen is pulled at a constant rate of extension until it fractures.

  • The load and displacement are continuously recorded during the test.

  • Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Film Prepare Polymer Film Cut Cut Dog-bone Specimen (ASTM D882) Film->Cut Mount Mount in Universal Testing Machine Cut->Mount Pull Apply Tensile Load at Constant Rate Mount->Pull Record Record Load and Displacement Pull->Record Plot Generate Stress-Strain Curve Record->Plot Calculate Calculate Tensile Strength, Modulus, and Elongation Plot->Calculate

Tensile Testing Experimental Workflow

Conclusion

The integration of this compound into polymer backbones presents a compelling strategy for developing next-generation high-temperature materials. The resulting poly(ester imide) copolymers demonstrate superior thermal stability and mechanical strength when compared to the established benchmark, Kapton®. While further research is needed to fully characterize the long-term performance and processability of these materials, the initial data strongly suggests that APAB-based polymers are a promising avenue for applications demanding exceptional performance under extreme thermal and mechanical conditions. This guide serves as a foundational resource for researchers and engineers looking to explore the potential of this innovative monomer.

References

A Comparative Guide: 4-Aminophenyl 4-aminobenzoate vs. m-Phenylenediamine for High-Performance Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced polymers, the selection of appropriate monomers and curing agents is paramount to achieving desired material properties. This guide provides a detailed, objective comparison of two aromatic diamines: 4-Aminophenyl 4-aminobenzoate (B8803810) and m-Phenylenediamine. This analysis is supported by physicochemical data, performance characteristics in key applications, and standardized experimental protocols.

Physicochemical Property Comparison

A fundamental understanding of the intrinsic properties of these molecules is crucial for predicting their behavior in polymerization reactions and the final characteristics of the resulting materials.

Property4-Aminophenyl 4-aminobenzoatem-Phenylenediamine
Chemical Structure C₁₃H₁₂N₂O₂C₆H₈N₂
Molecular Weight 228.25 g/mol 108.14 g/mol
Melting Point 179.0 to 183.0 °C[1][2]64-66 °C[3][4][5][6]
Boiling Point 465.6 °C at 760 mmHg (Predicted)[1]282-284 °C[3][4]
Appearance Light yellow to brown powder/crystal[2][7]Colorless to white crystalline solid, turns red in air[5]
Solubility in Water Limited solubility[7]350 g/L (25 °C)[3][5]
pKa 4.01±0.10 (Predicted)[1]5.11, 2.50 (at 20°C)[3][4]

Performance Comparison in Polymer Applications

Both this compound and m-Phenylenediamine are utilized in the synthesis of high-performance polymers such as polyamides and as curing agents for epoxy resins. Due to the absence of direct comparative studies under identical conditions, this section provides an analysis based on available data for polymers derived from each compound.

As Epoxy Curing Agents

Aromatic amines are a critical class of curing agents for epoxy resins, imparting excellent thermal and chemical resistance to the cured product. The curing process involves the reaction of the amine's active hydrogens with the epoxy groups of the resin.

m-Phenylenediamine is a well-established, widely used aromatic amine curing agent. It offers a good balance of properties, including high-temperature resistance and good chemical resistance.[8] However, its handling requires care due to its toxicological profile.

This compound , with its ester linkage, introduces a different structural element. While specific data on its performance as a standalone epoxy curing agent is limited in the reviewed literature, the presence of the ester group could potentially influence properties such as flexibility and adhesion. The reactivity of the amine groups is a key factor in the curing process.

In Polyamide Synthesis

Aromatic polyamides, or aramids, are known for their exceptional strength and thermal stability.

m-Phenylenediamine is a key monomer in the production of aramid fibers, contributing to their high strength and heat resistance.[9]

This compound can also be used as a monomer in the synthesis of poly(ester imide)s, a class of polymers with excellent thermal stability and dielectric properties. Studies on poly(ester imide) copolymers synthesized using 4-aminophenyl-4'-aminobenzoate (APAB) have shown that these materials can exhibit high glass transition temperatures (Tg) and good mechanical properties, making them suitable for applications in flexible printed circuit boards.[2]

Experimental Protocols

To ensure accurate and reproducible comparisons of these or other similar compounds, standardized experimental procedures are essential.

Protocol 1: Determination of Pot Life of Epoxy Resin

Methodology based on ASTM D2471:

  • Preparation: Accurately weigh the epoxy resin and the amine curing agent (either this compound or m-Phenylenediamine) into a standardized container based on the stoichiometric ratio. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

  • Mixing: Thoroughly mix the components for a specified duration (e.g., 3 minutes) until a homogeneous mixture is achieved.

  • Observation: Start a timer immediately after mixing. Periodically probe the mixture with a stirrer.

  • Endpoint: The pot life is defined as the time at which the mixture reaches a certain viscosity or becomes unworkable (e.g., forms a gel or solidifies).

Protocol 2: Evaluation of Mechanical Properties of Cured Polymer

Methodology based on ASTM D638 for Tensile Properties:

  • Specimen Preparation: Cast the mixture of epoxy resin and curing agent into dumbbell-shaped molds. Cure the specimens according to a specified schedule (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature).

  • Conditioning: Condition the cured specimens at a standard temperature and humidity for a specified period.

  • Testing: Mount the specimen in a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis: Record the load and elongation to calculate tensile strength, modulus of elasticity, and elongation at break.

Visualizing Mechanisms and Workflows

Epoxy Curing Reaction Mechanism

The fundamental reaction between a primary aromatic amine and an epoxy group proceeds via a nucleophilic addition, as illustrated below.

G cluster_reactants Reactants cluster_products Products PrimaryAmine R-NH₂ (Primary Amine) SecondaryAmine R-NH-CH₂-CH(OH)-R' (Secondary Amine) PrimaryAmine->SecondaryAmine Reaction with first epoxy group Epoxy Epoxy Group TertiaryAmine R-N(CH₂-CH(OH)-R')₂ (Tertiary Amine) SecondaryAmine->TertiaryAmine Reaction with second epoxy group

Caption: Simplified reaction pathway of a primary amine with epoxy groups.

Experimental Workflow for Curing Agent Comparison

A logical workflow for comparing the performance of different curing agents is essential for generating reliable data.

G Start Select Curing Agents (e.g., this compound vs. m-Phenylenediamine) Formulation Prepare Epoxy Formulations (Stoichiometric Ratios) Start->Formulation Curing Cure Samples (Defined Schedule) Formulation->Curing PotLife Determine Pot Life (ASTM D2471) Formulation->PotLife MechanicalTesting Mechanical Property Testing (ASTM D638, etc.) Curing->MechanicalTesting ThermalAnalysis Thermal Analysis (DSC, TGA) Curing->ThermalAnalysis DataAnalysis Data Analysis and Comparison PotLife->DataAnalysis MechanicalTesting->DataAnalysis ThermalAnalysis->DataAnalysis Conclusion Conclusion on Performance DataAnalysis->Conclusion

Caption: General experimental workflow for comparing epoxy curing agents.

Conclusion

Both this compound and m-Phenylenediamine serve as valuable building blocks in the synthesis of high-performance polymers. m-Phenylenediamine is a well-characterized and widely utilized monomer and curing agent, known for imparting high thermal and mechanical stability. This compound, with its larger molecular structure and ester functionality, offers potential for creating polymers with tailored properties, such as enhanced flexibility or specific dielectric characteristics, as seen in poly(ester imide) systems.

The choice between these two compounds will ultimately depend on the specific performance requirements of the target application. For applications demanding a proven track record of high strength and thermal resistance, m-Phenylenediamine remains a primary choice. For researchers and developers seeking to innovate and fine-tune polymer properties, this compound presents an interesting alternative worthy of further investigation and direct comparative studies. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations.

References

A Comparative Guide to the Polymer Properties of 4-Aminophenyl 4-aminobenzoate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the polymer properties derived from 4-Aminophenyl 4-aminobenzoate (B8803810) (4-APAB) against two widely used aromatic diamine monomers: 4,4'-Oxydianiline (ODA) and p-Phenylenediamine (B122844) (PPD). The selection of a suitable diamine monomer is critical in the synthesis of high-performance polymers, such as polyimides, as it significantly influences the final material's thermal, mechanical, and processing characteristics. This document aims to assist researchers and professionals in making informed decisions by presenting a side-by-side comparison based on available experimental data.

Comparative Performance Data

The following tables summarize the key thermal and mechanical properties of polyimides synthesized from 4-APAB, ODA, and PPD with common dianhydrides. It is important to note that the properties of the final polymer can vary depending on the specific dianhydride used, the polymerization conditions, and the processing of the material.

Table 1: Thermal Properties of Polyimides

MonomerDianhydrideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Coefficient of Thermal Expansion (CTE) (ppm/K)
4-Aminophenyl 4-aminobenzoate (4-APAB) 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA)445 - 455[1]~380[2]3.8 - 24.2[3]
4,4'-Oxydianiline (ODA) Pyromellitic dianhydride (PMDA)302[4]>500~50
3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA)276[4]>500-
p-Phenylenediamine (PPD) 3,3′,4,4′‐Biphenyltetracarboxylic dianhydride (s-BPDA)>400>500Low

Table 2: Mechanical Properties of Polyimides

MonomerDianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound (4-APAB) 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA)282 - 332[3]5.7 - 7.8[3]10.2 - 23.3[3]
4,4'-Oxydianiline (ODA) Pyromellitic dianhydride (PMDA)~1103.42[4]2.82[4]
3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA)114.19[4]3.23[4]3.58[4]
p-Phenylenediamine (PPD) 3,3′,4,4′‐Biphenyltetracarboxylic dianhydride (s-BPDA)HighHighLow

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The following are detailed protocols for the key experiments cited.

Thermal Properties
  • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) according to ASTM D3418 .[5] The sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The Tg is identified as the midpoint of the inflection in the heat flow curve.

  • Decomposition Temperature (Td): Measured by Thermogravimetric Analysis (TGA) following ASTM E2550 .[1][6] The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air), and the weight loss is recorded as a function of temperature. The Td5 is the temperature at which 5% weight loss occurs.

  • Coefficient of Thermal Expansion (CTE): Measured using Thermomechanical Analysis (TMA). A sample with a defined geometry is subjected to a controlled temperature program, and the change in its dimensions is measured by a sensitive probe.

Mechanical Properties
  • Tensile Properties: Tensile strength, tensile modulus, and elongation at break are determined according to ASTM D638 for plastic films.[7][8] Dog-bone shaped specimens are pulled at a constant rate of extension until they fracture. The stress and strain are recorded throughout the test to generate a stress-strain curve from which the key properties are calculated.

Visualizing Synthesis and Testing Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general synthesis of polyimides and the workflow for their characterization.

G cluster_synthesis Polyimide Synthesis Workflow Diamine Aromatic Diamine (e.g., 4-APAB, ODA, PPD) Polymerization Polymerization Diamine->Polymerization Dianhydride Aromatic Dianhydride (e.g., BPDA, PMDA) Dianhydride->Polymerization Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polymerization Polyamic_Acid Poly(amic acid) Solution Polymerization->Polyamic_Acid Imidization Imidization (Thermal or Chemical) Polyamic_Acid->Imidization Polyimide Polyimide Film/Product Imidization->Polyimide

Caption: General workflow for the two-step synthesis of aromatic polyimides.

G cluster_testing Polymer Property Testing Workflow Sample Polyimide Sample (Film or Molded Part) Thermal_Testing Thermal Analysis Sample->Thermal_Testing Mechanical_Testing Mechanical Testing Sample->Mechanical_Testing DSC DSC (ASTM D3418) - Glass Transition (Tg) Thermal_Testing->DSC TGA TGA (ASTM E2550) - Decomposition Temp. Thermal_Testing->TGA TMA TMA - CTE Thermal_Testing->TMA Tensile Tensile Test (ASTM D638) - Strength, Modulus, Elongation Mechanical_Testing->Tensile Data_Analysis Data Analysis & Comparison DSC->Data_Analysis TGA->Data_Analysis TMA->Data_Analysis Tensile->Data_Analysis

Caption: Standard workflow for the thermal and mechanical characterization of polymers.

Concluding Remarks

The choice between this compound, 4,4'-oxydianiline, and p-phenylenediamine for the synthesis of high-performance polymers depends on the specific application requirements.

  • This compound (4-APAB) appears to be a promising monomer for producing poly(ester imide)s with high glass transition temperatures and good mechanical strength.[1][3] The presence of the ester linkage can enhance solubility and processability compared to more rigid all-aromatic polyimides.

  • 4,4'-Oxydianiline (ODA) is a widely used monomer that imparts flexibility to the polymer backbone due to the ether linkage, resulting in polymers with good processability and balanced mechanical properties.[4] Polyimides based on ODA are known for their excellent thermal stability.

  • p-Phenylenediamine (PPD) leads to the formation of rigid-rod-like polymers with exceptional thermal stability and high tensile modulus.[9] However, the rigidity of the polymer chains can result in lower solubility and processability.

Researchers and drug development professionals are encouraged to consider these trade-offs when selecting a diamine for their specific polymer synthesis needs. The experimental protocols outlined in this guide provide a foundation for conducting further comparative studies to validate the performance of these monomers in specific formulations and applications.

References

A Comparative Guide to Aromatic Diamine Structure-Property Relationships in Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of how the chemical structure of aromatic diamines influences the key properties of polyimides. The information is tailored for researchers, scientists, and professionals in drug development and materials science, offering objective comparisons supported by experimental data.

The properties of polyimides—a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance—are profoundly dictated by the molecular structure of their constituent monomers: a dianhydride and a diamine.[1] The aromatic diamine, in particular, plays a pivotal role in defining the polymer backbone's rigidity, symmetry, and intermolecular interactions, which in turn govern the final material's performance characteristics. This guide explores these relationships, focusing on thermal stability, mechanical properties, and solubility.

Influence of Diamine Structure on Polyimide Properties: A Comparative Overview

The structural characteristics of the aromatic diamine, such as linearity, the presence of flexible or bulky groups, and isomeric points of attachment, can be tailored to achieve desired polyimide properties.[2] Generally, rigid and linear diamines enhance thermal stability and mechanical strength due to efficient chain packing, while flexible linkages and bulky side groups improve solubility by disrupting this packing.

Quantitative Data Comparison

The following tables summarize the quantitative impact of different aromatic diamine structures on the key properties of polyimides. For a consistent comparison, the data is presented for polyimides synthesized with 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) and dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA).[3][4]

Table 1: Thermal Properties of Polyimides Derived from Different Aromatic Diamines [3]

DianhydrideDiamine MonomerDiamine StructureGlass Transition Temp. (Tg, °C)
BPADA AHPLinear Benzene218
FDNElectronegative -CF3250
DSNBulky -SO2-239
DHM-CH3- between rings225
HBPDA AHPLinear Benzene203
FDNElectronegative -CF3243
DSNBulky -SO2-221
DHM-CH3- between rings211

Table 2: Mechanical Properties of Polyimides Derived from 4,4'-Oxydianiline (ODA) with Various Dianhydrides [5]

DianhydrideDiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PMDA ODA-3.422.82
BTDA ODA114.193.233.58
BPDA ODA---

Table 3: Solubility of Polyimides Based on Different Diamine Structures [1]

Diamine SeriesRationaleNMPDMAcCHCl3THF
BAN-1 based Less bulky side group++++++-
BAN-2 based Moderately bulky side group+++++++
BAN-3 based Most bulky side group++++++++

(Note: ++: soluble at room temperature; +: soluble upon heating; +-: partially soluble upon heating)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

3.1 Polyimide Synthesis (Two-Step Method)

The most common method for synthesizing polyimides is a two-step process.[1]

  • Poly(amic acid) Formation: An aromatic diamine is reacted with a stoichiometric amount of an aromatic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidone (NMP), at ambient temperature under an inert atmosphere (e.g., nitrogen). The reaction mixture is stirred for several hours to yield a viscous poly(amic acid) solution.

  • Imidization: The poly(amic acid) precursor is then converted to the final polyimide. This can be achieved through two primary methods:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a substrate to form a film, which is then heated in a programmed manner, typically with stages up to 300-350°C, to drive the cyclodehydration process.[6]

    • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution at room temperature. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.[7]

3.2 Thermal Analysis

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polyimides. A small sample (typically 5-10 mg) is heated at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[6][8] The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is recorded as a measure of thermal decomposition.

  • Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. The sample is heated at a controlled rate (e.g., 10 K/min), and the Tg is typically determined as the midpoint of the transition in the heat flow curve.[9]

3.3 Mechanical Property Testing

The mechanical properties of polyimide films are evaluated using a universal testing machine.[5]

  • Sample Preparation: Polyimide films of uniform thickness are cut into specific dimensions (e.g., dumbbell-shaped specimens).

  • Tensile Testing: The film is clamped into the grips of the testing machine and pulled at a constant crosshead speed. The stress (force per unit area) and strain (elongation) are recorded to determine the tensile strength (stress at break), tensile modulus (stiffness), and elongation at break (ductility).[5]

3.4 Solubility Testing

The solubility of polyimides is determined by dissolving a small amount of the polymer (e.g., 10 mg) in a specific volume of solvent (e.g., 1 mL) at room temperature or with heating. The solubility is often reported qualitatively (e.g., soluble, partially soluble, insoluble).[1]

Visualization of Structure-Property Relationships

The following diagram illustrates the logical relationships between the structural features of aromatic diamines and the resulting properties of the polyimides.

G cluster_structure Aromatic Diamine Structural Features cluster_properties Resulting Polyimide Properties Rigidity High Rigidity & Linearity (e.g., p-phenylenediamine) Thermal High Thermal Stability (High Tg, Td) Rigidity->Thermal Increases Mechanical High Mechanical Strength & Modulus Rigidity->Mechanical Increases Solubility_low Low Solubility Rigidity->Solubility_low Decreases Flexibility Flexible Linkages (e.g., -O-, -CH2-) Flexibility->Mechanical Decreases Modulus Solubility_high Improved Solubility Flexibility->Solubility_high Increases Thermal_low Lower Thermal Stability (Lower Tg) Flexibility->Thermal_low Decreases Bulky Bulky/Pendant Groups (e.g., Fluorenyl, -CF3) Bulky->Thermal Can Increase Tg (Restricts Rotation) Bulky->Mechanical Maintains Strength Bulky->Solubility_high Increases Isomerism Meta/Ortho Linkages Isomerism->Solubility_high Increases Isomerism->Thermal_low Decreases Tg

Caption: Structure-property relationships in polyimides.

References

Benchmarking "4-Aminophenyl 4-aminobenzoate" Based Materials Against Commercial Polymers: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymeric carrier is a critical step in the design of effective drug delivery systems. While commercial polymers such as Poly(lactic-co-glycolic acid) (PLGA), Poly(lactic acid) (PLA), and Polycaprolactone (PCL) are widely utilized due to their biocompatibility and biodegradability, the quest for materials with enhanced thermal and mechanical stability has led to the exploration of aromatic polymers. This guide provides a comparative analysis of materials derived from "4-Aminophenyl 4-aminobenzoate" (APAB), specifically poly(ester imide)s (PEsIs), against these established commercial polymers.

This document summarizes available quantitative data, outlines detailed experimental protocols, and provides visualizations to aid in the objective assessment of these materials for drug delivery applications. It is important to note that while data on the fundamental properties of APAB-based polymers exist, direct comparative studies on their drug release kinetics and in vivo biocompatibility against commercial aliphatic polyesters are still emerging in the scientific literature.

Data Presentation: A Comparative Overview

The following tables summarize the key physicochemical, mechanical, and thermal properties of an exemplary APAB-based poly(ester imide) copolymer and common commercial polymers used in drug delivery.

Table 1: Physicochemical Properties

PropertyAPAB-Based Poly(ester imide)Poly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Chemical Structure Aromatic poly(ester imide)Aliphatic polyesterAliphatic polyesterAliphatic polyester
Degradation Mechanism Expected to be slow, via hydrolysis of ester linkagesHydrolysis of ester linkagesHydrolysis of ester linkagesHydrolysis of ester linkages
Solubility Soluble in organic solvents like N-methyl-2-pyrrolidone (NMP)Soluble in chlorinated solvents, dioxane, and tetrahydrofuranSoluble in a wide range of common solvents including dichloromethane (B109758), ethyl acetate, and acetone.[1]Soluble in chlorinated and aromatic solvents, and tetrahydrofuran
Water Absorption LowLow (around 0.5-2%)Higher than PLA, tunable by LA:GA ratio[2]Very low (<1%)

Table 2: Mechanical Properties

PropertyAPAB-Based Poly(ester imide) CopolymerPoly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Tensile Modulus (GPa) 5.7–7.81.2-3.01.0-2.0[3]0.2-0.4
Tensile Strength (MPa) 282–33250-7040-5020-30
Elongation at Break (%) 10.2%–23.3%2-102-10>100

Table 3: Thermal Properties

PropertyAPAB-Based Poly(ester imide) CopolymerPoly(lactic acid) (PLA)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Glass Transition Temperature (Tg, °C) 445-455 (or not distinct)55-6545-55[4]-60
Melting Temperature (Tm, °C) Not applicable (amorphous)150-180Amorphous59-64
Decomposition Temperature (°C) > 500~350~300-400~350

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis of an APAB-based polymer and the fabrication of nanoparticles from a commercial polymer.

Protocol 1: Synthesis of a 4-Aminophenyl 4-aminobenzoate (B8803810) (APAB)-Based Poly(ester imide)

This protocol is based on the synthesis of poly(ester imide) copolymers from 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA), 2,2′‐bis(trifluoromethyl)benzidine (TFMB), and 4‐aminophenyl‐4′‐aminobenzoate (APAB).

Materials:

  • 3,3′,4,4′‐biphenyltetracarboxylic dianhydride (BPDA)

  • 2,2′‐bis(trifluoromethyl)benzidine (TFMB)

  • 4‐aminophenyl‐4′‐aminobenzoate (APAB)

  • N-methyl-2-pyrrolidone (NMP)

  • Pyridine (B92270)

  • Acetic anhydride (B1165640)

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask, dissolve equimolar amounts of the diamines (a mixture of TFMB and APAB at a desired molar ratio) in NMP.

    • Slowly add a stoichiometric amount of BPDA powder to the diamine solution with continuous stirring at room temperature.

    • Continue the reaction for 24 hours at room temperature to obtain a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio) as dehydrating agents. The total moles of acetic anhydride should be four times the moles of the repeating unit of the polymer.

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the resulting poly(ester imide) by pouring the solution into a large volume of methanol.

    • Collect the polymer precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.

Protocol 2: Fabrication of Poly(lactic acid) (PLA) Nanoparticles by Emulsification-Solvent Evaporation

This is a widely used method for preparing nanoparticles from commercial aliphatic polyesters.[5]

Materials:

  • Poly(lactic acid) (PLA)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Drug to be encapsulated

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLA and the drug in dichloromethane.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of PVA (e.g., 1-5% w/v).

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (O/W) emulsion. The parameters (time, power) should be optimized to achieve the desired particle size.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid PLA nanoparticles.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water several times to remove excess PVA and unencapsulated drug.

    • Lyophilize the washed nanoparticles to obtain a dry powder.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key processes and relationships relevant to the comparison of these polymeric materials.

G cluster_0 Cellular Uptake and Drug Release Nanoparticle Drug-Loaded Nanoparticle Endocytosis Endocytosis Nanoparticle->Endocytosis 1. Uptake Endosome Endosome Endocytosis->Endosome 2. Encapsulation DrugRelease Drug Release (pH-mediated) Endosome->DrugRelease 3. Acidification Cytoplasm Cytoplasm DrugRelease->Cytoplasm 4. Escape Target Intracellular Target Cytoplasm->Target 5. Action Effect Therapeutic Effect Target->Effect

Caption: General signaling pathway of a drug-loaded nanoparticle.

G cluster_synthesis Poly(ester imide) Synthesis Workflow Monomers Diamine (APAB + Co-diamine) + Dianhydride Polymerization Polymerization (24h, RT) Monomers->Polymerization Solvent NMP Solvent Solvent->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Imidization Precipitation Precipitation in Methanol Imidization->Precipitation Washing Washing & Drying Precipitation->Washing PEsI Final Poly(ester imide) Washing->PEsI

Caption: Experimental workflow for poly(ester imide) synthesis.

G cluster_nanofabrication Nanoparticle Fabrication & Characterization Workflow OrganicPhase Polymer + Drug in Organic Solvent Emulsification Emulsification (Homogenization/Sonication) OrganicPhase->Emulsification AqueousPhase Surfactant in Water AqueousPhase->Emulsification SolventEvap Solvent Evaporation Emulsification->SolventEvap Collection Centrifugation & Washing SolventEvap->Collection Lyophilization Lyophilization Collection->Lyophilization Nanoparticles Dry Nanoparticles Lyophilization->Nanoparticles Characterization Characterization (Size, Zeta, Drug Load) Nanoparticles->Characterization

Caption: Workflow for nanoparticle fabrication and characterization.

References

The Pivotal Role of Diamine Structure in Tailoring Polyimide Membrane Gas Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly reliant on high-performance membranes for gas separation. Among the frontrunners in this field are polyimide membranes, prized for their exceptional thermal and chemical stability.[1] The performance of these membranes, particularly their gas permeability and selectivity, is intricately linked to the molecular structure of their constituent monomers. This guide provides a comparative analysis of how the structural modification of diamine monomers influences the gas permeability of the resulting polyimide membranes, supported by experimental data and detailed protocols.

The synthesis of polyimides typically involves the polycondensation reaction between a dianhydride and a diamine.[2] While both monomers contribute to the final properties of the polymer, the diamine component offers a versatile platform for tuning the membrane's gas transport characteristics. By strategically altering the diamine's structure, researchers can manipulate the polymer chain packing, fractional free volume (FFV), and segmental mobility, all of which are critical determinants of gas permeability.[3][4]

Comparative Analysis of Diamine Structures

The strategic selection of diamine monomers allows for the fine-tuning of polyimide membrane properties. Key structural modifications in the diamine, such as the incorporation of bulky side groups, flexible linkages, and fluorine moieties, have been shown to significantly impact gas permeability and selectivity.

For instance, the introduction of bulky, space-occupying groups into the diamine structure can hinder efficient chain packing, thereby increasing the fractional free volume within the polymer matrix. This, in turn, facilitates the transport of gas molecules through the membrane, leading to higher permeability.[5] Similarly, the incorporation of flexible ether linkages can enhance the segmental motion of the polymer chains, which also contributes to increased gas permeability.

Fluorinated diamines have garnered considerable attention for their ability to enhance both gas permeability and selectivity.[3][6] The presence of trifluoromethyl (-CF3) groups, for example, simultaneously increases the fractional free volume due to their bulkiness and reduces intermolecular interactions, leading to improved gas diffusion.[7]

Below is a summary of quantitative data from various studies, illustrating the impact of different diamine structures on the gas permeability and selectivity of polyimide membranes.

DianhydrideDiamine StructurePolyimideGasPermeability (Barrer)Selectivity (α)Reference
6FDAODA6FDA-ODACO29.8CO2/CH4: 25.1[8]
6FDABDAF6FDA-BDAFCO265.0CO2/CH4: 30.2[8]
6FDAp-PDA6FDA-pPDACO22.3CO2/CH4: 41.8[8]
PMDAODAPMDA-ODACO20.31CO2/CH4: 38.7[8]
PMDABDAFPMDA-BDAFCO21.3CO2/CH4: 54.2[8]
Matrimid® 5218PristineMatrimid®H2~15H2/CH4: ~100[6]
Matrimid® 5218FDA2 (Fluorinated) ModifiedFDA2-MATH2~25H2/CH4: ~150[6]

Permeability is expressed in Barrer, where 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹. Selectivity (α) is the ratio of the permeability of the two gases.

Experimental Protocols

The following sections detail the methodologies for the synthesis of polyimide membranes and the measurement of their gas permeability, as compiled from various sources.[2][9][10]

Synthesis of Polyimide Membranes (Solution Casting and Thermal Imidization)
  • Poly(amic acid) Synthesis: A stoichiometric amount of the diamine is dissolved in a dry aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), in a nitrogen-purged reactor. The dianhydride is then added portion-wise to the stirred diamine solution at room temperature. The reaction is allowed to proceed for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

  • Membrane Casting: The poly(amic acid) solution is filtered and then cast onto a clean, flat glass plate using a casting knife to ensure a uniform thickness.

  • Thermal Imidization: The cast film is subsequently heated in a vacuum or inert atmosphere oven using a step-wise heating program. A typical program involves heating at 100 °C for 1 hour, 200 °C for 1 hour, and finally at 300 °C for 1 hour to ensure complete conversion of the poly(amic acid) to the polyimide.

  • Membrane Recovery: After cooling to room temperature, the resulting polyimide membrane is carefully peeled from the glass substrate.

Gas Permeability Measurement (Constant-Volume, Variable-Pressure Method)
  • Membrane Mounting: A circular sample of the polyimide membrane is placed in a permeation cell, which is then sealed to ensure a leak-free system. The effective area of the membrane for permeation is known.

  • System Evacuation: Both the upstream (feed) and downstream (permeate) sides of the permeation cell are thoroughly evacuated to remove any residual gases.

  • Gas Feed: The test gas is introduced to the upstream side of the membrane at a constant pressure (e.g., 3-10 bar).[9]

  • Permeate Pressure Measurement: The pressure increase on the downstream side, which has a known, constant volume, is monitored over time using a high-precision pressure transducer.

  • Permeability Calculation: The gas permeability coefficient (P) is determined from the steady-state rate of pressure increase in the permeate volume. The ideal selectivity for a pair of gases is calculated as the ratio of their individual permeability coefficients.[10] The diffusion coefficient can be determined from the time-lag method.[11]

Logical Relationships and Signaling Pathways

The influence of diamine structure on gas permeability can be visualized as a logical progression from molecular design to membrane performance.

G cluster_0 Diamine Structure Modification cluster_1 Impact on Polymer Properties cluster_2 Gas Transport Properties Diamine Diamine Monomer Bulky Introduction of Bulky Side Groups Diamine->Bulky Flexible Incorporation of Flexible Linkages Diamine->Flexible Fluorinated Addition of Fluorine Moieties Diamine->Fluorinated FFV Increased Fractional Free Volume (FFV) Bulky->FFV Mobility Enhanced Chain Mobility Flexible->Mobility Fluorinated->FFV Interchain Reduced Interchain Interactions Fluorinated->Interchain Permeability Increased Gas Permeability FFV->Permeability Selectivity Altered Gas Selectivity FFV->Selectivity Mobility->Permeability Mobility->Selectivity Interchain->Permeability

Diamine structure's influence on gas transport properties.

References

A Comparative Guide to Monomers for Flexible Electronics Substrates: Evaluating 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of flexible electronics demands substrate materials that are not only pliable and robust but also possess excellent thermal and dielectric properties. While polyimide (PI), polyethylene (B3416737) terephthalate (B1205515) (PET), and polyethylene naphthalate (PEN) are established industry standards, the quest for novel monomers that offer enhanced performance or specialized functionalities is perpetual. This guide provides a comparative analysis of a potential new monomer, 4-aminophenyl 4-aminobenzoate (B8803810), against these conventional materials.

Performance Comparison of Flexible Substrate Monomers

The efficacy of a monomer for flexible electronics is determined by the properties of the resulting polymer. Below is a quantitative comparison of predicted values for Poly(4-aminophenyl 4-aminobenzoate) against established materials.

PropertyPoly(this compound) (Predicted)Polyimide (Kapton®)Polyethylene Terephthalate (PET)Polyethylene Naphthalate (PEN)
Tensile Strength (MPa) 70 - 110170 - 23055 - 75150 - 220
Young's Modulus (GPa) 1.5 - 3.02.5 - 5.02.0 - 4.05.0 - 6.0
Elongation at Break (%) 5 - 1520 - 7050 - 15030 - 120
Glass Transition Temp. (Tg, °C) 180 - 230> 360~75~120
Thermal Decomposition Temp. (Td, °C) > 400> 500~350~400
Dielectric Constant (@ 1 MHz) 3.0 - 4.02.9 - 3.53.0 - 3.32.8 - 3.2

Experimental Protocols

Detailed methodologies for the synthesis of the predicted polymer and its fabrication into a flexible substrate, alongside standard testing procedures, are outlined below.

Synthesis of Poly(this compound) via Low-Temperature Solution Polycondensation

This protocol describes a general method for synthesizing aromatic poly(ester-amide)s.

Materials:

  • This compound (monomer)

  • Terephthaloyl chloride (co-monomer)

  • N,N-dimethylacetamide (DMAc) (solvent)

  • Anhydrous lithium chloride (LiCl)

  • Pyridine (B92270) (acid scavenger)

  • Nitrogen gas (inert atmosphere)

  • Methanol (B129727) (for precipitation)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound and anhydrous LiCl in DMAc under a nitrogen atmosphere. Stir until complete dissolution.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Polycondensation: Slowly add an equimolar amount of terephthaloyl chloride to the cooled solution under vigorous stirring. Add a few drops of pyridine to the reaction mixture.

  • Reaction: Maintain the reaction at 0°C for 2-4 hours, then allow it to warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.

Fabrication of Flexible Polymer Film via Solvent Casting

Materials:

  • Synthesized Poly(this compound)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) (solvent)

  • Glass substrate

  • Doctor blade or casting knife

Procedure:

  • Polymer Solution Preparation: Dissolve the dried polymer in a suitable solvent (e.g., NMP or DMAc) to obtain a homogeneous solution with a concentration of 10-20 wt%. The solution may need to be heated gently to aid dissolution.

  • Casting: Place a clean, dry glass substrate on a level surface. Pour the polymer solution onto one end of the substrate.

  • Film Spreading: Use a doctor blade or casting knife to spread the solution evenly across the substrate to a desired thickness.

  • Drying: Transfer the coated substrate to a vacuum oven. Dry the film at a gradually increasing temperature (e.g., starting from 60°C and increasing to 200°C) over several hours to slowly remove the solvent and prevent the formation of bubbles or defects.

  • Peeling: After complete drying, carefully peel the polymer film from the glass substrate.

  • Annealing (Optional): The freestanding film can be further annealed at a temperature below its glass transition temperature to enhance its mechanical properties and dimensional stability.

Material Property Comparison and Experimental Workflow

The following diagrams illustrate the comparative properties of the monomers and a typical experimental workflow for their evaluation.

G cluster_0 Material Properties Comparison Polyimide Polyimide High Thermal Stability High Thermal Stability Polyimide->High Thermal Stability High Mechanical Strength High Mechanical Strength Polyimide->High Mechanical Strength PEN PEN PEN->High Mechanical Strength Moderate Properties Moderate Properties PEN->Moderate Properties Poly(this compound) Poly(this compound) Predicted Good Thermal & Mechanical Properties Predicted Good Thermal & Mechanical Properties Poly(this compound)->Predicted Good Thermal & Mechanical Properties PET PET Good Flexibility & Low Cost Good Flexibility & Low Cost PET->Good Flexibility & Low Cost

Caption: Comparative properties of flexible substrate materials.

G cluster_1 Experimental Workflow Monomer_Synthesis Monomer Synthesis/ Procurement Polymerization Polymerization Monomer_Synthesis->Polymerization Film_Casting Film Fabrication (Solvent Casting) Polymerization->Film_Casting Characterization Property Characterization Film_Casting->Characterization Device_Fabrication Device Prototyping Characterization->Device_Fabrication

Caption: General experimental workflow for substrate evaluation.

Assessing the Processability of Polyimides Derived from "4-Aminophenyl 4-aminobenzoate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid aromatic backbones often lead to poor processability, limiting their widespread application. A key strategy to enhance processability is the incorporation of flexible linkages into the polymer backbone. This guide provides a comparative assessment of the processability of polyimides derived from the ester-containing diamine, 4-aminophenyl 4-aminobenzoate (B8803810) (APAB). The processability of these poly(ester imide)s is evaluated against other common aromatic polyimides, with a focus on solubility and thermal properties. This analysis is supported by experimental data and detailed methodologies to assist researchers and professionals in the selection and processing of these advanced materials.

Quantitative Processability Data

The following tables summarize key processability-related data for polyimides derived from APAB and a selection of alternative aromatic polyimides.

Table 1: Solubility of Various Polyimides in Organic Solvents

Polyimide System (Diamine/Dianhydride)NMPDMAcDMFDMSOTHFChloroformAcetone
APAB-based PEsl-a ++++++++-++-
APAB-based PEsl-b ++++++++-++++
6FDA / 4-Methyl-1,2-phenylene bis(4-aminobenzoate)+------
6FDA / TFDB++++++-++++++
BPADA / BZ-------
HBPDA / BZ+++++++
ODPA / BAOB++++---
  • ++ : Soluble at room temperature

  • + : Soluble on heating

  • - : Insoluble

Table 2: Thermal Properties of Various Polyimides

Polyimide System (Diamine/Dianhydride)Glass Transition Temp. (Tg, °C)5% Weight Loss Temp. (Td5, °C)
APAB / TFMB / BPDA (PEsI-0.3) 445[1]-
APAB / TFMB / BPDA (PEsI-0.4) 455[1]-
Hyperbranched PI-a (ester-containing) -520[1]
Hyperbranched PI-b (ester-containing) -475[1]
6FDA / 4-Methyl-1,2-phenylene bis(4-aminobenzoate)-380[2]
PMDA / ODA302[3]>500
BTDA / ODA276[3]>500
BPDA / ODA290[3]>500
6FDA / TFDB>300>500
HBPDA / FDN272471
BPADA / FDN298496

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

1. Polyimide Synthesis (Two-Step Method)

This protocol describes a general synthesis for aromatic polyimides.

  • Step 1: Poly(amic acid) Synthesis

    • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, add the diamine monomer (e.g., 4-aminophenyl 4-aminobenzoate).

    • Add a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to dissolve the diamine. The concentration is typically maintained at 15-20 wt% solids.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an equimolar amount of the dianhydride monomer in powder form to the stirred diamine solution.

    • Continue stirring at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Step 2: Chemical Imidization

    • To the poly(amic acid) solution, add a dehydrating agent, such as a mixture of acetic anhydride (B1165640) and a catalyst like pyridine (B92270) or triethylamine. The molar ratio of acetic anhydride to the repeating unit of poly(amic acid) is typically 4:1, and the molar ratio of pyridine to acetic anhydride is 1:1.

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the solution into a non-solvent like methanol (B129727).

    • Filter the precipitate, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100 °C.

2. Solubility Test

This qualitative test determines the solubility of the synthesized polyimides in various organic solvents.

  • Weigh approximately 10 mg of the dried polyimide powder.

  • Add the powder to a vial containing 1 mL of the test solvent (e.g., NMP, DMAc, DMF, DMSO, THF, Chloroform, Acetone).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Observe the solution. Solubility is categorized as:

    • ++ (Soluble at room temperature): The polymer completely dissolves, forming a clear solution.

    • + (Soluble on heating): The polymer does not dissolve at room temperature but dissolves upon heating.

    • - (Insoluble): The polymer does not dissolve, even with heating.

3. Thermal Analysis

  • Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

    • Accurately weigh 5-10 mg of the polyimide sample into an aluminum DSC pan.

    • Place the pan in the DSC instrument. An empty, sealed aluminum pan is used as a reference.

    • Heat the sample to a temperature above its expected Tg to erase its thermal history (e.g., to 400 °C at a rate of 20 °C/min).

    • Cool the sample rapidly (quench cool) to a temperature well below the Tg (e.g., to 50 °C).

    • Heat the sample a second time at a controlled rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.

    • The Tg is determined from the midpoint of the inflection in the heat flow curve from the second heating scan.

  • Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)

    • Place 5-10 mg of the polyimide sample into a TGA sample pan.

    • Heat the sample from room temperature to approximately 800 °C at a constant heating rate of 10 or 20 °C/min.[4]

    • The analysis is conducted under a nitrogen or air atmosphere with a constant flow rate (e.g., 50 mL/min).[4]

    • The 5% weight loss temperature (Td5) is determined as the temperature at which the sample has lost 5% of its initial weight.

Visualizations

Diagram 1: General Synthesis of Polyimides

G Diamine Diamine (e.g., APAB) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Dianhydride Dianhydride->PAA Solvent Aprotic Polar Solvent (e.g., NMP, DMAc) Solvent->PAA Imidization Imidization (Chemical or Thermal) PAA->Imidization Polyimide Polyimide Imidization->Polyimide

Caption: Two-step synthesis of polyimides via a poly(amic acid) precursor.

Diagram 2: Experimental Workflow for Processability Assessment

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_processing Processing Monomers Diamine + Dianhydride Polymerization Polymerization in Solvent Monomers->Polymerization Polyimide_Product Polyimide Powder Polymerization->Polyimide_Product Solubility_Test Solubility Test Polyimide_Product->Solubility_Test DSC_Analysis DSC Analysis (Tg) Polyimide_Product->DSC_Analysis TGA_Analysis TGA Analysis (Td) Polyimide_Product->TGA_Analysis Dissolution Dissolution in Solvent Polyimide_Product->Dissolution Casting Solution Casting / Film Formation Dissolution->Casting Drying Drying / Curing Casting->Drying Final_Product Polyimide Film/Part Drying->Final_Product

Caption: Workflow for polyimide synthesis, characterization, and processing.

Polyimides derived from this compound demonstrate excellent solubility in a variety of common organic solvents, a key indicator of enhanced processability compared to many conventional aromatic polyimides. This improved solubility is attributed to the presence of flexible ester linkages in the polymer backbone, which disrupt chain packing and reduce intermolecular forces. While maintaining high thermal stability with glass transition temperatures well above 400°C for some compositions, the enhanced solubility suggests that these poly(ester imide)s are promising candidates for applications requiring solution-based processing techniques such as spin coating and film casting. The lack of specific melt viscosity data in the literature highlights an area for future research to fully elucidate the melt processability of this class of polyimides. The provided data and experimental protocols offer a valuable resource for researchers in the field of high-performance polymers, facilitating the development and application of more readily processable polyimide materials.

References

Safety Operating Guide

Proper Disposal of 4-Aminophenyl 4-aminobenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Aminophenyl 4-aminobenzoate (B8803810), a compound requiring careful management due to its potential hazards.

The disposal of 4-Aminophenyl 4-aminobenzoate must be conducted in a manner that mitigates risks to personnel and the environment. This involves adherence to strict protocols, the use of appropriate personal protective equipment (PPE), and compliance with all relevant regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be equipped with the proper personal protective equipment (PPE). This is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves that have been inspected for integrity before use.[1]

  • Body Protection: A complete chemical-resistant suit is necessary to protect against skin contact.[1]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH (US) or EN 166 (EU) approved respirator should be worn.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed by a licensed professional waste disposal service.[1] The following steps outline the process for preparing the chemical for collection and managing any accidental spills.

  • Containment: Ensure the this compound waste is stored in a suitable, closed, and properly labeled container.[1][2]

  • Professional Disposal: Contact and arrange for a licensed professional waste disposal service to collect and manage the disposal of the chemical waste.[1]

  • Contaminated Packaging: Dispose of any contaminated packaging in the same manner as the unused product.[1] Do not mix with other waste.[3]

  • Avoid Environmental Release: Under no circumstances should this compound or its containers be disposed of in drains or released into the environment.[1][2][3]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect laboratory personnel.

  • Evacuate the Area: Immediately evacuate personnel from the affected area.[1]

  • Ensure Ventilation: Provide adequate ventilation to the area of the spill.[1]

  • Contain the Spill: Without creating dust, pick up and arrange for disposal.[1][2] Use methods such as sweeping and shoveling.[1][2]

  • Collect for Disposal: Place the spilled material into a suitable, closed container for disposal.[1][2]

Summary of Hazard and Disposal Information

For quick reference, the following table summarizes the key hazard classifications and disposal parameters for this compound.

Hazard CategoryClassification & Precautionary StatementsDisposal & Environmental Protection
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin. Causes skin and serious eye irritation.[4][5]Wear appropriate PPE. In case of exposure, seek immediate medical attention.[1][6]
Environmental Hazard Harmful to aquatic life with long-lasting effects.[2][3][7]Avoid release to the environment.[1][2][3] Do not let the product enter drains.[1][3]
Waste Disposal Must be disposed of by a licensed professional waste disposal service.[1]Keep in suitable, closed containers for disposal.[1][2] Dispose of contaminated packaging as unused product.[1]
Transportation Classified as a hazardous material for transport. UN Number: 2811.[1]Follow all national and international regulations for the transport of hazardous materials.

Disposal Workflow

The logical flow of the disposal process, from initial handling to final disposal, is illustrated in the diagram below.

A Start: Identify 4-Aminophenyl 4-aminobenzoate for Disposal B Wear Full Personal Protective Equipment (PPE) A->B C Is this an accidental spill? B->C D Evacuate Area & Ensure Ventilation C->D Yes F Place in a Suitable, Closed Container C->F No E Contain Spill Without Creating Dust D->E E->F G Store in a Secure, Designated Area F->G H Contact Licensed Waste Disposal Service G->H I Arrange for Professional Collection and Disposal H->I J End: Complete Disposal Documentation I->J

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research environments.

References

Personal protective equipment for handling 4-Aminophenyl 4-aminobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of 4-Aminophenyl 4-aminobenzoate (B8803810). Adherence to these procedures is essential to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

4-Aminophenyl 4-aminobenzoate may cause an allergic skin reaction and is harmful to aquatic life. It is imperative to use appropriate personal protective equipment to prevent skin and eye contact, as well as inhalation of dust.

Summary of Required Personal Protective Equipment

Protection TypeSpecific RecommendationRationale
Respiratory Protection NIOSH-approved respiratorRequired when dusts are generated to prevent inhalation.
Eye and Face Protection Safety glasses with side shields or gogglesProtects against eye contact with the powder.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)Prevents skin contact. Nitrile gloves may offer limited protection for short-duration tasks.[1] It is recommended to consult the glove manufacturer for specific breakthrough times.
Skin and Body Protection Laboratory coat or suitable protective clothingProtects skin and personal clothing from contamination.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical for safety and to maintain the integrity of research.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Verify that all required PPE is available and in good condition.

    • Conduct all handling operations that may generate dust, such as weighing and transferring, within a certified chemical fume hood or other ventilated enclosure.

  • Handling the Compound:

    • Don all required PPE before handling the chemical.

    • Avoid breathing dust.

    • Prevent contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • In Case of Exposure:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation or a rash occurs, seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

    • Inhalation: Move the person to fresh air.

  • Spill Cleanup:

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

    • Clean the affected area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Collect excess solid this compound and any contaminated disposable labware (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled, and sealed container.

    • Dispose of the contents and the container at an approved waste disposal plant. Do not mix with other waste streams.

  • Empty Containers:

    • Leave the chemical in its original container.

    • Handle uncleaned containers as you would the product itself.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Personal Protective Equipment prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handling_weigh Weighing and Transfer prep_setup->handling_weigh handling_experiment Perform Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Materials cleanup_decontaminate->cleanup_dispose_waste post_doff Doff PPE cleanup_dispose_waste->post_doff post_wash Wash Hands post_doff->post_wash

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.